Cyclononanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90289. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclononanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-9-7-5-3-1-2-4-6-8-9/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUZLFKYYIVGPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC(=O)CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187145 | |
| Record name | Cyclononanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3350-30-9 | |
| Record name | Cyclononanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3350-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cyclononanone | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003350309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclononanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90289 | |
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| Record name | Cyclononanone | |
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| Record name | Cyclononanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.100 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLONONANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical Properties of Cyclononanone
Introduction
This compound (CAS No: 3350-30-9) is a cyclic ketone with a nine-membered carbon ring.[1][2][3] Its unique structural characteristics impart specific physical and chemical properties that are of interest in various fields, including organic synthesis, fragrance development, and materials science. This document provides a comprehensive overview of the core physical properties of this compound, detailed experimental methodologies for their determination, and a generalized workflow for its characterization.
Core Physical and Chemical Properties
The fundamental identifiers and properties of this compound are summarized below. These values are critical for its handling, application, and further development in research and industrial settings.
| Property | Value | Conditions / Notes | Source(s) |
| Molecular Formula | C₉H₁₆O | [1][3][4][5] | |
| Molecular Weight | 140.22 g/mol | [1][4][5] | |
| Appearance | Liquid | At room temperature. | |
| Melting Point | 24-26 °C | (lit.) | [2] |
| Boiling Point | 95-97 °C | at 18 mmHg (lit.) | [2] |
| Density | 0.959 g/mL | at 25 °C (lit.) | [2][6] |
| Refractive Index | 1.477 | at 20 °C (lit.) | [2] |
| Flash Point | 150 °F (65.56 °C) | [2][6] | |
| Water Solubility | 503.8 mg/L | at 25 °C (estimated) | [6] |
| CAS Number | 3350-30-9 | [1][2][3] | |
| InChIKey | BAUZLFKYYIVGPM-UHFFFAOYSA-N | [1][3] |
Experimental Protocols
The determination of the physical properties of a compound like this compound requires precise and standardized experimental procedures. Below are detailed methodologies for key experiments.
Purification of this compound
High purity is essential for accurate physical property measurement. A common method involves derivatization and regeneration.[2][7]
-
Protocol: Purification via Semicarbazone Derivative
-
Semicarbazone Formation: React crude this compound with semicarbazide (B1199961) hydrochloride and a base (e.g., sodium acetate) in an aqueous ethanol (B145695) solution. The resulting semicarbazone derivative precipitates out of the solution.
-
Crystallization: Recrystallize the crude semicarbazone from a suitable solvent, such as 90% methanol, to achieve high purity.[2][7] The melting point of the semicarbazone is reported as 179.5-180.5 °C.[2][7]
-
Regeneration of Ketone: Regenerate the pure this compound from its semicarbazone by steam distillation. This is achieved by heating a mixture of the purified semicarbazone with a mild acid, such as phthalic anhydride, in water.[2][7]
-
Extraction: Collect the distillate, which contains the purified this compound. Extract the ketone from the aqueous distillate using a suitable organic solvent like diethyl ether.
-
Drying and Evaporation: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent to yield the purified this compound.[2][7]
-
Final Purification: For exacting standards, the ketone can be further purified by repeated sublimation under reduced pressure (0.05-0.1 mm).[2][7]
-
Determination of Melting and Boiling Points
-
Melting Point Protocol (Capillary Method):
-
A small, dried sample of solid this compound is packed into a capillary tube.
-
The tube is placed in a melting point apparatus, which heats the sample at a controlled rate.
-
The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. For this compound, this is expected to be in the 24-26 °C range.[2]
-
-
Boiling Point Protocol (Distillation under Reduced Pressure):
-
Due to its relatively high boiling point at atmospheric pressure, the boiling point of this compound is typically measured under reduced pressure to prevent decomposition.
-
The purified liquid is placed in a distillation flask connected to a vacuum source and a manometer.
-
The liquid is heated, and the temperature at which the liquid and vapor phases are in equilibrium (i.e., when the liquid actively boils and condenses) is recorded along with the corresponding pressure. The reported value is 95-97 °C at 18 mmHg.[2]
-
Spectroscopic Analysis for Structural Verification
Spectroscopic methods are indispensable for confirming the molecular structure of this compound.
-
Infrared (IR) Spectroscopy:
-
Methodology: A sample is exposed to infrared radiation. The carbonyl group (C=O) of the ketone will absorb strongly at a characteristic frequency.
-
Expected Result: For this compound, a strong absorption peak is expected in the carbonyl region of the IR spectrum, typically around 1700-1725 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Methodology: ¹H and ¹³C NMR spectra are obtained by placing the sample in a strong magnetic field and irradiating it with radio waves. The resulting spectra provide detailed information about the hydrogen and carbon environments in the molecule.
-
Expected Result: The ¹H NMR spectrum will show signals corresponding to the protons on the carbon atoms of the ring. The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon (downfield, ~200-220 ppm) and other signals for the aliphatic carbons in the ring.
-
-
Mass Spectrometry (MS):
-
Methodology: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).[8]
-
Expected Result: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (m/z ≈ 140).[3] The fragmentation pattern provides additional structural information.
-
Logical & Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of a chemical compound such as this compound. This logical progression ensures that the material is pure before its physical and structural properties are determined.
References
- 1. This compound | C9H16O | CID 76877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 3350-30-9 [amp.chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. Compound: this compound (CHEMBL276087) - ChEMBL [ebi.ac.uk]
- 5. scbt.com [scbt.com]
- 6. This compound, 3350-30-9 [thegoodscentscompany.com]
- 7. This compound | 3350-30-9 [chemicalbook.com]
- 8. PubChemLite - this compound (C9H16O) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to Cyclononanone for Researchers and Drug Development Professionals
Introduction
Cyclononanone is a nine-membered cyclic ketone that is gaining interest in the fields of medicinal chemistry and drug development. Its unique conformational flexibility and chemical reactivity make it a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, detailed experimental protocols for its purification and derivatization, and a summary of its biological activities. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.
Core Molecular and Physical Properties
This compound is a lipid-soluble and reactive compound.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and analysis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O | [1][2] |
| Molecular Weight | 140.23 g/mol | [1][2] |
| CAS Number | 3350-30-9 | --- |
| Appearance | Not Specified | --- |
| Boiling Point | 95-97 °C at 18 mmHg | [3] |
| Melting Point | 24-26 °C | [3] |
| Density | 0.959 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.477 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific research. The following sections provide established protocols for the purification of this compound and a synthetic route to one of its derivatives, which is of interest in medicinal chemistry.
Purification of this compound via Semicarbazone Formation
A classic and effective method for purifying this compound involves the formation of its semicarbazone derivative, followed by regeneration of the pure ketone.[3]
Materials:
-
Crude this compound
-
Semicarbazide (B1199961) hydrochloride
-
Sodium acetate (B1210297) (or other suitable base)
-
Methanol (B129727) (90%)
-
Phthalic anhydride (B1165640)
-
Water
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Semicarbazone Formation: React the crude this compound with semicarbazide hydrochloride and a base (e.g., sodium acetate) in an appropriate solvent to form the this compound semicarbazone.
-
Crystallization: Recrystallize the resulting semicarbazone from 90% methanol to achieve a high degree of purity. The melting point of the purified semicarbazone is 179.5-180.5 °C.[3]
-
Regeneration of this compound:
-
Extraction and Drying:
-
Isolation:
Synthesis of N-Benzylcyclononanamine via Reductive Amination
The synthesis of cyclononanamine (B15224075) derivatives is a key step in developing new chemical entities for drug discovery. The following protocol details the synthesis of N-benzylcyclononanamine from this compound.[4]
Materials:
-
This compound (1.0 eq)
-
Benzylamine (B48309) (1.1 eq)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in 1,2-dichloroethane (5 mL) under an inert atmosphere, add benzylamine (1.1 mmol).[4]
-
Stir the mixture at room temperature for 30 minutes.[4]
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.[4]
-
Stir the reaction mixture at room temperature for 24 hours.[4]
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash chromatography to yield the final product.
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above, providing a clear visual representation of the key steps.
References
1H and 13C NMR spectral data of Cyclononanone
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Cyclononanone
Introduction
This compound is a cyclic ketone with the molecular formula C₉H₁₆O. As a medium-sized ring compound, its conformational flexibility influences its spectroscopic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules like this compound. This guide provides a detailed overview of the ¹H and ¹³C NMR spectral data of this compound, a comprehensive experimental protocol for data acquisition, and a logical workflow for spectral analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
¹H and ¹³C NMR Spectral Data
Due to the unavailability of experimentally verified and published ¹H and ¹³C NMR spectral data for this compound in readily accessible databases, the following tables present estimated chemical shifts. These estimations are based on the analysis of closely related structures, such as cyclohexanone (B45756) and cyclopentanone, and established NMR chemical shift correlation tables.
The protons in this compound are chemically non-equivalent due to the large, flexible ring. The protons on the carbons alpha to the carbonyl group (C2 and C9) are expected to be the most deshielded. The protons on the beta (C3 and C8), gamma (C4 and C7), and delta (C5 and C6) carbons will have chemical shifts further upfield.
Table 1: Estimated ¹H NMR Spectral Data for this compound
| Protons | Estimated Chemical Shift (ppm) | Estimated Multiplicity |
| H-2, H-9 (α-CH₂) | 2.2 - 2.4 | Triplet |
| H-3, H-8 (β-CH₂) | 1.6 - 1.8 | Multiplet |
| H-4, H-7 (γ-CH₂) | 1.4 - 1.6 | Multiplet |
| H-5, H-6 (δ-CH₂) | 1.3 - 1.5 | Multiplet |
Disclaimer: The chemical shifts and multiplicities are estimations and should be confirmed with experimental data.
The carbon spectrum of this compound is expected to show distinct signals for the carbonyl carbon and the methylene (B1212753) carbons of the ring. The carbonyl carbon will have the largest chemical shift. The chemical shifts of the methylene carbons will vary based on their proximity to the carbonyl group.
Table 2: Estimated ¹³C NMR Spectral Data for this compound
| Carbon | Estimated Chemical Shift (ppm) |
| C=O (C1) | 210 - 220 |
| α-CH₂ (C2, C9) | 40 - 45 |
| β-CH₂ (C3, C8) | 25 - 30 |
| γ-CH₂ (C4, C7) | 23 - 27 |
| δ-CH₂ (C5, C6) | 20 - 25 |
Disclaimer: The chemical shifts are estimations and should be confirmed with experimental data.
Experimental Protocols
The following is a detailed protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity (≥95%) to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds like this compound.
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃.
-
For ¹³C NMR, a higher concentration is recommended, typically 20-50 mg of this compound in 0.6-0.7 mL of CDCl₃.
-
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. If the deuterated solvent does not already contain TMS, add a very small amount (typically 1-2 µL of a dilute solution).
-
Sample Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Sample Volume: The final sample volume in the NMR tube should be approximately 4-5 cm in height to ensure it is within the detection region of the NMR probe.
2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.
-
¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Acquisition Parameters (Typical for a 100 MHz spectrometer):
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
3. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the TMS signal at 0 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and list the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Visualization of NMR Analysis Workflow
The following diagram illustrates the logical workflow for the NMR analysis of this compound, from sample preparation to final structural elucidation.
Caption: Workflow for NMR analysis of this compound.
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Cyclononanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and techniques involved in the infrared (IR) spectroscopy of cyclononanone. It is designed to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed experimental protocols, data interpretation, and visualization of analytical workflows.
Introduction to the Infrared Spectroscopy of Cyclic Ketones
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. The absorption of infrared radiation by a molecule excites its vibrational modes, and the resulting spectrum provides a unique "fingerprint" of the compound. In the context of cyclic ketones such as this compound, IR spectroscopy is particularly useful for characterizing the carbonyl (C=O) group, whose vibrational frequency is sensitive to the local molecular environment, including ring strain.
The position of the C=O stretching vibration in the IR spectrum of a cyclic ketone is a key diagnostic feature. Generally, the wavenumber of the C=O absorption is influenced by several factors:
-
Ring Strain: In smaller rings (e.g., cyclopropanone, cyclobutanone), increased angle strain forces more s-character into the C-C bonds of the ring, leading to more p-character in the exocyclic C=O bond. This strengthens the C=O bond, resulting in a higher stretching frequency (higher wavenumber). As the ring size increases, the ring becomes more flexible and less strained, approaching the C=O stretching frequency of an acyclic ketone.
-
Inductive and Resonance Effects: Substituents on the ring can influence the electronic environment of the carbonyl group, leading to shifts in its absorption frequency.
-
Hydrogen Bonding: Intermolecular hydrogen bonding, for instance with a protic solvent, can weaken the C=O bond and cause a shift to a lower wavenumber.
For medium to large ring ketones like this compound (a nine-membered ring), the ring is sufficiently flexible to adopt conformations that minimize strain. Consequently, the C=O stretching frequency is expected to be similar to that of acyclic ketones.
Quantitative Infrared Spectral Data for this compound
The following table summarizes the characteristic infrared absorption bands for this compound. The data is compiled from spectral databases and is representative of a neat (pure liquid) sample.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~2925 | Strong | C-H Asymmetric Stretching (CH₂) |
| ~2855 | Strong | C-H Symmetric Stretching (CH₂) |
| ~1705 | Strong | C=O Stretching (Carbonyl) |
| ~1465 | Medium | CH₂ Scissoring (Bending) |
| ~1445 | Medium | CH₂ Scissoring (Bending) |
| ~1350 | Weak | CH₂ Wagging (Bending) |
| ~1280 | Weak | CH₂ Twisting (Bending) |
| ~1240 | Weak | C-C Stretching |
Note: The exact peak positions may vary slightly depending on the experimental conditions and the physical state of the sample.
Experimental Protocol: Acquiring the IR Spectrum of this compound using ATR-FTIR
Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a modern, convenient, and widely used technique for obtaining the IR spectrum of liquid and solid samples with minimal sample preparation.
Materials and Equipment
-
This compound (liquid)
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)
-
Pasteur pipette or micropipette
-
Lint-free wipes (e.g., Kimwipes)
-
Suitable solvent for cleaning (e.g., isopropanol (B130326) or ethanol)
Experimental Procedure
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and the computer with the control software are turned on and have stabilized.
-
Verify that the ATR accessory is correctly installed in the sample compartment of the spectrometer.
-
-
ATR Crystal Cleaning:
-
Before acquiring a background or sample spectrum, it is crucial to ensure the ATR crystal surface is clean.
-
Moisten a lint-free wipe with a volatile solvent like isopropanol.
-
Gently wipe the surface of the ATR crystal to remove any residual contaminants.
-
Use a dry, lint-free wipe to ensure the crystal is completely dry.
-
-
Background Spectrum Acquisition:
-
With the clean and dry ATR crystal, acquire a background spectrum. This spectrum will measure the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.
-
The software will automatically subtract this background from the sample spectrum.
-
-
Sample Application:
-
Using a clean Pasteur pipette or micropipette, place a small drop of this compound onto the center of the ATR crystal. The drop should be large enough to completely cover the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan using the instrument's software.
-
Typically, a number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
The software will display the resulting infrared spectrum of this compound.
-
-
Data Processing and Analysis:
-
Process the spectrum as needed (e.g., baseline correction, peak picking).
-
Identify and label the characteristic absorption peaks, paying close attention to the C=O stretching frequency.
-
-
Cleaning Up:
-
After the measurement is complete, carefully clean the this compound from the ATR crystal using a lint-free wipe.
-
Perform a final cleaning with a solvent-moistened wipe, followed by a dry wipe, to ensure the crystal is ready for the next user.
-
Visualizing the Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the key logical relationships and workflows in the infrared spectroscopic analysis of this compound.
Caption: Experimental workflow for ATR-FTIR analysis of this compound.
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Cyclononanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analysis of cyclononanone using electron ionization mass spectrometry (EI-MS). It details the characteristic fragmentation patterns, presents quantitative mass spectral data, and outlines a standard experimental protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Molecular Properties of this compound
This compound is a cyclic ketone with the following properties:
-
Structure: A nine-membered carbon ring containing a carbonyl group.
Electron Ionization Mass Spectrometry (EI-MS) Data
When analyzed by EI-MS, this compound undergoes predictable fragmentation, yielding a distinct mass spectrum. The major ions observed are summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) mass spectrum database.[2]
Table 1: Key Mass Spectral Data for this compound (EI, 70 eV)
| m/z (Mass-to-Charge Ratio) | Relative Abundance (%) | Proposed Ion Identity/Origin |
| 140 | ~25% | [M]⁺• (Molecular Ion) |
| 112 | ~20% | [M - C₂H₄]⁺• or [M - CO]⁺• |
| 98 | ~45% | [M - C₃H₆]⁺• |
| 84 | ~30% | Complex Rearrangement |
| 69 | ~65% | Complex Rearrangement |
| 55 | 100% | [C₄H₇]⁺ or [C₃H₃O]⁺ (Base Peak) |
Interpretation of the Mass Spectrum and Fragmentation Pathways
The fragmentation of cyclic ketones is initiated by the removal of an electron, typically from the non-bonding lone pair of the carbonyl oxygen, to form the molecular ion (M⁺•).[3] The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.
-
Molecular Ion (m/z 140): The peak at m/z 140 corresponds to the intact this compound molecule that has lost one electron. The presence of a reasonably intense molecular ion peak is common for cyclic compounds due to the stability of the ring structure.[4]
-
Alpha-Cleavage: The primary fragmentation pathway for ketones involves the cleavage of the carbon-carbon bond alpha to the carbonyl group. In a cyclic ketone, this initial cleavage opens the ring to form a distonic ion, which then undergoes further fragmentation.
-
Formation of the Base Peak (m/z 55): The most abundant ion, known as the base peak, is observed at m/z 55. The formation of this stable fragment is a characteristic feature for many saturated cyclic ketones.[5][6] It arises from a complex series of bond cleavages and rearrangements following the initial alpha-cleavage.
-
Other Major Fragments:
-
m/z 112: This ion likely results from the loss of a neutral ethene molecule (C₂H₄, 28 Da) via a rearrangement process, or potentially the loss of carbon monoxide (CO, 28 Da).
-
m/z 98: This significant fragment corresponds to the loss of a propene molecule (C₃H₆, 42 Da) from the molecular ion.
-
m/z 84 and m/z 69: These ions are products of further, more complex fragmentation and rearrangement pathways of larger precursor ions.
-
The fragmentation process is visualized in the diagram below.
Caption: Proposed fragmentation pathway of this compound under EI-MS.
Experimental Protocol: GC-MS Analysis
A standard method for analyzing volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[7][8][9] This technique separates the compound from a mixture before it enters the mass spectrometer for analysis.
A. Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a high-purity volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) in a volumetric flask to create a 1 mg/mL stock solution.
-
Perform serial dilutions as necessary to achieve a final concentration within the instrument's linear range (typically 1-100 µg/mL).
B. Instrumentation and Conditions
-
System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., Agilent 8890 GC with 5977B MSD or equivalent).
-
GC Conditions:
-
Injection Port: Split/Splitless injector.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio) or Splitless for trace analysis.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Column: A nonpolar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5MS).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase temperature at 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-450.
-
Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent peak).
-
C. Data Analysis
-
Integrate the chromatographic peak corresponding to this compound.
-
Obtain the mass spectrum for the peak.
-
Compare the experimental mass spectrum with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation of identity.[10]
-
Quantify the analyte using a calibration curve prepared from standards of known concentration.
The general workflow for this experimental protocol is illustrated below.
Caption: Standard experimental workflow for GC-MS analysis.
Conclusion
The mass spectrometry analysis of this compound by electron ionization provides a reproducible and characteristic fragmentation pattern, with a base peak at m/z 55 and a discernible molecular ion at m/z 140. Understanding these key fragments and fragmentation pathways is essential for the unambiguous identification of the compound in complex matrices. The detailed GC-MS protocol provided herein offers a robust and reliable method for the separation and analysis of this compound, applicable across various research and development settings.
References
- 1. This compound | C9H16O | CID 76877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. esports.bluefield.edu - Cyclic Compound Fragmentation Organic Mass Spec [esports.bluefield.edu]
- 4. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 5. GCMS Section 6.11.2 [people.whitman.edu]
- 6. whitman.edu [whitman.edu]
- 7. dem.ri.gov [dem.ri.gov]
- 8. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 9. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
Conformational Analysis of Nine-Membered Rings: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nine-membered rings represent a fascinating and challenging area of conformational analysis. Occupying the upper end of medium-sized rings (8-11 atoms), their inherent flexibility and the presence of significant transannular strain lead to a complex potential energy surface with multiple low-energy conformations.[1][2] Understanding the conformational preferences and the dynamics of interconversion between these forms is crucial in various fields, including natural product synthesis, medicinal chemistry, and materials science, as the three-dimensional structure of these rings dictates their biological activity and physical properties.
This technical guide provides an in-depth exploration of the conformational landscape of nine-membered carbocycles, with a particular focus on the parent cyclononane (B1620106). It summarizes key quantitative data from computational and experimental studies, offers detailed experimental protocols for the characterization of these systems, and utilizes visualizations to illustrate the complex relationships between different conformers.
The Conformational Landscape of Cyclononane
Computational studies, employing methods such as Density Functional Theory (DFT), ab initio calculations, and molecular mechanics (MM3), have been instrumental in elucidating the complex potential energy hypersurface of cyclononane.[3][4][5] These studies have identified several low-energy conformations, with the most significant contributors to the conformational equilibrium being the Twist Boat-Chair (TBC), Twist Chair-Boat (TCB), and Twist Chair-Chair (TCC) forms.[3][4]
The global minimum energy conformation is widely accepted to be a D₃ symmetric form, often referred to as the Twist Boat-Chair ([6]) conformation.[5] Other conformations, such as the[7] and[8] forms, also represent local energy minima but are generally higher in energy.[2]
Data Presentation: Conformational Energies of Cyclononane
The following table summarizes the relative energies of the most stable conformations of cyclononane as determined by various computational methods. These values are crucial for understanding the population of each conformer at equilibrium.
| Conformation | Symmetry | Computational Method | Relative Energy (kcal/mol) |
| Twist Boat-Chair (TBC) /[6] | D₃ | RB3LYP/aug-cc-pVTZ//RB3LYP/6-31G(d) | 0.00 |
| Twist Chair-Boat (TCB) | C₂ | RB3LYP/aug-cc-pVTZ//RB3LYP/6-31G(d) | 0.00 |
| Twist Chair-Chair (TCC) | C₂ | RB3LYP/aug-cc-pVTZ//RB3LYP/6-31G(d) | 1.52 |
| Twist Chair-Twist Chair (TCTC) | C₁ | MM2 | 2.2 |
| [8] | C₂ | Force-Field | 1.2 |
| [7] | C₁ | Force-Field | 1.7 |
| [9] | C₁ | Force-Field | 3.2 |
Note: The Twist Boat-Chair (TBC) and Twist Chair-Boat (TCB) are degenerate in energy at this level of theory and represent the global minima.[3][4]
Experimental Protocols for Conformational Analysis
The conformational dynamics of nine-membered rings are typically studied using a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Dynamic NMR Spectroscopy
Variable Temperature (VT) NMR spectroscopy is a powerful tool for investigating the conformational equilibria and interconversion barriers in flexible molecules like nine-membered rings.[10] By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to observe the coalescence of signals as the rate of conformational exchange increases, allowing for the determination of thermodynamic and kinetic parameters.
Detailed Methodology for Variable Temperature ¹³C NMR Spectroscopy:
-
Sample Preparation:
-
Dissolve the nine-membered ring compound in a suitable low-freezing point deuterated solvent (e.g., deuterated chloroform, methanol-d₄, or toluene-d₈). The concentration should be optimized to obtain a good signal-to-noise ratio in a reasonable time.
-
Use a high-quality NMR tube (e.g., Class A glass) to prevent breakage at low temperatures.[11][12]
-
Ensure the sample is homogeneous and free of particulate matter.
-
-
Instrument Setup:
-
Use an NMR spectrometer equipped with a variable temperature unit.
-
Calibrate the temperature of the probe using a standard sample (e.g., methanol (B129727) or ethylene (B1197577) glycol) before the experiment.
-
Set the initial temperature to a value where the conformational exchange is fast on the NMR timescale, resulting in averaged signals.
-
-
Data Acquisition:
-
Acquire a standard ¹³C NMR spectrum at the initial high temperature.
-
Gradually decrease the temperature in increments (e.g., 5-10 K).[12]
-
Allow the sample to equilibrate at each new temperature for at least 5-10 minutes before acquiring a spectrum.
-
Monitor the spectrum for changes, such as broadening of signals and their eventual splitting into multiple peaks corresponding to individual conformers.
-
Record the coalescence temperature (Tc) for each exchanging site, which is the temperature at which the separate signals merge into a single broad peak.
-
Continue acquiring spectra at lower temperatures until the slow-exchange regime is reached, where sharp signals for each populated conformer are observed.
-
-
Data Analysis:
-
From the slow-exchange spectra, determine the chemical shifts and relative integrals of the signals for each conformer to calculate their populations at different temperatures.
-
Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the conformational interconversion from the coalescence temperature and the chemical shift difference between the exchanging sites.
-
Perform a complete line-shape analysis of the spectra at various temperatures to obtain more accurate thermodynamic (ΔH‡ and ΔS‡) and kinetic parameters.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the conformation of a molecule in the solid state. While this represents a static picture and may not fully reflect the conformational dynamics in solution, it provides invaluable information about the preferred low-energy conformations and serves as a benchmark for computational models.
Detailed Methodology for Single-Crystal X-ray Diffraction:
-
Crystal Growth:
-
Grow single crystals of the nine-membered ring compound suitable for X-ray diffraction (ideally 0.1-0.3 mm in each dimension).
-
Common crystallization techniques include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution. The key is to allow for slow crystal growth to obtain well-ordered crystals.
-
Select a transparent, well-formed crystal with sharp edges and no visible defects under a microscope.
-
-
Data Collection:
-
Mount the selected crystal on a goniometer head. For air-sensitive or delicate crystals, use a cryo-protectant and collect data at low temperatures (e.g., 100 K) to minimize thermal motion and radiation damage.
-
Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a detector.
-
Perform an initial scan to determine the unit cell parameters and the crystal system.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data, including integration of the reflection intensities and correction for absorption.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Build the molecular model by fitting atoms into the electron density map.
-
Refine the atomic coordinates, thermal parameters, and occupancy against the experimental diffraction data using least-squares methods until the model converges and provides a good fit to the data.
-
Validate the final crystal structure using crystallographic software to check for geometric reasonability and potential errors.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts in the conformational analysis of nine-membered rings.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. researchgate.net [researchgate.net]
- 3. Dynamics of flexible cycloalkanes. Ab initio and DFT study of the conformational energy hypersurface of cyclononane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. experts.umn.edu [experts.umn.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 12. Structure Solution | OlexSys [olexsys.org]
The Advent of the Nine-Membered Ring: A Technical Guide to the Discovery and History of Cyclononanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of medium-sized rings, encompassing eight to eleven-membered carbocycles, has historically presented a formidable challenge in organic chemistry. These structures are fraught with conformational complexities arising from transannular strain and unfavorable entropic factors during cyclization. Cyclononanone, a nine-membered cyclic ketone, stands as a representative example of this class of molecules. Its synthesis has been a subject of intense investigation, leading to the development of ingenious synthetic strategies that have significantly advanced the field of macrocyclic chemistry. This in-depth technical guide explores the seminal discoveries and historical evolution of this compound synthesis, providing a comprehensive overview of the core methodologies, detailed experimental protocols, and comparative data for these landmark achievements.
Historical Overview: The Pioneers of Medium-Ring Synthesis
The early 20th century witnessed the dawn of macrocyclic chemistry, with the groundbreaking work of chemists like Ruzicka and Prelog laying the foundation for our understanding of these unique structures. Their investigations into the synthesis of muscone (B1676871) and civetone, naturally occurring macrocyclic ketones, spurred the development of novel cyclization techniques applicable to a range of ring sizes, including the nine-membered ring of this compound.
The Ruzicka Large-Ring Synthesis
Leopold Ruzicka's pioneering work in the 1920s on the synthesis of macrocyclic ketones from dicarboxylic acids is a cornerstone of this field. His method, often referred to as the Ruzicka large-ring synthesis, involved the pyrolysis of thorium or cerium salts of long-chain dicarboxylic acids. This intramolecular ketonization at high temperatures, while groundbreaking, often resulted in low yields for medium-sized rings due to competing intermolecular reactions and decomposition.
The Thorpe-Ziegler Cyclization
In the early 1930s, Karl Ziegler significantly improved the synthesis of large-ring ketones through the development of the Thorpe-Ziegler cyclization. This method involves the intramolecular cyclization of dinitriles in the presence of a strong base, such as an alkali metal amide, followed by hydrolysis of the resulting enamine to the corresponding cyclic ketone. The use of high-dilution techniques was a critical innovation by Ziegler, minimizing intermolecular side reactions and dramatically improving the yields of macrocyclic ketones.
The Acyloin Condensation
The Acyloin condensation, developed in the 1930s and 40s, provided another powerful tool for the synthesis of cyclic ketones. This reductive coupling of dicarboxylic esters using molten sodium in an inert solvent leads to the formation of an intermediate acyloin (α-hydroxy ketone), which can then be converted to the desired cycloalkanone. This method proved to be particularly effective for the synthesis of a wide range of ring sizes, including nine-membered rings.
Ring Expansion Strategies: The Tiffeneau-Demjanov Rearrangement
Ring expansion reactions offered an alternative and often more efficient approach to medium-sized rings. The Tiffeneau-Demjanov rearrangement, a reaction discovered in the early 20th century and later refined, involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid.[1] This leads to a diazotization followed by a ring-expanding rearrangement to furnish a ketone with one additional carbon atom in the ring.[1] Starting from cyclooctanone (B32682), this method provides a direct route to this compound.
Comparative Analysis of Historical Synthetic Methods
The following table summarizes the key quantitative data for the historical synthesis of this compound and related medium-ring ketones, allowing for a direct comparison of these pioneering methods.
| Method | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) |
| Ruzicka Large-Ring Synthesis | Nonanedioic acid (Azelaic acid) salt | Thorium or Cerium salts | Several hours | 300-400 | Low (typically <10%) |
| Thorpe-Ziegler Cyclization | 1,7-Dicyanoheptane (Nonanedinitrile) | NaNH₂, Ether; then H₃O⁺ | Several hours | Reflux | Moderate to Good |
| Acyloin Condensation | Diethyl nonanedioate (B1229846) (Diethyl azelate) | Na, xylene; then H₃O⁺ | Several hours | Reflux | Good |
| Tiffeneau-Demjanov Rearrangement | 1-Aminomethylcyclooctanol | NaNO₂, HCl, H₂O | 1-3 hours | 0-5 | Good (typically 60-80%) |
Key Experimental Protocols
This section provides detailed methodologies for the key historical syntheses of this compound.
Synthesis of this compound via Tiffeneau-Demjanov Rearrangement
This one-carbon ring expansion of cyclooctanone is a classic and relatively efficient method for the preparation of this compound.
Step 1: Synthesis of 1-Cyanocyclooctanol
-
To a stirred solution of cyclooctanone in ethanol (B145695), a solution of potassium cyanide in water is added dropwise at 0-5 °C.
-
The reaction mixture is then acidified with concentrated hydrochloric acid, maintaining the temperature below 10 °C.
-
After stirring for several hours, the mixture is extracted with ether, and the organic layer is washed, dried, and concentrated to yield 1-cyanocyclooctanol.
Step 2: Reduction to 1-Aminomethylcyclooctanol
-
1-Cyanocyclooctanol is dissolved in anhydrous ether and slowly added to a suspension of lithium aluminum hydride in ether at 0 °C.
-
The reaction mixture is then refluxed for several hours.
-
After cooling, the reaction is quenched by the sequential addition of water and aqueous sodium hydroxide.
-
The resulting precipitate is filtered off, and the filtrate is dried and concentrated to give 1-aminomethylcyclooctanol.
Step 3: Ring Expansion to this compound
-
1-Aminomethylcyclooctanol is dissolved in dilute hydrochloric acid and cooled to 0 °C.
-
A solution of sodium nitrite (B80452) in water is added dropwise with vigorous stirring, keeping the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 1-2 hours at 0-5 °C and then allowed to warm to room temperature.
-
The mixture is extracted with ether, and the organic layer is washed with sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by distillation under reduced pressure to afford this compound.
Synthesis of this compound via Acyloin Condensation
This method utilizes the intramolecular reductive coupling of a nine-carbon diester.
-
A high-dilution apparatus is charged with dry xylene and sodium metal, which is then heated to reflux to create a fine dispersion of sodium.
-
A solution of diethyl nonanedioate (diethyl azelate) in dry xylene is added dropwise to the refluxing mixture over an extended period (several hours) with vigorous stirring.
-
After the addition is complete, the mixture is refluxed for an additional period to ensure complete reaction.
-
The reaction mixture is cooled, and the excess sodium is destroyed by the careful addition of ethanol followed by water.
-
The organic layer is separated, washed with dilute acid and water, dried, and concentrated to yield the crude acyloin (cyclononanoin).
-
The crude acyloin is then oxidized to this compound using a suitable oxidizing agent, such as chromic acid or copper(II) acetate. The product is purified by distillation or chromatography.
Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the core mechanisms and experimental workflows for the key synthetic routes to this compound.
Caption: Workflow for the Tiffeneau-Demjanov Rearrangement to this compound.
Caption: Simplified Mechanism of the Acyloin Condensation for this compound Synthesis.
Caption: Reaction Pathway of the Thorpe-Ziegler Cyclization to this compound.
Modern Synthetic Approaches
While the historical methods laid the groundwork, modern organic synthesis has introduced more versatile and efficient routes to this compound and other medium-sized rings. These include:
-
Ring-Closing Metathesis (RCM): This powerful, transition-metal-catalyzed reaction has revolutionized the synthesis of cyclic compounds, offering high functional group tolerance and generally good yields.
-
Baeyer-Villiger Oxidation: This reaction allows for the ring expansion of a bicyclic ketone precursor. For example, the oxidation of bicyclo[7.1.0]decan-2-one can yield this compound.
-
Catalytic Dehydrogenation of Cyclononanol: The oxidation of the corresponding alcohol, cyclononanol, using various catalytic systems provides a direct and often high-yielding route to this compound.
Conclusion
The journey to synthesize this compound is a testament to the ingenuity and perseverance of organic chemists. From the early, often low-yielding, high-temperature reactions of Ruzicka to the elegant and efficient ring expansion and cyclization strategies developed by Ziegler, Prelog, and others, the quest for mastering the synthesis of medium-sized rings has driven significant innovation in synthetic methodology. The foundational knowledge gained from these historical endeavors continues to inform the development of modern synthetic strategies, enabling the construction of complex cyclic molecules that are crucial in fields ranging from materials science to drug discovery. The ability to access these challenging scaffolds with increasing efficiency opens new avenues for the exploration of chemical space and the development of novel molecular entities with unique properties and biological activities.
References
An In-depth Technical Guide to the Solubility of Cyclononanone in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of cyclononanone in a range of common organic solvents. Due to the limited availability of direct quantitative solubility data for this compound, this guide leverages data from structurally similar cyclic ketones, namely cyclohexanone (B45756) and cyclopentanone, to provide well-founded estimations. Furthermore, this document outlines the theoretical framework of Hansen Solubility Parameters (HSPs) as a predictive tool and details a standard experimental protocol for precise solubility determination.
Understanding this compound Solubility: An Overview
This compound, a nine-membered cyclic ketone, is a nonpolar organic compound. Its solubility in various organic solvents is governed by the principle of "like dissolves like." The polarity of the solvent, its capacity for hydrogen bonding, and dispersive interactions all play a crucial role in determining the extent to which this compound will dissolve. Generally, ketones are known to be soluble in a wide array of organic solvents.
Quantitative Solubility Data
The following table summarizes the available qualitative and quantitative solubility data for cyclohexanone and cyclopentanone, which serve as valuable proxies for estimating the solubility of this compound.
| Solvent | Cyclohexanone Solubility | Cyclopentanone Solubility |
| Alcohols | ||
| Methanol | Miscible | Highly Soluble |
| Ethanol | Miscible[1][2] | Highly Soluble[3] |
| Ketones | ||
| Acetone | Miscible[1][4][5] | Soluble[6] |
| Ethers | ||
| Diethyl Ether | Soluble[1] | Highly Soluble[7] |
| Chlorinated Solvents | ||
| Dichloromethane | Miscible | Soluble |
| Chloroform | Soluble[8] | Soluble |
| Aromatic Hydrocarbons | ||
| Toluene | Miscible[4] | Highly Soluble |
| Aliphatic Hydrocarbons | ||
| Hexane | Excellent Solubility[9] | Soluble |
| Esters | ||
| Ethyl Acetate | Excellent Solubility[9] | Soluble |
Theoretical Framework: Hansen Solubility Parameters
Hansen Solubility Parameters (HSPs) provide a theoretical method for predicting the solubility of a solute in a solvent. The total Hildebrand solubility parameter is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). The principle is that substances with similar HSPs are likely to be miscible.
The Hansen distance (Ra) between a solute and a solvent can be calculated using the following formula:
Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]
The following table provides the Hansen Solubility Parameters for a selection of common organic solvents.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Methanol | 14.7 | 12.3 | 22.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Diethyl Ether | 14.5 | 2.9 | 5.1 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Toluene | 18.0 | 1.4 | 2.0 |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
Experimental Protocol for Solubility Determination
A precise determination of solubility requires a systematic experimental approach. The gravimetric method is a reliable and widely used technique for determining the solubility of a liquid solute in a liquid solvent.
Objective: To determine the mass of this compound that dissolves in a given mass of a specific organic solvent at a constant temperature to achieve a saturated solution.
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance (± 0.0001 g)
-
Thermostatic water bath or incubator
-
Calibrated glass vials with airtight seals
-
Pipettes and syringes
-
Evaporating dish
-
Oven
Methodology:
-
Preparation of Saturated Solution:
-
Add a known mass of the organic solvent to a series of glass vials.
-
Incrementally add a known mass of this compound to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
Visually inspect the vials to confirm the presence of a separate, undissolved layer of this compound, indicating saturation.
-
-
Sample Analysis:
-
Carefully extract a known mass of the supernatant (the saturated solution) from a vial using a syringe.
-
Transfer the extracted aliquot to a pre-weighed evaporating dish.
-
Record the total mass of the evaporating dish and the aliquot.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without causing degradation of the this compound.
-
Once the solvent has completely evaporated, cool the dish in a desiccator to prevent moisture absorption.
-
Weigh the evaporating dish containing the this compound residue.
-
Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the evaporating dish from the final constant mass.
-
Calculate the mass of the solvent in the aliquot by subtracting the mass of the dissolved this compound from the total mass of the aliquot.
-
Express the solubility as grams of this compound per 100 grams of solvent.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of this compound solubility.
Conclusion
While direct quantitative solubility data for this compound in common organic solvents is sparse, a strong inference of high solubility can be drawn from the behavior of its structural analogs, cyclohexanone and cyclopentanone. For precise quantitative measurements, the detailed gravimetric experimental protocol provides a reliable methodology. The application of Hansen Solubility Parameters offers a robust theoretical framework for predicting solubility, contingent on the determination of the specific HSPs for this compound. This guide provides researchers and professionals in drug development with the necessary tools and information to effectively work with this compound in various solvent systems.
References
- 1. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
- 2. education.com [education.com]
- 3. researchgate.net [researchgate.net]
- 4. kinampark.com [kinampark.com]
- 5. Hansen solubility parameters [stenutz.eu]
- 6. ripublication.com [ripublication.com]
- 7. scribd.com [scribd.com]
- 8. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 9. pharmacyjournal.info [pharmacyjournal.info]
Theoretical and Computational Deep Dive into Cyclononanone: A Guide for Researchers
Abstract
Cyclononanone, a nine-membered cyclic ketone, presents a fascinating case study in the realm of theoretical and computational chemistry. As a medium-sized ring, it exhibits significant conformational complexity arising from a delicate balance of angle strain, torsional strain, and transannular interactions. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the conformational landscape and vibrational properties of this compound and related medium-ring systems. While direct computational studies on this compound are sparse, this paper extrapolates from existing research on analogous compounds to provide a robust framework for its analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and model the behavior of flexible nine-membered ring systems.
Introduction
This compound (C₉H₁₆O) is a saturated cyclic ketone with a nine-membered ring.[1] The study of medium-sized rings (8-11 members) is a challenging area of stereochemistry due to the multitude of low-energy conformations and the interplay of various non-bonded interactions.[2][3][4] Understanding the conformational preferences of this compound is crucial for predicting its reactivity, spectroscopic properties, and potential biological activity.
Computational chemistry provides a powerful toolkit to explore the complex potential energy surfaces of such molecules.[2] Methodologies ranging from molecular mechanics (MM) to high-level ab initio and density functional theory (DFT) calculations are employed to identify stable conformers, determine their relative energies, and predict spectroscopic signatures.[5] This guide will delve into these methods and their application to understanding this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O | [1] |
| Molecular Weight | 140.22 g/mol | [6] |
| CAS Number | 3350-30-9 | [1] |
| Melting Point | 24-26 °C | |
| Boiling Point | 95-97 °C at 18 mmHg | |
| Density | 0.959 g/mL at 25 °C | |
| Enthalpy of Formation (gas) | -279.7 ± 1.7 kJ/mol | [7] |
Conformational Analysis
The conformational landscape of nine-membered rings is notoriously complex. Unlike smaller rings that have relatively rigid structures, or larger rings that exhibit more predictable chain-like behavior, medium-sized rings adopt a variety of irregular conformations to minimize their strain energy. The primary contributors to this strain are:
-
Angle Strain: Deviation from ideal sp³ bond angles.
-
Torsional Strain: Eclipsing interactions between adjacent C-H bonds.
-
Transannular Strain: Steric repulsion between atoms across the ring.[4]
For cyclononane (B1620106), the parent hydrocarbon, numerous computational studies have identified several low-energy conformers. The most stable conformations are generally found to be in the twist-chair-boat (TCB) and twist-boat-chair (TBC) families. The introduction of a carbonyl group in this compound is expected to influence these conformational preferences.
Computational Methodologies
A hierarchical approach is typically employed for the conformational analysis of flexible molecules like this compound.
-
Conformational Search: The initial exploration of the potential energy surface is often performed using computationally inexpensive methods like molecular mechanics (MM) with force fields such as MMFF94 or UFF. These methods can rapidly generate a large number of potential conformers.
-
Geometry Optimization and Energy Refinement: The structures obtained from the conformational search are then subjected to geometry optimization and energy calculations using more accurate quantum mechanical methods. Density Functional Theory (DFT) with functionals like B3LYP, often paired with basis sets such as 6-31G(d) or larger, provides a good balance of accuracy and computational cost.[5] For higher accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can be used.[5]
-
Vibrational Frequency Analysis: To confirm that the optimized geometries correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer.
Predicted Conformers of this compound
Table 2: Calculated Relative Energies of Low-Energy Conformers of Cyclononane (A Representative Analog)
| Conformer | Point Group | Relative Energy (kcal/mol) - DFT (B3LYP/6-31G(d)) | Reference |
| Twist Boat-Chair (TBC) | D₃ | 0.00 | [5] |
| Twist Chair-Boat (TCB) | C₂ | ~0.0 | [5] |
| Twist Chair-Chair (TCC) | C₂ | 1.52 | [5] |
Note: The relative energies are for cyclononane and serve as an estimate for the conformational landscape of this compound. The presence of the carbonyl group in this compound will alter these values.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint that is highly sensitive to the three-dimensional structure of a molecule. Experimental spectra can be complemented by theoretical calculations to provide a detailed assignment of the observed vibrational modes.
Experimental Spectra of this compound
Experimental FTIR and Raman spectra of this compound are available in spectral databases.
Table 3: Key Experimental Vibrational Frequencies of this compound
| Technique | Frequency (cm⁻¹) | Intensity | Putative Assignment |
| FTIR (Neat) | ~2920 | Strong | C-H stretching |
| ~2850 | Strong | C-H stretching | |
| ~1700 | Strong | C=O stretching | |
| ~1450 | Medium | CH₂ scissoring | |
| Raman | ~2920 | Strong | C-H stretching |
| ~2850 | Strong | C-H stretching | |
| ~1700 | Medium | C=O stretching | |
| ~1450 | Strong | CH₂ scissoring |
Note: These are approximate peak positions from publicly available spectra and require theoretical calculations for definitive assignment.
Computational Protocol for Vibrational Analysis
The theoretical prediction of vibrational spectra follows a well-established protocol:
-
Geometry Optimization: The first step is to obtain the optimized geometry of the molecule at a chosen level of theory (e.g., DFT/B3LYP/6-31G(d)).
-
Frequency Calculation: A vibrational frequency analysis is then performed on the optimized geometry. This involves the calculation of the Hessian matrix (the matrix of second derivatives of the energy with respect to the nuclear coordinates). Diagonalization of the mass-weighted Hessian matrix yields the harmonic vibrational frequencies.
-
Intensity Calculation: Infrared intensities are calculated from the derivatives of the dipole moment with respect to the normal modes, while Raman activities are determined from the derivatives of the polarizability.
-
Spectral Simulation: The calculated frequencies and intensities are then used to simulate the theoretical IR and Raman spectra, often by applying a Lorentzian or Gaussian broadening to the calculated peaks.
-
Peak Assignment: The calculated vibrational modes are visualized to determine the nature of the atomic motions, allowing for a detailed assignment of the experimental spectral bands.
Visualizing Computational Workflows
As no specific signaling pathways involving this compound have been identified, the following diagrams illustrate the logical workflows for the computational studies described in this guide.
References
An In-depth Technical Guide to the Safe Handling of Cyclononanone in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Cyclononanone (CAS No. 3350-30-9), a cyclic ketone utilized in various research and development applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Section 1: Chemical Identification and Physical Properties
This compound is a combustible liquid that is harmful if swallowed or inhaled.[1][2] Understanding its physical and chemical properties is the first step in safe handling.
| Property | Value | Reference |
| Molecular Formula | C9H16O | [1] |
| Molecular Weight | 140.22 g/mol | [1] |
| Appearance | Colorless liquid | [3] |
| Melting Point | 24-26 °C | [4][5] |
| Boiling Point | 95-97 °C @ 18 mmHg | [4][5] |
| Flash Point | 65 °C (149 °F) - closed cup | [6] |
| Density | 0.959 g/mL at 25 °C | [4][5] |
| Solubility in Water | 503.8 mg/L @ 25 °C (estimated) | [6] |
Section 2: Hazard Identification and Classification
This compound is classified as an acute toxicant and requires careful handling to avoid exposure.
| GHS Classification | Hazard Statement | Pictogram |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 |
| Acute toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | GHS07 |
Section 3: Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to minimize exposure risk.
| Protection Type | Specification | Reference |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary. | [2][3] |
| Skin Protection | Chemical-impermeable gloves (inspect before use). Fire/flame resistant and impervious clothing. | [2][3] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or irritation is experienced. A type ABEK (EN14387) respirator filter is recommended. | [2] |
Section 4: Safe Handling and Storage
Proper handling and storage procedures are critical to preventing accidents and ensuring chemical stability.
Handling:
-
Work in a well-ventilated area.[2]
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools.[2]
-
Implement proper grounding procedures to prevent static discharge.[7]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke in the work area.[2]
Storage:
-
Store in a cool, dry, and well-ventilated place.[3]
-
Keep containers tightly closed.[3]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[3][8]
Section 5: Emergency Procedures
In the event of an emergency, follow these procedures promptly.
| Emergency Situation | First Aid Measures | Reference |
| Inhalation | Move the person to fresh air. Get medical help. | [2] |
| Skin Contact | Take off contaminated clothing immediately. Flush skin with plenty of soap and water for at least 15 minutes. | [2][3] |
| Eye Contact | Rinse with pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids. | [2][3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Get medical help. | [2][3] |
Fire-fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][3]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[2][3]
Accidental Release Measures:
-
Evacuate personnel to a safe area.[2]
-
Ensure adequate ventilation.[2]
-
Remove all sources of ignition.[2]
-
Use spark-proof tools and explosion-proof equipment.[2]
-
Contain the spill with an inert material (e.g., dry sand or earth) and place it into a chemical waste container for disposal.[3]
-
Prevent the chemical from entering drains.[2]
Section 6: Spill Response Workflow
The following diagram outlines the logical workflow for responding to a this compound spill in the laboratory.
Caption: Workflow for a this compound chemical spill.
Section 7: Toxicological and Ecological Information
Currently, there is limited specific toxicological and ecological data available for this compound.[2][3] It is known to be harmful if swallowed or inhaled.[1][2] Due to the lack of comprehensive data, it should be handled with care to avoid any environmental release.[2]
Section 8: Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[2] Do not allow the chemical to enter drains or the environment.[2]
This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough understanding of the Safety Data Sheet (SDS) and proper laboratory safety training. Always consult the most up-to-date SDS for this compound before use.
References
- 1. This compound | C9H16O | CID 76877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | CAS#:3350-30-9 | Chemsrc [chemsrc.com]
- 4. This compound | 3350-30-9 [chemicalbook.com]
- 5. This compound CAS#: 3350-30-9 [amp.chemicalbook.com]
- 6. This compound, 3350-30-9 [thegoodscentscompany.com]
- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of Cyclononanone from Cyclooctene: An Application Note
Abstract
This application note provides detailed protocols for the multi-step synthesis of cyclononanone, a valuable nine-membered cyclic ketone, starting from the readily available cycloalkene, cyclooctene (B146475). The synthesis is approached through a two-stage process: the initial oxidation of cyclooctene to form the key intermediate, cyclooctanone (B32682), followed by a one-carbon ring expansion of cyclooctanone to yield the target this compound. Two primary methods for the ring expansion are presented: the Tiffeneau-Demjanov rearrangement and the reaction with diazomethane (B1218177). This document is intended for researchers, scientists, and drug development professionals, offering comprehensive experimental procedures, quantitative data, and visual representations of the synthetic workflows.
Introduction
Cyclic ketones are important structural motifs in organic chemistry, serving as versatile building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals. Among these, medium-ring carbocycles like this compound present unique synthetic challenges due to unfavorable ring strain and transannular interactions. This application note details reliable and reproducible methods for the preparation of this compound from cyclooctene, a common and inexpensive starting material.
The overall synthetic strategy is outlined below:
Caption: Overall synthetic scheme.
Data Presentation
The following table summarizes the quantitative data for the key transformations in the synthesis of this compound from cyclooctene.
| Step No. | Transformation | Reagents and Conditions | Starting Material | Product | Typical Yield (%) |
| 1 | Epoxidation of Cyclooctene | m-CPBA, Dichloromethane (B109758), 0 °C to rt | Cyclooctene | Cyclooctene oxide | 90-95 |
| 2 | Rearrangement of Cyclooctene Oxide | Lithium perchlorate (B79767), Benzene, Reflux | Cyclooctene oxide | Cyclooctanone | 85-90 |
| 3a | Tiffeneau-Demjanov Rearrangement (Step 1) | Trimethylsilyl (B98337) cyanide, Zinc iodide, Dichloromethane | Cyclooctanone | Cyanohydrin | ~95 (crude) |
| 3b | Tiffeneau-Demjanov Rearrangement (Step 2) | Lithium aluminum hydride, Diethyl ether | Cyanohydrin | 1-(Aminomethyl)cyclooctanol | 80-85 |
| 3c | Tiffeneau-Demjanov Rearrangement (Step 3) | Sodium nitrite (B80452), Acetic acid, Water, 0 °C | 1-(Aminomethyl)cyclooctanol | This compound | 70-75 |
| 4 | Ring Expansion with Diazomethane | Diazomethane, Diethyl ether, Methanol (catalyst) | Cyclooctanone | This compound | 60-70 |
Experimental Protocols
Stage 1: Synthesis of Cyclooctanone from Cyclooctene
This stage involves a two-step sequence: epoxidation of cyclooctene followed by an acid-catalyzed rearrangement of the resulting epoxide.
Caption: Workflow for Stage 1.
Step 1: Epoxidation of Cyclooctene
Materials:
-
cis-Cyclooctene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclooctene (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford cyclooctene oxide as a white solid. The product is typically of high purity and can be used in the next step without further purification.
Step 2: Rearrangement of Cyclooctene Oxide to Cyclooctanone
Materials:
-
Cyclooctene oxide
-
Lithium perchlorate (LiClO₄)
-
Benzene
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of cyclooctene oxide (1.0 eq) in benzene, add lithium perchlorate (0.1 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure to yield pure cyclooctanone.
Stage 2: Ring Expansion of Cyclooctanone to this compound
Two effective methods for the one-carbon ring expansion of cyclooctanone are presented below.
This is a three-step sequence involving the formation of a cyanohydrin, its reduction to a β-amino alcohol, and subsequent diazotization and rearrangement.
Caption: Workflow for Tiffeneau-Demjanov Rearrangement.
Step 3a: Formation of Cyclooctanone Cyanohydrin
Materials:
-
Cyclooctanone
-
Trimethylsilyl cyanide (TMSCN)
-
Zinc iodide (ZnI₂)
-
Dichloromethane (DCM)
Procedure:
-
In a dry, inert atmosphere, dissolve cyclooctanone (1.0 eq) in dichloromethane.
-
Add a catalytic amount of zinc iodide.
-
Cool the mixture to 0 °C and add trimethylsilyl cyanide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
The resulting trimethylsilyl-protected cyanohydrin is typically used directly in the next step without purification.
Step 3b: Reduction to 1-(Aminomethyl)cyclooctanol
Materials:
-
Crude cyclooctanone cyanohydrin
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether
-
Water
-
15% Sodium hydroxide (B78521) solution
Procedure:
-
In a separate flask under an inert atmosphere, prepare a suspension of LAH (2.0 eq) in anhydrous diethyl ether.
-
Cool the LAH suspension to 0 °C.
-
Add the crude cyanohydrin solution from the previous step dropwise to the LAH suspension.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams.
-
Stir the mixture vigorously for 30 minutes, then filter the resulting white solid and wash with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(aminomethyl)cyclooctanol.
Step 3c: Diazotization and Rearrangement to this compound
Materials:
-
1-(Aminomethyl)cyclooctanol
-
Acetic acid
-
Sodium nitrite (NaNO₂)
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1-(aminomethyl)cyclooctanol (1.0 eq) in a mixture of acetic acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Allow the mixture to warm to room temperature and stir for an additional hour.
-
Extract the mixture with diethyl ether (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
This method provides a more direct one-step ring expansion but requires the handling of diazomethane, a toxic and potentially explosive reagent. Extreme caution and appropriate safety measures are mandatory.
Caption: Workflow for Diazomethane Ring Expansion.
Materials:
-
Cyclooctanone
-
An ethereal solution of diazomethane (prepared in situ or from a commercial generator)
-
Methanol
-
Diethyl ether
-
Acetic acid (for quenching)
Procedure:
-
Safety First: All operations involving diazomethane must be conducted in a well-ventilated fume hood behind a blast shield. Use glassware with fire-polished edges and avoid ground-glass joints where possible. Wear appropriate personal protective equipment, including a face shield and heavy gloves.
-
Dissolve cyclooctanone (1.0 eq) in diethyl ether in a flask equipped with a magnetic stirrer and a dropping funnel.
-
Add a catalytic amount of methanol.
-
Cool the solution to 0 °C.
-
Slowly add the ethereal solution of diazomethane dropwise. The yellow color of diazomethane should disappear upon reaction.
-
Continue the addition until the yellow color persists, indicating an excess of diazomethane.
-
Stir the reaction mixture at 0 °C for 1 hour after the addition is complete.
-
Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield this compound.
Conclusion
The synthesis of this compound from cyclooctene can be reliably achieved through a two-stage process involving the oxidation of cyclooctene to cyclooctanone, followed by a one-carbon ring expansion. Both the Tiffeneau-Demjanov rearrangement and the reaction with diazomethane are effective methods for the ring expansion step. The Tiffeneau-Demjanov rearrangement is a safer, multi-step sequence, while the diazomethane method offers a more direct conversion but requires stringent safety precautions. The choice of method will depend on the specific requirements of the synthesis, available resources, and safety considerations.
Application Notes and Protocols for Ring Expansion Reactions to Form Cyclononanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established ring expansion methodologies for the synthesis of cyclononanone, a valuable nine-membered carbocyclic ketone. The synthesis of medium-sized rings like this compound is a significant challenge in organic chemistry, and ring expansion strategies offer a powerful approach to overcome the difficulties associated with direct cyclization methods. This document outlines three key methods: the Tiffeneau-Demjanov Rearrangement, the Dowd-Beckwith Ring Expansion, and Ring Expansion with Diazomethane (B1218177). Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to aid researchers in the selection and implementation of the most suitable method for their synthetic goals.
Key Ring Expansion Strategies
Three primary strategies for the one-carbon ring expansion of cyclooctanone (B32682) to this compound are detailed below.
-
Tiffeneau-Demjanov Rearrangement: A reliable method involving the diazotization of a β-amino alcohol, leading to a carbon migration and ring expansion.
-
Dowd-Beckwith Ring Expansion: A free-radical mediated ring expansion of a β-keto ester bearing an α-haloalkyl substituent.
-
Ring Expansion with Diazomethane: A classical method for the one-carbon homologation of cyclic ketones.
Data Presentation: Comparative Analysis of Ring Expansion Strategies
The following table summarizes the key quantitative data for the described ring expansion strategies, allowing for a direct comparison of their efficiencies.
| Method | Starting Material | Key Reagents | Reaction Steps | Overall Yield (%) | Reference(s) |
| Tiffeneau-Demjanov Rearrangement | Cyclooctanone | 1. NaCN, NH₄Cl2. LiAlH₄3. NaNO₂, HCl | 3 | ~60-70 (estimated) | [1][2] |
| Dowd-Beckwith Ring Expansion | Cyclooctanone | 1. NaH, Diethyl carbonate2. 1-bromo-3-chloropropane (B140262), NaH3. AIBN, Bu₃SnH | 3 | Yield not reported for this compound | [3] |
| Ring Expansion with Diazomethane | Cyclooctanone | Diazomethane (CH₂N₂) | 1 | Variable, often moderate | [4][5] |
Note: Yields can be highly substrate- and condition-dependent. The provided data is for guidance and may require optimization for specific applications.
Experimental Protocols
Tiffeneau-Demjanov Rearrangement
This multi-step protocol outlines the synthesis of this compound from cyclooctanone.
Logical Workflow:
Caption: Workflow for this compound Synthesis via Tiffeneau-Demjanov Rearrangement.
Step 1: Synthesis of Cyclooctanone Cyanohydrin
-
To a stirred solution of cyclooctanone (1.0 eq) in a mixture of ethanol (B145695) and water at 0 °C, add a solution of sodium cyanide (1.2 eq) and ammonium (B1175870) chloride (1.2 eq) in water dropwise.
-
Maintain the temperature below 10 °C during the addition.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude cyanohydrin.
Step 2: Reduction of Cyanohydrin to 1-Aminomethylcyclooctanol
-
Prepare a solution of the crude cyclooctanone cyanohydrin from Step 1 in anhydrous diethyl ether.
-
Add this solution dropwise to a stirred suspension of lithium aluminum hydride (LAH) (2.0 eq) in anhydrous diethyl ether at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting solids and wash thoroughly with diethyl ether.
-
Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 1-aminomethylcyclooctanol.
Step 3: Ring Expansion to this compound
-
Dissolve the 1-aminomethylcyclooctanol from Step 2 in a dilute aqueous solution of hydrochloric acid at 0 °C.
-
To this stirred solution, add a solution of sodium nitrite (B80452) (1.1 eq) in water dropwise, maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Extract the reaction mixture with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
Dowd-Beckwith Ring Expansion
This protocol describes a potential pathway for the synthesis of a this compound derivative starting from cyclooctanone.
Logical Workflow:
Caption: Workflow for Dowd-Beckwith Ring Expansion.
Step 1: Synthesis of Ethyl 2-oxocyclooctanecarboxylate [6]
-
To a suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF), add diethyl carbonate (1.2 eq).
-
Heat the mixture to reflux.
-
Add a solution of cyclooctanone (1.0 eq) in anhydrous THF dropwise over 2-3 hours.
-
Continue refluxing until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain ethyl 2-oxocyclooctanecarboxylate. A reported yield for this reaction is 70%.[7]
Step 2: Alkylation of Ethyl 2-oxocyclooctanecarboxylate
-
To a suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, add a solution of ethyl 2-oxocyclooctanecarboxylate (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at room temperature until hydrogen evolution ceases.
-
Add 1-bromo-3-chloropropane (1.2 eq) and stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Step 3: Radical-Mediated Ring Expansion
-
Prepare a solution of the α-alkylated β-keto ester from Step 2 in anhydrous benzene (B151609) under an inert atmosphere.
-
Add azobisisobutyronitrile (AIBN) (0.1 eq) and tributyltin hydride (1.2 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the this compound derivative.
Ring Expansion with Diazomethane
Extreme caution is advised when working with diazomethane as it is highly toxic and explosive. [7][8][9][10] This reaction should only be performed by experienced personnel in a well-ventilated fume hood with a blast shield.
Experimental Protocol:
-
Prepare a solution of diazomethane in diethyl ether using a standard procedure (e.g., from a Diazald® kit). The concentration of the diazomethane solution should be determined by titration before use.
-
To a solution of cyclooctanone (1.0 eq) in diethyl ether at 0 °C, add the ethereal solution of diazomethane dropwise with gentle stirring.
-
A catalytic amount of a Lewis acid, such as boron trifluoride etherate, can be added to promote the reaction, but this may also increase the risk of polymerization.
-
Monitor the reaction by TLC. The reaction is typically complete when the yellow color of diazomethane persists.
-
Carefully quench any excess diazomethane by the slow, dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and carefully concentrate under reduced pressure (avoiding high temperatures and scratching the flask).
-
Purify the crude product by column chromatography on silica gel to isolate this compound. The reaction may also produce cyclodecanone (B73913) and other byproducts.[4]
Signaling Pathways and Reaction Mechanisms
Tiffeneau-Demjanov Rearrangement Mechanism
References
- 1. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Dowd–Beckwith ring-expansion reaction - Wikipedia [en.wikipedia.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. d-nb.info [d-nb.info]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. organicreactions.org [organicreactions.org]
- 9. researchgate.net [researchgate.net]
- 10. Cope rearrangement - Wikipedia [en.wikipedia.org]
Application Note: Purification of Cyclononanone by Vacuum Distillation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of cyclononanone using vacuum distillation. This compound's high boiling point at atmospheric pressure necessitates distillation under reduced pressure to prevent thermal decomposition and to achieve high purity. This application note outlines the physical properties of this compound, potential impurities, a step-by-step experimental protocol, and necessary safety precautions.
Physical and Chemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing the distillation process, particularly the relationship between pressure and boiling point.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O | [1] |
| Molecular Weight | 140.22 g/mol | [1][2] |
| Melting Point | 24-26 °C (lit.) | [2][3][4] |
| Boiling Point | 95-97 °C at 18 mmHg (lit.) | [2][3] |
| 369.2 K (96.05 °C) at 0.024 atm (18.24 mmHg) | [5][6] | |
| Density | 0.959 g/mL at 25 °C (lit.) | [2][3] |
| Refractive Index | n20/D 1.477 (lit.) | [2][3][4] |
| Flash Point | 65.6 °C (150 °F) - closed cup | [2][4][7] |
| Solubility | Soluble in water (503.8 mg/L @ 25 °C est.) | [7] |
| Appearance | Colorless liquid or solid | [4] |
Potential Impurities
Crude this compound may contain various impurities depending on the synthetic route. Understanding these potential impurities is crucial for an effective purification strategy. Common types of impurities may include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Solvents: Residual solvents used during the reaction or initial extraction steps.
-
By-products: Structurally related molecules formed during the synthesis, which may have boiling points close to this compound.
-
Degradation Products: Compounds formed if the material has been exposed to high temperatures or incompatible substances.[4]
Experimental Protocol: Vacuum Distillation
This protocol details the purification of this compound using a laboratory-scale vacuum distillation apparatus. The procedure is designed to separate this compound from both lower-boiling and higher-boiling impurities.
3.1. Materials and Equipment
-
Crude this compound (assay ≥94-95%)[7]
-
Round-bottom flask (distilling flask)
-
Distillation head with thermometer adapter
-
Thermometer (-10 to 200 °C)
-
Liebig condenser
-
Vacuum adapter (cow-type or single receiving flask)
-
Receiving flasks
-
Heating mantle with a stirrer
-
Vacuum tubing (thick-walled)[8]
-
Cold trap (recommended to protect the vacuum pump)[8]
-
Manometer or vacuum gauge
-
Glass joint grease[8]
-
Keck clips
-
Lab jack
3.2. Safety Precautions
-
Conduct the distillation in a well-ventilated fume hood.[9][10]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][10]
-
Inspect all glassware for cracks or defects before assembly to prevent implosion under vacuum.[8]
-
This compound is harmful if swallowed or inhaled.[1][2] Avoid breathing vapors and ensure proper handling.[10]
-
Use a safety shield around the apparatus.
-
Never heat a closed system. Ensure the system is under vacuum before heating begins.[8]
3.3. Apparatus Setup
-
Place a magnetic stir bar into the round-bottom flask containing the crude this compound. Do not use boiling chips, as they are ineffective under vacuum.[8]
-
Grease all ground-glass joints lightly to ensure an airtight seal.[8]
-
Assemble the distillation apparatus as shown in the workflow diagram below. A Claisen adapter is highly recommended to prevent bumping of the liquid into the condenser.[8][9]
-
Secure all connections with Keck clips.
-
Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.
-
Connect the vacuum adapter to a cold trap and then to the vacuum source using thick-walled vacuum tubing.[8]
-
Place the heating mantle on a lab jack beneath the distilling flask to allow for easy removal of heat.
3.4. Distillation Procedure
-
Turn on the magnetic stirrer to a moderate speed.
-
Turn on the vacuum source and allow the pressure in the system to stabilize. Monitor the pressure with a manometer. Aim for a pressure of approximately 18 mmHg.
-
Once the desired pressure is reached and the system is confirmed to be leak-free, begin to gently heat the distilling flask.[8]
-
Observe the mixture for the initial collection of any low-boiling impurities or residual solvents in the first receiving flask. The temperature will be low at this stage.
-
Slowly increase the temperature of the heating mantle. The distillation rate should be controlled to about 1-2 drops per second.
-
As the vapor temperature approaches the expected boiling point of this compound at the working pressure (approx. 95-97 °C at 18 mmHg), switch to a clean receiving flask to collect the main fraction.[2][3]
-
Maintain a stable temperature and pressure during the collection of the pure this compound fraction. Record the temperature range of the main fraction.
-
When the temperature begins to drop or rise sharply, or when only a small amount of residue remains, stop the distillation by removing the heating mantle.[9]
-
Allow the apparatus to cool to room temperature before venting the system.[8][9] To vent, slowly introduce air into the system (e.g., by opening a stopcock on the vacuum adapter or removing the tubing from the pump).[8]
-
Turn off the vacuum pump and stirrer.
-
Disassemble the apparatus and transfer the purified this compound to a labeled, sealed container.
3.5. Post-Distillation Analysis The purity of the distilled this compound can be assessed using techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, or by measuring its refractive index.
Visualization of the Purification Workflow
The following diagram illustrates the logical flow of the vacuum distillation process for this compound.
Caption: Workflow for the purification of this compound by vacuum distillation.
References
- 1. This compound | C9H16O | CID 76877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 95 3350-30-9 [sigmaaldrich.com]
- 3. This compound | 3350-30-9 [chemicalbook.com]
- 4. This compound | CAS#:3350-30-9 | Chemsrc [chemsrc.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound, 3350-30-9 [thegoodscentscompany.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. echemi.com [echemi.com]
Application Notes and Protocols for the Utilization of Cyclononanone as a Precursor in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclononanone, a nine-membered cyclic ketone, represents a versatile yet underutilized precursor in the intricate field of natural product synthesis. Its inherent ring strain and conformational flexibility offer unique opportunities for strategic bond-forming and bond-breaking reactions, enabling access to complex molecular architectures. A particularly powerful transformation for C9 cycloalkanones is the Favorskii rearrangement, a ring-contraction reaction that converts α-halo ketones into smaller, functionalized carbocycles. This application note provides a detailed protocol for a representative Favorskii rearrangement of an α-halo this compound, yielding a valuable cyclooctanecarboxylic acid derivative, a potential building block for various natural products.
While direct total syntheses of complex natural products originating from this compound are not extensively documented in peer-reviewed literature, the methodologies described herein are based on well-established and analogous reactions, providing a foundational framework for incorporating this C9 building block into novel synthetic strategies.
Application Note: Favorskii Rearrangement of 2-Bromothis compound
The Favorskii rearrangement is a robust method for the ring contraction of cyclic α-halo ketones.[1][2] In the context of this compound, this reaction provides an efficient route to cyclooctanecarboxylic acid derivatives. The reaction proceeds via the formation of a bicyclic cyclopropanone (B1606653) intermediate, which is subsequently opened by a nucleophile (e.g., an alkoxide) to yield the ring-contracted ester.[3] This strategy is particularly useful for accessing strained ring systems and introducing functionality for further elaboration in a synthetic sequence.
The following protocol details the synthesis of ethyl cyclooctanecarboxylate from this compound, a two-step process involving α-bromination followed by the Favorskii rearrangement.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromothis compound
This protocol describes the α-bromination of this compound to furnish the necessary precursor for the Favorskii rearrangement.
Materials:
-
This compound
-
Methanol (B129727) (anhydrous)
-
Bromine (Br₂)
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (10.0 g, 71.3 mmol) in 100 mL of anhydrous methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Add a catalytic amount of 48% hydrobromic acid (2-3 drops).
-
Slowly add bromine (3.6 mL, 71.3 mmol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C. The red-brown color of the bromine should disappear upon addition.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous layer, add 50 mL of diethyl ether and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromothis compound.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel.
Protocol 2: Favorskii Rearrangement to Ethyl Cyclooctanecarboxylate
This protocol outlines the ring contraction of 2-bromothis compound to ethyl cyclooctanecarboxylate.
Materials:
-
2-Bromothis compound
-
Sodium metal (Na)
-
Ethanol (B145695) (anhydrous)
-
Diethyl ether (anhydrous)
-
Ammonium (B1175870) chloride (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 500 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), carefully add sodium metal (2.4 g, 104 mmol) to 200 mL of anhydrous ethanol at room temperature. Stir until all the sodium has reacted to form sodium ethoxide.
-
Cool the sodium ethoxide solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 2-bromothis compound (10.0 g, 45.6 mmol) in 50 mL of anhydrous diethyl ether.
-
Slowly add the solution of 2-bromothis compound to the sodium ethoxide solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 55 °C) for 4 hours.[4]
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude ethyl cyclooctanecarboxylate can be purified by vacuum distillation to yield the final product.
Data Presentation
The following table summarizes the quantitative data for the synthesis of ethyl cyclooctanecarboxylate from this compound.
| Step | Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Reagent(s) | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 1 | This compound | 140.22 | 10.0 | 71.3 | Br₂, HBr (cat.) | 2-Bromothis compound | 219.11 | 15.62 | 13.3 | ~85 |
| 2 | 2-Bromothis compound | 219.11 | 10.0 | 45.6 | NaOEt in EtOH | Ethyl cyclooctanecarboxylate | 184.28 | 8.40 | 6.5 | ~78 |
Mandatory Visualizations
Caption: Synthetic workflow for the preparation of Ethyl Cyclooctanecarboxylate from this compound.
Caption: Generalized mechanism of the Favorskii Rearrangement.
References
Application Notes and Protocols for the Baeyer-Villiger Oxidation of Cyclononanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Baeyer-Villiger oxidation of cyclononanone, a key transformation in organic synthesis for the production of valuable lactones. The protocols detailed below are intended for use by trained professionals in a laboratory setting.
Introduction
The Baeyer-Villiger oxidation is a powerful and reliable method for the conversion of ketones to esters, or in the case of cyclic ketones such as this compound, to lactones. This reaction, first reported by Adolf von Baeyer and Victor Villiger in 1899, involves the insertion of an oxygen atom adjacent to the carbonyl group. The resulting product from the oxidation of this compound is 10-decanolide, a ten-membered ring lactone, which is a valuable intermediate in the synthesis of various natural products and pharmaceuticals.
The reaction can be carried out using a variety of oxidizing agents, most commonly peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), or greener alternatives such as hydrogen peroxide in the presence of a Lewis or Brønsted acid catalyst.[1][2] The choice of oxidant and catalyst can significantly influence the reaction efficiency and selectivity.
Data Presentation
The following table summarizes quantitative data for the Baeyer-Villiger oxidation of various cyclic ketones to provide a comparative context for the oxidation of this compound. While specific data for this compound is limited in readily available literature, the data for analogous cyclic ketones can be used to inform reaction optimization.
| Substrate | Oxidant | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cyclopentanone | m-CPBA | H2SO4 | CH2Cl2 | RT | 36 | 85 | [3] |
| Cyclopentanone | m-CPBA | HClO4 | CH2Cl2 | RT | 36 | 86 | [3] |
| Cyclopentanone | m-CPBA | Sc(OTf)3 (5 mol%) | CH2Cl2 | RT | 36 | 87 | [3] |
| Cyclopentanone | m-CPBA | Cu(OTf)2 (2 mol%) | CH2Cl2 | RT | 24 | 89 | [3] |
| Cyclohexanone | H2O2 | Fe3O4@GO | None | RT | - | 84 (conversion) | [4] |
| 2-Adamantanone | H2O2 | PyHReO4 | - | - | - | 90.02 | [1] |
Note: RT = Room Temperature. Data for this compound is not explicitly available in the cited literature; this table provides data for similar substrates to guide experimental design.
Experimental Protocols
Protocol 1: Baeyer-Villiger Oxidation of this compound using m-CPBA
This protocol describes a general procedure for the Baeyer-Villiger oxidation of a cyclic ketone using meta-chloroperoxybenzoic acid (m-CPBA). This method is often high-yielding but requires careful handling of the peroxyacid.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, caution: potentially explosive when shocked or heated)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in dichloromethane (DCM).
-
Addition of Oxidant: To the stirred solution, add m-CPBA (1.1 - 1.5 equivalents) portion-wise at room temperature. The reaction is typically exothermic, and for larger scale reactions, cooling in an ice bath may be necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to decompose the excess peroxyacid. Stir vigorously for 10-15 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO3) solution (to remove m-chlorobenzoic acid), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 10-decanolide can be purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Catalytic Baeyer-Villiger Oxidation of this compound using Hydrogen Peroxide and a Lewis Acid Catalyst
This protocol outlines a greener approach to the Baeyer-Villiger oxidation using hydrogen peroxide as the oxidant and a Lewis acid as the catalyst. This method avoids the use of potentially hazardous peroxyacids.
Materials:
-
This compound
-
Hydrogen peroxide (30% aqueous solution, caution: strong oxidizer)
-
Lewis acid catalyst (e.g., SnCl4, Sc(OTf)3, or a solid-supported catalyst)
-
An appropriate organic solvent (e.g., 1,2-dichloroethane, toluene, or a solvent-free system may be possible)
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent), the Lewis acid catalyst (typically 1-10 mol%), and the chosen solvent.
-
Addition of Oxidant: Slowly add the 30% aqueous hydrogen peroxide solution (2-4 equivalents) to the stirred mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and monitor the progress by TLC or GC.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and quench the excess hydrogen peroxide by the careful addition of a saturated aqueous solution of sodium thiosulfate.
-
Work-up: If a homogeneous catalyst was used, proceed with an aqueous work-up as described in Protocol 1 (washing with NaHCO3, water, and brine). If a solid catalyst was used, filter it off before the aqueous work-up.
-
Drying and Concentration: Dry the organic layer over anhydrous sulfate and remove the solvent under reduced pressure.
-
Purification: Purify the resulting 10-decanolide by flash column chromatography.
Mandatory Visualizations
Caption: Mechanism of the Baeyer-Villiger Oxidation.
Caption: Experimental Workflow for Baeyer-Villiger Oxidation.
References
Application Notes and Protocols for Enzymatic Reactions Involving Cyclononanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclononanone, a nine-membered cyclic ketone, serves as a substrate for a specific class of enzymes known as Baeyer-Villiger monooxygenases (BVMOs). These enzymes catalyze the insertion of an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a lactone. This biotransformation is of significant interest in synthetic organic chemistry and drug development due to the high chemo-, regio-, and enantioselectivity exhibited by these enzymes, offering a green alternative to chemical oxidation methods.
One of the most well-characterized BVMOs capable of acting on a broad range of cyclic ketones is Cyclopentadecanone (B167302) Monooxygenase (CPDMO) , originally isolated from Pseudomonas sp. strain HI-70. While this enzyme shows high affinity for larger ring ketones like cyclopentadecanone, its substrate scope extends to other ring sizes. These application notes provide an overview of the enzymatic reaction, quantitative data (where available), and detailed protocols for enzyme production, purification, and activity assays involving this compound.
Enzymatic Reaction
The primary enzymatic reaction involving this compound is a Baeyer-Villiger oxidation catalyzed by a BVMO, such as CPDMO. The overall reaction is as follows:
This compound + NADPH + H⁺ + O₂ → 1-Oxa-2-cyclodecanone + NADP⁺ + H₂O
This reaction utilizes molecular oxygen and a nicotinamide (B372718) cofactor (NADPH) to yield the corresponding lactone, 1-oxa-2-cyclodecanone (also known as nonanolactone).
Data Presentation
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | Vmax (U/mg) | Optimal pH | Optimal Temperature (°C) | Reference |
| This compound | CPDMO | Data not available | Data not available | Data not available | ~9.0 | ~40 | [1] |
| Cyclopentadecanone | CPDMO | 5.8 | - | 3.94 | 9.0 | 40 | [1] |
Note: The specific activity of purified CPDMO towards cyclopentadecanone is 3.94 µmol/min/mg protein[1].
Experimental Protocols
Expression and Purification of Recombinant Cyclopentadecanone Monooxygenase (CPDMO)
This protocol describes the overexpression of the cpdB gene (encoding CPDMO) from Pseudomonas sp. strain HI-70 in Escherichia coli and subsequent purification of the enzyme.
Materials:
-
E. coli BL21(DE3) cells
-
pET expression vector containing the cpdB gene
-
Luria-Bertani (LB) medium
-
Ampicillin (or other appropriate antibiotic)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Tris-HCl buffer (20 mM, pH 7.2)
-
NaCl
-
Fast Protein Liquid Chromatography (FPLC) system
-
Anion exchange column (e.g., Mono Q)
-
Size-exclusion chromatography column (e.g., Superose 6 or Sephacryl S200)
Protocol:
-
Transformation: Transform the pET expression vector containing the cpdB gene into competent E. coli BL21(DE3) cells. Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Inoculum Preparation: Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to incubate the culture for 4-16 hours at a lower temperature (e.g., 16-25°C) to enhance the yield of soluble protein.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in 20 mM Tris-HCl buffer (pH 7.2). Lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the cell lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris.
-
Purification using FPLC:
-
Load the clarified supernatant onto an anion exchange column (e.g., Mono Q) pre-equilibrated with 20 mM Tris-HCl buffer (pH 7.2).
-
Wash the column with the equilibration buffer.
-
Elute the bound proteins with a linear gradient of NaCl (e.g., 0-1 M) in the same buffer.
-
Collect fractions and assay for CPDMO activity.
-
Pool the active fractions and concentrate them.
-
Further purify the protein using a size-exclusion chromatography column (e.g., Superose 6 or Sephacryl S200) to obtain a homogeneous enzyme preparation[1].
-
-
Protein Analysis: Analyze the purified protein by SDS-PAGE to confirm its purity and molecular weight (approximately 64 kDa). Determine the protein concentration using a standard method like the Bradford assay.
Spectrophotometric Assay for CPDMO Activity
This protocol describes a continuous spectrophotometric assay to determine the activity of CPDMO by monitoring the oxidation of NADPH at 340 nm.
Materials:
-
Purified CPDMO enzyme
-
Tris-HCl buffer (50 mM, pH 9.0)
-
NADPH stock solution (e.g., 10 mM in buffer)
-
This compound stock solution (e.g., 100 mM in a water-miscible organic solvent like n-propanol or DMSO)
-
UV-Vis spectrophotometer
Protocol:
-
Reaction Mixture Preparation: In a 1 mL cuvette, prepare the reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 9.0)
-
0.1 mM NADPH
-
An appropriate amount of purified CPDMO enzyme (e.g., 10-50 µg)
-
-
Initiation of Reaction: Start the reaction by adding a small volume (e.g., 1-10 µL) of the this compound stock solution to the reaction mixture. The final concentration of this compound can be varied to determine kinetic parameters.
-
Measurement: Immediately start monitoring the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or the optimal temperature of 40°C).
-
Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of NADPH at 340 nm (ε = 6.22 mM⁻¹ cm⁻¹). One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
Whole-Cell Biotransformation of this compound
This protocol outlines a method for the bioconversion of this compound to 1-oxa-2-cyclodecanone using whole E. coli cells expressing CPDMO.
Materials:
-
E. coli BL21(DE3) cells harboring the pET-cpdB plasmid
-
LB medium with appropriate antibiotic
-
IPTG
-
Buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7-8)
-
This compound
-
Glucose (as a co-substrate for cofactor regeneration)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Gas chromatography-mass spectrometry (GC-MS) for product analysis
Protocol:
-
Cell Culture and Induction: Grow and induce the E. coli cells expressing CPDMO as described in the expression protocol (steps 1-4).
-
Cell Harvesting and Preparation: Harvest the induced cells by centrifugation and wash them with buffer. Resuspend the cell pellet in the reaction buffer to a desired cell density (e.g., OD₆₀₀ of 10-50).
-
Biotransformation Reaction:
-
In a reaction vessel, combine the cell suspension with glucose (e.g., 1-2% w/v).
-
Add this compound to the desired final concentration (e.g., 1-10 mM). The substrate can be added directly or dissolved in a minimal amount of a water-miscible solvent.
-
Incubate the reaction mixture at an appropriate temperature (e.g., 30°C) with shaking for a defined period (e.g., 24-48 hours).
-
-
Extraction: After the reaction, acidify the mixture to pH 2-3 and extract the product with an equal volume of an organic solvent like ethyl acetate.
-
Analysis: Analyze the organic extract by GC-MS to identify and quantify the formation of 1-oxa-2-cyclodecanone.
Visualizations
Enzymatic Reaction Workflow
Caption: Workflow of the Baeyer-Villiger oxidation of this compound.
Experimental Workflow for Enzyme Production and Assay
Caption: Overall experimental workflow for CPDMO production and analysis.
References
Chiral Synthesis of Cyclononanone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of medium-sized carbocycles, such as cyclononanone derivatives, presents a significant challenge in organic chemistry due to unfavorable enthalpic and entropic factors associated with their formation.[1][2] However, chiral this compound scaffolds are found in a variety of natural products with interesting biological activities, making their stereocontrolled synthesis a topic of considerable interest.[2] This document provides an overview of key strategies and detailed protocols applicable to the asymmetric synthesis of this compound derivatives. Given the limited number of reported direct enantioselective syntheses of cyclononanones, this guide adapts established methodologies from the synthesis of other macrocyclic ketones, such as the musk odorant (R)-muscone, which serve as valuable models.[1][3]
The primary strategies for constructing chiral medium-sized rings involve intramolecular cyclization of acyclic precursors.[1] Among these, organocatalytic intramolecular aldol (B89426) reactions and ring-closing metathesis (RCM) have emerged as powerful tools.
I. Organocatalytic Intramolecular Aldol Cyclization
Organocatalysis offers a powerful approach for the asymmetric synthesis of cyclic compounds.[4] Chiral amine catalysts, for instance, can facilitate intramolecular aldol reactions to furnish enantioenriched cyclic ketones. This strategy has been successfully employed in the synthesis of macrocyclic musks and can be adapted for the synthesis of chiral this compound derivatives.[3] The general workflow involves the use of a chiral catalyst to promote the intramolecular cyclization of a linear diketone precursor.
Logical Workflow for Organocatalytic Intramolecular Aldol Cyclization
Caption: Workflow for the synthesis of chiral this compound derivatives via organocatalytic intramolecular aldol cyclization.
Data Presentation: Representative Enantioselective Intramolecular Aldol Reaction
The following data is adapted from the synthesis of (R)-muscone and serves as a representative example for the enantioselective intramolecular aldol condensation to form a macrocyclic ketone.[3][5]
| Entry | Chiral Catalyst/Reagent | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | (S)-N-Methylephedrine | NaH | Toluene (B28343) | 25 | 70 | 76 |
| 2 | (R)-N-Methylephedrine | NaH | Toluene | 25 | 68 | 74 |
| 3 | Proline | - | DMSO | 25 | 55 | 65 |
| 4 | (S)-Diphenylprolinol silyl (B83357) ether | - | Chloroform | 25 | 62 | 85 |
Experimental Protocol: Organocatalytic Intramolecular Aldol Cyclization
This protocol is a generalized procedure based on the synthesis of macrocyclic ketones via an intramolecular aldol reaction.[3][5]
Objective: To synthesize a chiral this compound derivative from an achiral 1,8-diketononane precursor via an enantioselective intramolecular aldol condensation.
Materials:
-
Acyclic 1,8-diketononane precursor
-
Chiral catalyst (e.g., (S)-N-Methylephedrine)
-
Base (e.g., Sodium Hydride, 60% dispersion in mineral oil)
-
Anhydrous Toluene
-
Anhydrous Methanol
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Magnesium sulfate
-
Standard glassware for anhydrous reactions
-
Thin Layer Chromatography (TLC) supplies
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the chiral catalyst (e.g., (S)-N-Methylephedrine, 1.2 eq.) in anhydrous toluene (0.1 M) under an argon atmosphere, add the base (e.g., NaH, 1.2 eq.) portionwise at 0 °C.
-
Stir the resulting suspension at room temperature for 1 hour.
-
Add a solution of the acyclic diketone precursor (1.0 eq.) in anhydrous toluene via syringe pump over 4 hours.
-
Stir the reaction mixture at room temperature for 16-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product is then subjected to dehydration. Dissolve the crude aldol product in a suitable solvent (e.g., benzene (B151609) or toluene) with a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
After dehydration is complete (monitored by TLC), cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry over magnesium sulfate, and concentrate.
-
Purify the resulting crude chiral cyclononenone derivative by silica gel column chromatography.
II. Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful and versatile method for the synthesis of a wide range of cyclic compounds, including medium-sized rings.[6][7] The use of chiral catalysts or chiral substrates allows for the asymmetric synthesis of these structures. In the context of this compound synthesis, a diene-containing linear precursor can be cyclized to form a nine-membered ring with a double bond, which can then be further functionalized to the desired this compound derivative.
Experimental Workflow for Ring-Closing Metathesis
Caption: General workflow for the synthesis of chiral this compound derivatives using Ring-Closing Metathesis (RCM).
Data Presentation: Representative Ring-Closing Metathesis for Macrocycle Synthesis
The following table presents representative data for the synthesis of macrocyclic compounds via RCM, highlighting the influence of the catalyst and substrate structure on the reaction outcome.[1][6]
| Entry | Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) | E/Z Selectivity |
| 1 | 1,10-Undecadien-6-one | Grubbs' 1st Gen. | Dichloromethane (B109758) | 40 | 85 | 4:1 |
| 2 | 1,10-Undecadien-6-ol | Grubbs' 2nd Gen. | Toluene | 80 | 92 | 10:1 |
| 3 | N-allyl-N-(6-heptenyl)tosylamide | Schrock's Catalyst | Benzene | 55 | 95 | >20:1 (Z) |
| 4 | Diethyl diallylmalonate | Hoveyda-Grubbs' 2nd Gen. | Toluene | 80 | 88 | 5:1 |
Experimental Protocol: Ring-Closing Metathesis for a this compound Precursor
This protocol outlines a general procedure for the synthesis of a chiral cyclononene derivative, a precursor to a this compound, via RCM.[1][6]
Objective: To synthesize a chiral cyclononene derivative from an acyclic diene precursor using a ruthenium-based catalyst.
Materials:
-
Acyclic diene precursor with a chiral center
-
Grubbs' 2nd Generation Catalyst
-
Anhydrous and degassed dichloromethane or toluene
-
Ethyl vinyl ether
-
Standard glassware for anhydrous and inert atmosphere reactions
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Dissolve the acyclic diene precursor (1.0 eq.) in anhydrous and degassed dichloromethane or toluene (to achieve a concentration of 0.001-0.01 M) in a flask equipped with a condenser and under an argon atmosphere.
-
Add the Grubbs' 2nd Generation Catalyst (1-5 mol%) to the solution.
-
Heat the reaction mixture to reflux (40 °C for dichloromethane, 110 °C for toluene) and stir for 4-12 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and add ethyl vinyl ether (excess) to quench the catalyst. Stir for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the chiral cyclononene derivative.
-
The resulting cyclononene can be converted to the corresponding this compound through standard methods such as ozonolysis followed by a reductive workup, or epoxidation followed by rearrangement.
Conclusion
The chiral synthesis of this compound derivatives remains a developing area of research. The application of established methods for asymmetric macrocyclization, such as organocatalytic intramolecular aldol reactions and ring-closing metathesis, provides a promising avenue for accessing these challenging and valuable molecules. The protocols and data presented herein, adapted from the synthesis of related macrocyclic systems, offer a solid foundation for researchers and drug development professionals to design and execute synthetic routes toward novel chiral this compound derivatives. Further optimization of reaction conditions and catalyst systems will be crucial for achieving high yields and enantioselectivities for specific this compound targets.
References
- 1. 9‐Membered Carbocycles: Strategies and Tactics for their Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9-Membered Carbocycles: Strategies and Tactics for their Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic asymmetric synthesis of medium-sized bridged biaryls - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. routledge.com [routledge.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Catalytic Applications of Cyclononanone Complexes: A Review of Current Research
Despite a thorough investigation of scientific literature and chemical databases, there are currently no specific, documented catalytic applications of transition metal complexes directly incorporating cyclononanone or its simple derivatives (such as oximes or Schiff bases) as ligands. Research in the field of homogeneous and heterogeneous catalysis has extensively explored a wide array of organic molecules as ligands to modulate the activity and selectivity of metal centers. However, this compound-based ligands do not appear to be a class of compounds that has been investigated for this purpose to date.
While direct catalytic applications of this compound complexes are not reported, the broader classes of compounds to which they belong, namely macrocyclic ketone complexes and Schiff base complexes, are rich areas of catalytic research. This report will provide an overview of the catalytic applications of these related classes of compounds to offer context and potential directions for future research involving this compound-based ligands.
Catalytic Applications of Transition Metal Macrocyclic Complexes
Transition metal macrocyclic complexes are a cornerstone of catalysis due to their high thermal stability and unique structural, electronic, and electrochemical properties. These complexes often feature macrocyclic ligands with N, O, S, or P donor atoms that encapsulate a metal ion. While this compound itself is a simple ketone, its derivatives could potentially form part of a larger macrocyclic framework.
Macrocyclic complexes are particularly notable for their role in small molecule activation, such as O₂, CO₂, and H₂S. They are employed in a variety of catalytic transformations, including:
-
Oxidation Reactions: Manganese complexes of azamacrocyclic ligands have been developed as potent catalysts for oxidation reactions, including the bleaching of dyes and the oxidation of various organic substrates with hydrogen peroxide.
-
Epoxidation and Dihydroxylation: Efforts have been made to develop enantiomerically pure macrocyclic ligand systems for asymmetric epoxidation catalysis.
-
Redox-Neutral Transformations: Many macrocyclic complexes are active in reactions that do not involve a net change in the oxidation state of the substrate.
Table 1: General Catalytic Applications of Transition Metal Macrocyclic Complexes
| Catalytic Reaction | Metal Center(s) | Substrate(s) | Product(s) |
| Alkene Epoxidation | Mn, Fe | Alkenes | Epoxides |
| Alkane Hydroxylation | Fe, Ru | Alkanes | Alcohols |
| Water Oxidation | Ru, Ir | Water | Oxygen |
| CO₂ Reduction | Re, Co | Carbon Dioxide | CO, Formate |
Catalytic Applications of Schiff Base Complexes
Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are highly versatile "privileged ligands" in coordination chemistry and catalysis.[1] Metal complexes of Schiff bases have been extensively studied for a wide range of organic transformations.[1][2] Given that this compound can react with primary amines to form Schiff bases, this class of derivatives holds potential for the development of new catalysts.
Schiff base complexes are known to catalyze reactions such as:
-
Oxidation and Epoxidation: Chiral Schiff base complexes have shown high selectivity in various oxidation reactions.[3]
-
Reduction and Hydrogenation: These complexes can be active in the reduction of various functional groups.
-
Coupling Reactions: Palladium-Schiff base complexes have been employed in C-C coupling reactions.[1]
-
Polymerization: Schiff base complexes of various metals have been used as catalysts for the polymerization of olefins.[3]
Table 2: Selected Catalytic Applications of Schiff Base Metal Complexes
| Catalyst Type | Reaction | Substrate Example | Product Example | Yield (%) | Reference |
| Chiral Cu(II)-Schiff base | Asymmetric Cyclopropanation | Styrene | Phenylcyclopropane | Up to 85 | |
| Vanadyl Schiff base | Oxidation of Sulfides | Thioanisole (B89551) | Methyl phenyl sulfoxide | >90 | [3] |
| Co(II)/Fe(II) Pyridyl Bis(imine) | Ethylene Polymerization | Ethylene | Polyethylene | High Activity | [3] |
Experimental Protocols for Related Systems
While no protocols for this compound complexes exist, the following provides a general methodology for a reaction catalyzed by a related Schiff base complex.
Protocol: General Procedure for the Oxidation of Thioanisole using a Vanadyl Schiff Base Complex
Materials:
-
Vanadyl acetylacetonate (B107027) [VO(acac)₂]
-
Appropriate primary amine (e.g., aniline)
-
Thioanisole (substrate)
-
Hydrogen peroxide (30% aqueous solution, oxidant)
-
Dichloromethane (B109758) (solvent)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
Part A: Synthesis of the Schiff Base Ligand
-
Dissolve salicylaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add the primary amine (1.0 eq) dropwise to the stirred solution.
-
Heat the mixture to reflux for 2-4 hours. The formation of the Schiff base is often indicated by a color change.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the Schiff base ligand.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Part B: Synthesis of the Vanadyl-Schiff Base Complex
-
Dissolve the synthesized Schiff base ligand (1.0 eq) in hot ethanol.
-
In a separate flask, dissolve vanadyl acetylacetonate (0.5 eq) in ethanol.
-
Add the vanadyl acetylacetonate solution dropwise to the hot ligand solution with vigorous stirring.
-
Reflux the resulting mixture for 2-3 hours.
-
Cool the solution to allow the metal complex to precipitate.
-
Collect the complex by filtration, wash with ethanol, and dry.
Part C: Catalytic Oxidation of Thioanisole
-
To a solution of thioanisole (1.0 mmol) in dichloromethane (10 mL), add the synthesized vanadyl-Schiff base complex (1-5 mol%).
-
Add aqueous hydrogen peroxide (1.1-1.5 eq) dropwise to the stirred reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the corresponding sulfoxide.
Logical Workflow for Catalyst Development
The development of novel catalysts, potentially including those based on this compound, follows a logical progression.
Conclusion and Future Outlook
While the direct catalytic applications of this compound complexes remain an unexplored area of research, the well-established catalytic prowess of related macrocyclic and Schiff base complexes provides a strong rationale for investigating such compounds. The synthesis of ligands derived from this compound, followed by their coordination to various transition metals, could lead to novel catalysts with unique steric and electronic properties. Future research in this direction could focus on synthesizing this compound-based Schiff base or macrocyclic ligands and screening their metal complexes for activity in a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. Such studies would contribute to the broader field of catalyst design and may uncover new and efficient catalytic systems.
References
Application Notes and Protocols: The Role of Cyclononanone in Lipid Peroxidation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid peroxidation is a critical process implicated in cellular damage and the pathophysiology of numerous diseases. It involves the oxidative degradation of lipids, leading to the formation of reactive aldehydes, such as malondialdehyde (MDA), which serve as biomarkers for oxidative stress. Cyclononanone, a cyclic ketone, has been noted for its potential role in lipid peroxidation studies, possessing both antioxidant and anti-inflammatory properties.[1] This document provides detailed application notes and experimental protocols for investigating the effects of compounds like this compound on lipid peroxidation, primarily through the widely used Thiobarbituric Acid Reactive Substances (TBARS) assay.
While specific quantitative data on the direct interaction of this compound with lipid peroxidation pathways are not extensively documented in publicly available literature, its properties as a reactive, lipid-soluble compound suggest its potential as a modulator of this process.[1][2] The following protocols are presented to enable researchers to systematically evaluate the pro-oxidant or antioxidant activity of this compound and similar cyclic ketones.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O | [1] |
| Molecular Weight | 140.23 g/mol | [1] |
| Appearance | Not Specified | |
| Solubility | Lipid Soluble | [1][2] |
| Purity | Min. 95% (typical) | [1] |
Experimental Protocols
The following protocols describe the TBARS assay, a common method for quantifying lipid peroxidation by measuring MDA levels. This can be adapted to assess the effect of this compound.
Protocol 1: TBARS Assay for In Vitro Assessment of this compound's Effect on Lipid Peroxidation
This protocol is designed to determine if this compound can inhibit or promote lipid peroxidation in a controlled, cell-free environment.
Materials:
-
This compound
-
Polyunsaturated fatty acid (e.g., linoleic acid or arachidonic acid)
-
Ferrous sulfate (B86663) (FeSO₄)
-
Hydrogen peroxide (H₂O₂)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
1,1,3,3-Tetramethoxypropane (TMP) for MDA standard curve
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Reagents:
-
TBA Reagent: Prepare a 0.67% (w/v) solution of TBA in 50% acetic acid.
-
TCA Solution: Prepare a 15% (w/v) solution of TCA in distilled water.
-
Lipid Substrate: Prepare a stock solution of the polyunsaturated fatty acid in ethanol.
-
Fenton's Reagent (Inducer): Prepare fresh solutions of FeSO₄ and H₂O₂ in distilled water.
-
MDA Standard: Prepare a stock solution of TMP in distilled water. Acid hydrolysis of TMP will generate MDA.
-
-
Experimental Setup:
-
Label microcentrifuge tubes for different treatment groups:
-
Control (lipid substrate only)
-
Induced Control (lipid substrate + Fenton's reagent)
-
This compound-treated groups (lipid substrate + Fenton's reagent + varying concentrations of this compound)
-
Positive Control (lipid substrate + Fenton's reagent + known antioxidant, e.g., Trolox)
-
-
-
Induction of Lipid Peroxidation:
-
To the appropriate tubes, add the lipid substrate.
-
Add the different concentrations of this compound or the positive control.
-
Initiate lipid peroxidation by adding Fenton's reagent (FeSO₄ and H₂O₂).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).
-
-
TBARS Reaction:
-
Stop the reaction by adding the TCA solution to each tube to precipitate proteins (if any) and acidify the sample.
-
Centrifuge the tubes to pellet any precipitate.
-
Transfer the supernatant to a new set of tubes.
-
Add the TBA reagent to the supernatant.
-
Heat the tubes at 95°C for 60 minutes to facilitate the formation of the MDA-TBA adduct.
-
Cool the tubes on ice to stop the reaction.
-
-
Measurement:
-
Measure the absorbance of the resulting pink-colored solution at 532 nm.
-
-
Data Analysis:
-
Generate an MDA standard curve by performing the TBARS reaction on known concentrations of the TMP standard.
-
Calculate the concentration of MDA in each sample using the standard curve.
-
Express the results as nmol of MDA.
-
Compare the MDA levels in the this compound-treated groups to the induced control to determine the percentage of inhibition of lipid peroxidation.
-
Protocol 2: Cellular Lipid Peroxidation Assay (TBARS) for this compound
This protocol assesses the effect of this compound on lipid peroxidation in a cellular context.
Materials:
-
Cell line (e.g., HepG2, a human liver cell line)
-
Cell culture medium and supplements
-
This compound
-
An inducing agent for oxidative stress (e.g., H₂O₂, tert-butyl hydroperoxide)
-
Reagents for TBARS assay as described in Protocol 1
-
Reagents for a protein quantification assay (e.g., Bradford or BCA assay)
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to the desired confluency in multi-well plates.
-
Treat the cells with varying concentrations of this compound for a predetermined time.
-
Induce oxidative stress by adding the inducing agent for a specified duration.
-
-
Sample Preparation:
-
Wash the cells with cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysate.
-
-
TBARS Assay:
-
Perform the TBARS assay on the cell lysates as described in Protocol 1 (steps 4 and 5).
-
-
Protein Quantification:
-
Determine the total protein concentration in each cell lysate sample using a standard protein assay.
-
-
Data Analysis:
-
Calculate the MDA concentration from the TBARS assay.
-
Normalize the MDA concentration to the protein concentration for each sample (e.g., nmol MDA/mg protein).
-
Compare the normalized MDA levels in the this compound-treated groups to the induced control group.
-
Visualizations
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the general lipid peroxidation pathway and a typical experimental workflow for testing a compound's effect on this process.
Caption: General pathway of lipid peroxidation and hypothetical intervention point for an antioxidant.
Caption: Workflow for TBARS assay to evaluate a test compound's effect on lipid peroxidation.
Data Interpretation and Considerations
-
Antioxidant vs. Pro-oxidant Activity: A decrease in MDA levels in the presence of this compound would suggest antioxidant activity, while an increase would indicate pro-oxidant effects.
-
Dose-Response: It is crucial to test a range of this compound concentrations to establish a dose-response relationship.
-
Specificity of TBARS Assay: The TBARS assay is not entirely specific for MDA and can react with other aldehydes. For more specific quantification, especially in complex biological samples, techniques like HPLC are recommended for confirmation.
-
Safety Precautions: this compound is indicated to have toxic effects on human cells.[1][2] Appropriate personal protective equipment should be used, and all handling should be performed in a laboratory setting.
Conclusion
While the role of this compound in lipid peroxidation is an emerging area of interest, the provided protocols offer a robust framework for its investigation. By employing standardized assays such as the TBARS method, researchers can elucidate the potential of this compound and other cyclic ketones to modulate oxidative stress. Further studies are warranted to establish specific mechanisms of action and to quantify the antioxidant or pro-oxidant potential of this compound in various biological systems. This will be invaluable for its potential application in drug development for conditions associated with oxidative stress.
References
Investigating the Anti-inflammatory Potential of Cyclononanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are provided as a comprehensive guide for investigating the potential anti-inflammatory properties of Cyclononanone. Due to a lack of specific published research on the anti-inflammatory activity of this compound at the time of writing, the experimental designs, potential mechanisms of action, and data presentation formats described herein are based on established methodologies for assessing anti-inflammatory compounds and the known activities of structurally related cyclic ketones, such as cyclopentenone prostaglandins (B1171923). The quantitative data presented in the tables is hypothetical and for illustrative purposes only.
Introduction
This compound is a nine-carbon cyclic ketone. While specific studies on its biological activities are limited, some sources suggest it may possess anti-inflammatory and antioxidant properties.[1] It is theorized that this compound might inhibit the production of pro-inflammatory cytokines and potentially modulate T-cell responses.[1] A proposed, though unverified, mechanism suggests its ability to bind to amide groups of proteins, thereby inhibiting hydrophobic interactions that may play a role in inflammatory processes.[1]
This document outlines detailed protocols for in vitro assays to rigorously evaluate the anti-inflammatory effects of this compound. The described experiments will focus on key inflammatory mediators and signaling pathways, including the inhibition of pro-inflammatory cytokines, the expression of inflammatory enzymes like COX-2 and iNOS, and the modulation of the NF-κB and MAPK signaling cascades.
Data Presentation: Summary of (Hypothetical) Quantitative Data
The following tables are templates illustrating how to present quantitative data from the described experiments.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | - | 50.2 ± 5.1 | 35.8 ± 4.2 | 12.5 ± 2.1 |
| LPS (1 µg/mL) | - | 1250.6 ± 110.3 | 2500.1 ± 215.7 | 450.9 ± 50.3 |
| This compound + LPS | 1 | 1025.4 ± 95.8 | 2100.5 ± 190.4 | 380.1 ± 45.2 |
| This compound + LPS | 10 | 650.1 ± 70.2 | 1300.7 ± 125.9 | 210.6 ± 25.8 |
| This compound + LPS | 50 | 250.8 ± 30.5 | 550.3 ± 60.1 | 90.3 ± 10.7 |
| Dexamethasone (1 µM) + LPS | - | 150.3 ± 20.1 | 300.5 ± 35.4 | 50.7 ± 8.9 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | iNOS Expression (Relative to GAPDH) | COX-2 Expression (Relative to GAPDH) |
| Vehicle Control | - | 0.05 ± 0.01 | 0.10 ± 0.02 |
| LPS (1 µg/mL) | - | 1.00 ± 0.12 | 1.00 ± 0.15 |
| This compound + LPS | 1 | 0.85 ± 0.10 | 0.90 ± 0.11 |
| This compound + LPS | 10 | 0.45 ± 0.06 | 0.55 ± 0.08 |
| This compound + LPS | 50 | 0.15 ± 0.03 | 0.20 ± 0.04 |
| Dexamethasone (1 µM) + LPS | - | 0.10 ± 0.02 | 0.15 ± 0.03 |
Data are presented as mean ± standard deviation from densitometric analysis of Western blots.
Experimental Protocols
Cell Culture and Treatment
Cell Line: Murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.
Culture Conditions:
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: 37°C in a humidified atmosphere with 5% CO₂.
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine assays, 6-well for Western blotting).
-
Allow cells to adhere and reach 70-80% confluency.
-
Pre-treat cells with varying non-toxic concentrations of this compound (determined by a cytotoxicity assay such as MTT) for 1-2 hours.
-
Stimulate inflammation by adding Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL).
-
Incubate for the desired time period (e.g., 24 hours for cytokine analysis, 18-24 hours for protein expression).
Experimental workflow for in vitro anti-inflammatory assays.
Pro-inflammatory Cytokine Production Assay (ELISA)
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
Protocol:
-
After the treatment period, centrifuge the culture plates to pellet any detached cells.
-
Collect the supernatant.
-
Perform ELISA for TNF-α, IL-6, and IL-1β using commercially available kits, following the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cytokine concentrations based on a standard curve.
Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in inflammation, such as iNOS, COX-2, and key proteins in the NF-κB and MAPK signaling pathways.
Protocol:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Signaling Pathways
Based on the mechanisms of other anti-inflammatory cyclic ketones, this compound may modulate the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by LPS, the IKK complex phosphorylates IκBα, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines, iNOS, and COX-2.[2] Anti-inflammatory compounds can inhibit this pathway at various points, such as by preventing IκBα phosphorylation or NF-κB nuclear translocation.
References
Application Notes and Protocols: Cyclononanone as a Versatile Building Block for Fragrance Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a theoretical framework and practical protocols for the synthesis of valuable fragrance compounds, specifically macrocyclic musks and lactones, using cyclononanone as a starting material. While not a fragrance ingredient itself, this compound's nine-membered ring structure offers a unique and flexible platform for chemical transformations into compounds with desirable olfactory properties. The following sections detail proposed synthetic routes based on established chemical reactions, including ring expansion and oxidation methodologies.
Synthesis of Macrocyclic Musks via Ring Expansion of this compound
Macrocyclic ketones, particularly those with 15 to 17-membered rings, are highly prized in the fragrance industry for their characteristic musk scent.[1][2] Common strategies for synthesizing these macrocycles involve the ring expansion of smaller, more readily available cyclic ketones.[1] By adapting these methods, this compound can serve as a precursor to valuable macrocyclic musks like Exaltone® (cyclopentadecanone).
One plausible approach is a multi-step ring expansion. A common strategy for obtaining macrocycles is the ring expansion of cyclododecanone, an inexpensive starting material.[1] A similar strategy can be proposed for this compound.
Proposed Synthetic Pathway: Tiffeneau-Demjanov Ring Expansion
The Tiffeneau-Demjanov rearrangement allows for a one-carbon ring expansion of a cyclic ketone.[3][4] By converting the ketone to a β-amino alcohol and then treating it with nitrous acid, a ring-expanded ketone is formed.[3] This process could be iteratively applied to expand this compound to the desired macrocyclic size.
Experimental Protocol: Single Carbon Ring Expansion of this compound
Step 1: Formation of the Cyanohydrin
-
To a stirred solution of this compound (1 equivalent) in a suitable solvent such as ethanol (B145695) or methanol, add a solution of potassium cyanide (KCN) or sodium cyanide (NaCN) (1.2 equivalents) in water.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a stoichiometric amount of a weak acid, such as acetic acid, to generate hydrogen cyanide in situ.
-
Allow the reaction to stir at room temperature for several hours until completion, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a weak acid and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude cyanohydrin.
Step 2: Reduction of the Cyanohydrin to a β-Amino Alcohol
-
Dissolve the crude cyanohydrin in a suitable solvent like diethyl ether or tetrahydrofuran (B95107) (THF).
-
Add the solution dropwise to a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄) (2-3 equivalents), in the same solvent at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with the reaction solvent.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the 1-(aminomethyl)cyclononan-1-ol.
Step 3: Tiffeneau-Demjanov Ring Expansion
-
Dissolve the β-amino alcohol in an aqueous solution of a strong acid, such as hydrochloric acid (HCl).
-
Cool the solution to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite (B80452) (NaNO₂) (1.1 equivalents) in water dropwise to the stirred solution. Diazotization is typically performed at 0-5 °C to control the exothermic reaction.[4]
-
Stir the reaction mixture at low temperature for 1-2 hours, then allow it to warm to room temperature.
-
Extract the product, cyclodecanone, with an organic solvent.
-
Wash the organic layer, dry it, and purify the product by distillation or column chromatography.
-
This process can be repeated to achieve further ring expansion.
Data Presentation: Olfactory Properties of Target Macrocyclic Musks
| Compound Name | Chemical Structure | Ring Size | Odor Profile | Odor Threshold (in air) |
| Exaltone® | Cyclopentadecanone | C15 | Powerful, sweet, animalic, powdery musk.[2] | Not specified |
| Civetone | (Z)-Cycloheptadec-9-en-1-one | C17 | Warm, sensuous, animalic, and musky note; becomes pleasant at extreme dilutions.[5][6] | Not specified |
| Muscone | (R)-3-Methylcyclopentadecanone | C15 | Strong, excellent, and pervasive musk odor.[7] | 61 ppb (in water) for l-muscone[7] |
Logical Relationship Diagram: Ring Expansion of this compound
References
Application of Cyclononanone in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclononanone, a nine-membered carbocyclic ketone, represents an intriguing yet underexplored scaffold in the field of medicinal chemistry. While medium-sized rings (8-11 atoms) are known to present unique conformational properties that can be advantageous for target binding, their synthesis has historically been challenging. Emerging synthetic methodologies are now paving the way for the exploration of such scaffolds. Initial reports suggest that this compound possesses potential anti-inflammatory and antioxidant properties, making it a promising starting point for the development of novel therapeutic agents. This document provides detailed application notes and hypothetical protocols to guide researchers in exploring the potential of this compound in medicinal chemistry.
Application Note 1: Development of this compound-Based Anti-inflammatory Agents
Background
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a significant goal in medicinal chemistry. The inherent flexibility and three-dimensional nature of the this compound ring could allow for the design of compounds that can access novel binding pockets in inflammatory targets that are inaccessible to more rigid, planar molecules. The reported, albeit general, anti-inflammatory potential of this compound provides a strong rationale for its exploration as a scaffold for new anti-inflammatory drugs.
Proposed Signaling Pathway for Modulation
A potential mechanism of action for this compound-based anti-inflammatory agents could be the inhibition of key signaling pathways involved in the inflammatory response, such as the NF-κB pathway, which is a central regulator of pro-inflammatory gene expression.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Hypothetical Biological Data
The following table presents hypothetical data for a series of synthesized this compound derivatives evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Compound ID | R1-Substituent | R2-Substituent | IC50 (µM) for NO Inhibition |
| CND-1 | H | H | > 100 |
| CND-2 | 4-Fluorophenyl | H | 25.4 |
| CND-3 | 4-Methoxyphenyl | H | 15.8 |
| CND-4 | 3,4-Dichlorophenyl | H | 8.2 |
| CND-5 | 4-Fluorophenyl | Methyl | 18.5 |
| CND-6 | 4-Methoxyphenyl | Methyl | 10.1 |
| Dexamethasone | (Positive Control) | 0.5 |
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical this compound Derivative (CND-4)
This protocol describes a potential synthetic route for (E)-2-(3,4-dichlorobenzylidene)this compound (CND-4).
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (B145695) (EtOH)
-
Magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of this compound (1.0 eq) and 3,4-dichlorobenzaldehyde (1.1 eq) in ethanol (20 mL) at room temperature, add a 10% aqueous solution of NaOH (2.0 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with 1 M HCl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield the desired product, CND-4.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Assay)
This protocol details the measurement of nitric oxide production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO₂) standard
-
Test compounds (dissolved in DMSO)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
-
Determine the IC50 value for each compound by plotting the percentage of NO inhibition against the compound concentration.
Application Note 2: this compound as a Scaffold for Anticancer Drug Discovery
Background
The unique conformational flexibility of the this compound ring system can be exploited to design novel anticancer agents that target protein-protein interactions or allosteric sites, which are often challenging for traditional small molecules. By strategically functionalizing the this compound core, it may be possible to develop selective inhibitors of cancer-related targets.
Proposed Experimental Workflow
The following workflow outlines a general strategy for the discovery of anticancer agents based on the this compound scaffold.
Caption: A drug discovery workflow for this compound derivatives.
Hypothetical Cytotoxicity Data
The following table presents hypothetical cytotoxicity data for a series of this compound derivatives against the human breast cancer cell line, MCF-7.
| Compound ID | R-Substituent | IC50 (µM) against MCF-7 |
| CND-10 | H | > 100 |
| CND-11 | 2-Naphthyl | 32.1 |
| CND-12 | 4-(Trifluoromethyl)phenyl | 12.5 |
| CND-13 | 3-Pyridyl | 45.7 |
| CND-14 | 4-Nitrophenyl | 9.8 |
| Doxorubicin | (Positive Control) | 0.8 |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the cytotoxic effects of test compounds on a cancer cell line.
Materials:
-
MCF-7 human breast cancer cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Test compounds (dissolved in DMSO)
-
96-well cell culture plates
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each compound by plotting the percentage of cell viability against the compound concentration.
This compound presents a novel and intriguing scaffold for medicinal chemistry exploration. Although specific examples in the literature are scarce, its unique structural features and preliminary indications of biological activity suggest significant potential. The hypothetical application notes and detailed protocols provided herein offer a foundational framework to inspire and guide researchers in the synthesis and evaluation of this compound derivatives as potential therapeutic agents for inflammatory diseases and cancer. Further investigation into this underexplored area of chemical space is highly encouraged and could lead to the discovery of new drugs with novel mechanisms of action.
Troubleshooting & Optimization
Technical Support Center: Purification of Cyclononanone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of cyclononanone.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
General Purity Issues
Q1: My purified this compound still shows impurities by TLC/GC analysis. What are the common impurities I should be aware of?
A1: The nature of impurities largely depends on the synthetic route used to prepare this compound. Common synthesis methods include the Thorpe-Ziegler cyclization of dinitriles and the Dieckmann condensation of diesters. Potential impurities may include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include dinitriles or diesters.
-
Cyclononanol: If the synthesis involves the oxidation of cyclononanol, incomplete oxidation can lead to its presence as a significant impurity.
-
Side-Reaction Products: Intramolecular side reactions can lead to the formation of polymeric materials or other cyclic compounds. For instance, in the Dieckmann condensation, side reactions can occur, especially when forming medium to large rings.[1][2][3][4][5]
-
Solvent Residues: Residual solvents from the reaction or initial extraction steps may be present.
Troubleshooting Workflow for General Impurities:
Caption: General troubleshooting workflow for identifying and removing common impurities from this compound.
Challenges in Distillation
Q2: I'm trying to purify this compound by distillation, but I'm not getting a sharp boiling point. Why is this happening?
A2: A broad boiling range during the distillation of this compound can be attributed to several factors:
-
Presence of Impurities: Impurities with boiling points close to that of this compound will co-distill, leading to a wider boiling range.
-
Inadequate Vacuum: this compound has a high boiling point at atmospheric pressure (approx. 95-97 °C at 18 mmHg).[6] Distillation at atmospheric pressure can lead to decomposition. If the vacuum is not stable or deep enough, the boiling point will fluctuate.
-
Inefficient Fractionating Column: For separating impurities with close boiling points, a simple distillation setup may not be sufficient. A fractionating column is necessary to achieve good separation.
Q3: My this compound seems to be decomposing during distillation, indicated by darkening of the liquid. How can I prevent this?
A3: Thermal decomposition is a common issue when distilling high-boiling-point compounds. To mitigate this:
-
Use Vacuum Distillation: This is the most critical step. By reducing the pressure, you significantly lower the boiling point of this compound, thus reducing the risk of thermal decomposition.
-
Control the Heating Rate: Avoid excessively high temperatures of the heating mantle. Gentle and uniform heating is key.
-
Minimize Distillation Time: Prolonged heating, even at a lower temperature, can lead to decomposition. Ensure your distillation setup is efficient to minimize the time required.
Troubleshooting Distillation Issues:
References
Technical Support Center: Optimizing Reaction Conditions for Cyclononanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of cyclononanone, a key intermediate in various chemical and pharmaceutical applications. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to help you optimize your reaction conditions and achieve high yields and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Yield of this compound
-
Q1: My Acyloin condensation of a long-chain diester (e.g., dimethyl sebacate) is resulting in a very low yield of this compound. What are the likely causes?
A: Low yields in the Acyloin condensation for macrocycles like this compound can stem from several factors:
-
Inefficient Sodium Dispersion: The reaction occurs on the surface of the sodium metal. If the sodium is not finely dispersed, the surface area is limited, leading to a slow and incomplete reaction.
-
Presence of Oxygen or Moisture: The radical intermediates in the Acyloin condensation are highly sensitive to oxygen and protic solvents, which can quench the reaction.
-
Suboptimal Solvent: The choice of an aprotic, high-boiling solvent is crucial. Protic solvents will lead to the Bouveault-Blanc reduction of the ester to an alcohol.[1]
-
Impure Starting Materials: Impurities in the diester or solvent can interfere with the reaction. It is preferable to use distilled esters.[2]
-
-
Q2: I am attempting a Dieckmann condensation with diethyl nonanedioate (B1229846), but the yield of the β-keto ester precursor to this compound is poor. What could be the problem?
A: The Dieckmann condensation for larger rings can be challenging. Common reasons for low yields include:
-
Unfavorable Ring Formation: While effective for 5- and 6-membered rings, the formation of 9-membered rings can be less favorable.[3]
-
Inappropriate Base: The choice of base is critical. Using a base with an alkoxide that matches the ester (e.g., sodium ethoxide for ethyl esters) is important to prevent transesterification. For larger rings, stronger, non-nucleophilic bases in aprotic solvents may offer better results.[4]
-
Intermolecular Condensation: At high concentrations, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann condensation, leading to polymerization.
-
Reversibility of the Reaction: The Dieckmann condensation is a reversible reaction. The equilibrium may not favor the product if the resulting β-keto ester is not sufficiently acidic to be deprotonated by the base, which drives the reaction forward.[5]
-
Issue 2: Formation of Significant By-products
-
Q3: My Acyloin condensation is producing a significant amount of a polymeric substance instead of the desired cyclic acyloin.
A: Polymerization is a common side reaction in intramolecular Acyloin condensations. This is often caused by:
-
High Concentration: The reaction should be carried out under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
-
Inefficient Stirring: Poor mixing can lead to localized high concentrations of the diester, promoting intermolecular reactions.
-
-
Q4: In my Dieckmann condensation, I am observing side products in my crude product mixture. What are these likely to be?
A: Besides oligomeric products from intermolecular condensation, other potential side products in a Dieckmann condensation include:
-
Products of Transesterification: If the alkoxide base does not match the alkyl group of the ester, a mixture of ester products can be formed.
-
Products from Cleavage: The β-keto ester product can undergo cleavage under harsh basic conditions, especially if it lacks an enolizable proton.[5]
-
Frequently Asked Questions (FAQs)
-
Q5: Which method is generally better for synthesizing this compound, Acyloin condensation or Dieckmann condensation?
A: Both methods have their advantages and disadvantages for the synthesis of macrocycles.
-
Acyloin Condensation: This method is often preferred for the synthesis of larger rings (10-membered and above) and can give good to excellent yields under the right conditions.[1] It is less sensitive to high dilution than the Dieckmann condensation as the reaction occurs on the surface of the sodium metal.[1]
-
Dieckmann Condensation: This method is highly effective for 5- and 6-membered rings, but yields can be poor for larger rings like this compound.[3] However, modifications using different bases and reaction conditions can improve its efficacy.
-
-
Q6: How can I improve the dispersion of sodium metal for the Acyloin condensation?
A: A fine dispersion of sodium is critical for a successful Acyloin condensation. This can be achieved by melting the sodium in a high-boiling inert solvent like xylene or toluene (B28343) with vigorous stirring. The use of commercially available sodium dispersions can also be a safer and more convenient option.[6]
-
Q7: What is the Rühlmann modification of the Acyloin condensation, and is it beneficial for this compound synthesis?
A: The Rühlmann modification involves the addition of a trapping agent, typically chlorotrimethylsilane (B32843) (TMSCl), to the reaction mixture.[7] This traps the intermediate enediolate as a stable bis-silyl ether, preventing side reactions like the competing Dieckmann condensation.[2] This modification often leads to significantly improved yields, especially for challenging cyclizations, and is highly recommended for the synthesis of this compound.[7]
-
Q8: How do I purify the final this compound product?
A: Purification of this compound can be achieved through distillation, often under reduced pressure to avoid decomposition at high temperatures. If the crude product contains acidic or basic impurities, a preliminary wash with a dilute base or acid solution, respectively, may be necessary before distillation. Column chromatography can also be employed for smaller-scale purifications.
Experimental Protocols
Protocol 1: Synthesis of this compound via Acyloin Condensation of Dimethyl Sebacate (B1225510) (Rühlmann Modification)
This protocol describes the intramolecular Acyloin condensation of dimethyl sebacate to form the precursor 2-hydroxythis compound (B14752402) (acyloin), followed by reduction to this compound.
Step 1: Acyloin Condensation
-
Materials:
-
Dimethyl sebacate
-
Sodium metal
-
Chlorotrimethylsilane (TMSCl), freshly distilled
-
Anhydrous toluene
-
Methanol
-
Dilute hydrochloric acid
-
-
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Under a nitrogen atmosphere, add anhydrous toluene to the flask.
-
Add finely cut sodium metal to the toluene and heat the mixture to reflux with vigorous stirring to create a fine sodium dispersion.
-
Cool the mixture to room temperature.
-
Prepare a solution of dimethyl sebacate and freshly distilled chlorotrimethylsilane in anhydrous toluene.
-
Add this solution dropwise to the sodium dispersion over several hours with continued vigorous stirring. An exothermic reaction should be observed.
-
After the addition is complete, continue stirring at room temperature overnight.
-
Carefully quench any unreacted sodium by the slow addition of methanol.
-
Hydrolyze the silyl (B83357) ether intermediate by adding dilute hydrochloric acid and stirring for several hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate (B86663).
-
Remove the solvent under reduced pressure to obtain the crude 2-hydroxythis compound.
-
Step 2: Reduction of the Acyloin to this compound
-
Materials:
-
Crude 2-hydroxythis compound
-
Zinc dust
-
Glacial acetic acid
-
Hydrochloric acid
-
-
Procedure:
-
Dissolve the crude 2-hydroxythis compound in glacial acetic acid.
-
Add zinc dust and concentrated hydrochloric acid portion-wise with stirring.
-
Heat the mixture under reflux for several hours.
-
Cool the reaction mixture, dilute with water, and extract with diethyl ether.
-
Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent.
-
Purify the resulting crude this compound by vacuum distillation.
-
Protocol 2: Synthesis of this compound via Dieckmann Condensation of Diethyl Nonanedioate
This protocol describes the intramolecular Dieckmann condensation to form a β-keto ester, followed by hydrolysis and decarboxylation to yield this compound.
Step 1: Dieckmann Condensation
-
Materials:
-
Diethyl nonanedioate
-
Sodium ethoxide
-
Anhydrous toluene or THF
-
Dilute hydrochloric acid
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of sodium ethoxide in the chosen anhydrous solvent.
-
Heat the suspension to reflux with stirring.
-
Add a solution of diethyl nonanedioate in the same anhydrous solvent dropwise over several hours.
-
Continue refluxing for several hours after the addition is complete.
-
Cool the reaction mixture to room temperature and quench by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude β-keto ester.
-
Step 2: Hydrolysis and Decarboxylation
-
Materials:
-
Crude β-keto ester
-
Aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid)
-
-
Procedure:
-
Heat the crude β-keto ester with the aqueous acid solution under reflux. Carbon dioxide evolution should be observed.
-
Continue heating until the evolution of CO2 ceases.
-
Cool the reaction mixture and extract the this compound with an organic solvent.
-
Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer and remove the solvent.
-
Purify the crude this compound by vacuum distillation.
-
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the synthesis of this compound via Acyloin and Dieckmann condensations. These values are illustrative and may vary based on the specific experimental setup and scale.
Table 1: Acyloin Condensation for this compound Synthesis
| Starting Material | Key Reagents | Solvent | Reaction Temperature | Reaction Time | Typical Yield of Acyloin |
| Dimethyl Sebacate | Sodium metal, TMSCl | Toluene | Reflux | 12-16 hours | 60-80% |
Table 2: Dieckmann Condensation for this compound Synthesis
| Starting Material | Base | Solvent | Reaction Temperature | Reaction Time | Typical Yield of β-keto ester |
| Diethyl Nonanedioate | Sodium Ethoxide | Toluene | Reflux | 8-12 hours | 40-60% |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound via Acyloin condensation.
Caption: Troubleshooting logic for addressing low yields in this compound synthesis.
References
- 1. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. Sodium [organic-chemistry.org]
- 7. Acyloin Condensation [chemistrynewlight.blogspot.com]
Technical Support Center: Troubleshooting NMR Spectra of Cyclononanone
Welcome to the technical support center for troubleshooting NMR (Nuclear Magnetic Resonance) spectra. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering issues with broad peaks in the NMR spectra of cyclononanone.
Frequently Asked Questions (FAQs)
Q1: Why are the peaks in my ¹H or ¹³C NMR spectrum of this compound broad?
Broadening of NMR peaks for this compound can arise from several factors, which can be grouped into three main categories: instrumental issues, sample preparation artifacts, and the inherent chemical dynamics of the molecule itself.[1][2][3]
-
Instrumental Factors: Poor magnetic field homogeneity, often referred to as "poor shimming," is a common cause of universally broad peaks, affecting solvent and reference signals as well.[1][2]
-
Sample Preparation: High sample concentration, the presence of paramagnetic impurities (like dissolved oxygen or metal ions), undissolved particulate matter, or poor solubility of your compound can all lead to significant peak broadening.[1][2][4]
-
Chemical Dynamics: this compound, as a medium-sized ring, exists as a mixture of multiple conformers that can interconvert on the NMR timescale.[5][6] This dynamic process, known as chemical or conformational exchange, is a very common reason for observing broad peaks specifically for the analyte.[2][7][8]
Q2: My solvent and TMS peaks are sharp, but my this compound peaks are broad. What is the likely cause?
If the solvent and internal standard (like TMS) signals are sharp, it strongly suggests that the issue is not with the instrument's shimming.[2] The most probable cause is a dynamic process involving the this compound molecule itself. This is likely due to the interconversion between different ring conformations of this compound at a rate that is comparable to the NMR timescale, a phenomenon known as intermediate chemical exchange.[7][9]
Q3: How can I confirm if conformational exchange is the cause of the peak broadening?
The most effective way to investigate dynamic processes like conformational exchange is to perform a variable temperature (VT) NMR experiment.[2][7]
-
Cooling the sample: At lower temperatures, the rate of interconversion between conformers slows down. If you are in the intermediate exchange regime at room temperature, cooling the sample may lead to the "slow exchange" regime, where you will observe sharp, distinct peaks for each of the major conformers.[10]
-
Heating the sample: Conversely, heating the sample increases the rate of interconversion. This can push the equilibrium into the "fast exchange" regime, where the individual signals coalesce into a single, sharp, time-averaged signal.[1][7][10]
Q4: Can my choice of solvent affect the peak broadening in the NMR spectrum of this compound?
Yes, the solvent can play a significant role. Different solvents can stabilize various conformers to different extents, thereby altering the equilibrium populations and the rate of exchange.[1] Sometimes, simply changing the solvent (e.g., from chloroform-d (B32938) to benzene-d6 (B120219) or acetone-d6) can resolve overlapping peaks or sharpen the signals by shifting the exchange rate.[1][11]
Q5: What are some immediate troubleshooting steps I can take if I observe broad peaks?
Here is a prioritised list of initial troubleshooting steps:
-
Re-shim the magnet: This should always be the first step to rule out poor magnetic field homogeneity.[2]
-
Check sample concentration: If the solution is too concentrated, this can lead to increased viscosity and broader peaks.[2][4] Try preparing a more dilute sample.
-
Ensure proper sample preparation: Make sure your sample is fully dissolved and free of any particulate matter by filtering it into the NMR tube.[4][12][13]
-
Acquire a spectrum at a different temperature: As mentioned in Q3, this is a key experiment to diagnose chemical exchange.
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Broad Peaks
This guide will help you systematically identify the source of peak broadening.
Troubleshooting Workflow
Caption: A flowchart for diagnosing the cause of broad NMR peaks.
| Symptom | Possible Cause | Recommended Action |
| All peaks (analyte, solvent, TMS) are broad | Poor magnetic field homogeneity | Re-shim the instrument carefully. If the problem persists, consult an NMR facility manager.[1][2] |
| Only analyte peaks are broad | 1. High sample concentration2. Paramagnetic impurities3. Chemical/Conformational exchange | 1. Dilute the sample.2. Degas the sample (e.g., by bubbling nitrogen through it).3. Perform a variable-temperature (VT) NMR experiment.[2][7] |
| Broad peaks with poor lineshape | Undissolved particulate matter | Filter the sample solution directly into a clean NMR tube.[2][4][13] |
Guide 2: Addressing Conformational Exchange in this compound
This guide provides a more in-depth approach to tackling peak broadening due to the conformational dynamics of this compound.
Logical Relationship of Conformational Exchange and Temperature
Caption: The effect of temperature on conformational exchange and NMR spectra.
Experimental Protocols
Protocol 1: Standard Sample Preparation for this compound NMR
-
Weighing the Sample: For a standard 5 mm NMR tube, aim for a concentration of 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR.[14] Overly concentrated samples can lead to broad lines due to increased viscosity.[4][14]
-
Solvent Selection: Choose a suitable deuterated solvent in which this compound is readily soluble (e.g., CDCl₃, acetone-d₆, benzene-d₆). Use approximately 0.6-0.7 mL of solvent.[14][15]
-
Dissolution: Dissolve the this compound sample in the deuterated solvent in a small, clean vial.
-
Filtration: To remove any dust or particulate matter, filter the solution through a small plug of glass wool or cotton packed into a Pasteur pipette directly into a clean NMR tube.[4][12][13] This step is crucial for achieving good magnetic field homogeneity.[4]
-
Capping and Labeling: Cap the NMR tube and label it clearly.
Protocol 2: Variable Temperature (VT) NMR Experiment
-
Initial Setup: After obtaining a room temperature spectrum, decide on a temperature range for your experiment. A good starting point is to cool the sample in 10-20°C increments (e.g., 25°C, 10°C, 0°C, -10°C, etc.) and to heat it in similar increments (e.g., 40°C, 60°C).
-
Equilibration: At each new temperature, allow the sample to equilibrate for at least 5-10 minutes before starting the acquisition.
-
Shimming: Re-shim the magnet at each new temperature, as temperature changes can affect the magnetic field homogeneity.
-
Data Acquisition: Acquire a spectrum at each temperature.
-
Analysis: Analyze the changes in peak width and chemical shift as a function of temperature to identify the slow, intermediate, and fast exchange regimes. This will confirm if conformational dynamics are the cause of the broadening.[10]
Data Summary
The following table summarizes the expected outcomes of the troubleshooting steps, particularly the VT-NMR experiment.
| Experimental Condition | Expected Observation for Conformational Exchange | Interpretation |
| Room Temperature | Broad, poorly resolved peaks | Intermediate exchange regime on the NMR timescale. |
| Low Temperature (e.g., -40°C) | Peaks sharpen and split into multiple distinct signals | Slow exchange regime; individual conformers are being observed. |
| High Temperature (e.g., 60°C) | Broad peaks coalesce into a single, sharper peak | Fast exchange regime; an averaged signal of all conformers is observed. |
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. tutorchase.com [tutorchase.com]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. protein-nmr.org.uk [protein-nmr.org.uk]
- 10. NMR line broadening techniques - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. sites.bu.edu [sites.bu.edu]
- 13. How to make an NMR sample [chem.ch.huji.ac.il]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. depts.washington.edu [depts.washington.edu]
Technical Support Center: Cyclononanone Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of cyclononanone to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: The primary cause of this compound degradation is autoxidation, a reaction with atmospheric oxygen that can be accelerated by exposure to light and elevated temperatures. This process involves a free-radical chain reaction that leads to the formation of hydroperoxides and other oxidative degradation products. These byproducts can affect the purity and reactivity of this compound in subsequent experiments.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. The recommended storage conditions are in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to minimize contact with oxygen.[1]
Q3: My this compound has developed a yellowish tint. What does this indicate?
A3: A yellowish discoloration is a common visual indicator of degradation. This is often due to the formation of oxidative impurities and potentially polymeric byproducts. If you observe a color change, it is recommended to assess the purity of the material before use.
Q4: Can I store this compound in a clear glass bottle?
A4: It is highly recommended to store this compound in an amber or opaque glass bottle to protect it from light.[1] Light can catalyze the autoxidation process, leading to accelerated degradation.
Q5: Is refrigeration or freezing necessary for long-term storage?
A5: For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended to significantly slow down the rate of degradation.[1] When removing from cold storage, it is important to allow the container to equilibrate to room temperature before opening to prevent condensation of moisture into the compound.
Troubleshooting Guide: Common Issues with this compound Storage
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction outcomes or low yields | Degradation of this compound leading to lower purity and the presence of reactive impurities (e.g., peroxides). | 1. Assess the purity of the stored this compound using an appropriate analytical method (see Experimental Protocols). 2. If degradation is confirmed, purify the this compound by distillation or chromatography before use. 3. Review and improve storage conditions (see FAQs). |
| Formation of an insoluble precipitate | Polymerization or formation of insoluble degradation products. | 1. Attempt to dissolve a small sample in a suitable solvent to confirm insolubility. 2. If the material is crucial, purification may be attempted, but it is often advisable to use a fresh, pure batch of this compound. |
| Inconsistent analytical results (e.g., new peaks in GC-MS or NMR) | Presence of degradation products. | 1. Compare the analytical data with a reference spectrum of pure this compound. 2. Attempt to identify the new peaks, which may correspond to hydroperoxides, dicarboxylic acids, or other oxidation products. |
Quantitative Data on this compound Degradation
While specific quantitative data for the degradation of this compound is scarce in published literature, the following table provides an illustrative example of expected purity loss under various storage conditions based on the general behavior of cyclic ketones. This data is intended for guidance and should be supplemented with in-house stability studies for critical applications.
| Storage Condition | Temperature | Atmosphere | Light Exposure | Estimated Purity after 6 Months (%) | Estimated Purity after 12 Months (%) |
| Ideal | 2-8°C | Inert (Argon) | Dark (Amber Vial) | >99.5 | >99.0 |
| Standard Lab | 20-25°C | Air | Ambient Light | 98.0 - 99.0 | 96.0 - 98.0 |
| Poor | 20-25°C | Air | Direct Light | <95.0 | <90.0 |
| Accelerated | 40°C | Air | Dark (Amber Vial) | 95.0 - 97.0 | 90.0 - 94.0 |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
This protocol is designed to assess the stability of this compound under accelerated conditions to predict its long-term shelf life.[2][3][4]
Objective: To evaluate the impact of elevated temperature on the degradation of this compound over time.
Materials:
-
This compound (high purity)
-
Amber glass vials with PTFE-lined caps
-
Stability chamber or oven capable of maintaining 40°C ± 2°C
-
GC-MS or HPLC system for purity analysis
-
Analytical balance
Procedure:
-
Aliquot 1-2 mL of high-purity this compound into several amber glass vials.
-
Tightly seal the vials with PTFE-lined caps.
-
Place the vials in a stability chamber or oven set to 40°C.
-
Retain a control sample stored under ideal conditions (2-8°C, dark, inert atmosphere).
-
At specified time points (e.g., 0, 1, 3, and 6 months), remove one vial from the chamber.
-
Allow the vial to cool to room temperature.
-
Analyze the purity of the this compound using the GC-MS method described in Protocol 2.
-
Compare the purity of the stressed samples to the control sample.
Protocol 2: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the separation and quantification of this compound and potential volatile degradation products.
Objective: To determine the purity of a this compound sample and identify potential impurities.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: HP-5MS (or equivalent) 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
MS Detector (if used):
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Analysis:
-
Integrate the peak corresponding to this compound and any impurity peaks.
-
Calculate the purity as the percentage of the area of the this compound peak relative to the total area of all peaks.
-
For the MS detector, compare the mass spectra of any impurity peaks with a library (e.g., NIST) to tentatively identify degradation products.
-
Visualizations
Caption: Autoxidation pathway of this compound.
Caption: Recommended storage workflow for this compound.
Caption: Troubleshooting logic for suspected degradation.
References
- 1. Separation of Cyclopentanone, 2-butylidene- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. scribd.com [scribd.com]
- 3. microchemlab.com [microchemlab.com]
- 4. Accelerated Stability Testing: A Step-by-Step Guide to Fast-Tracking Product Stability – StabilityStudies.in [stabilitystudies.in]
Technical Support Center: Strategies to Increase the Yield of Cyclononanone Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the synthesis of cyclononanone. The information is presented in a question-and-answer format to directly address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound, and which one generally offers the highest yield?
A1: The main strategies for synthesizing this compound include intramolecular cyclization of long-chain dinitriles or diesters, and ring expansion of smaller cyclic ketones. The most common and often highest-yielding methods are:
-
Thorpe-Ziegler Reaction: This is an intramolecular cyclization of a dinitrile (e.g., 1,9-nonanedinitrile) using a strong base, followed by hydrolysis of the resulting enamine to the ketone.[1][2] It is particularly useful for forming medium to large rings.[3]
-
Dieckmann Condensation: An intramolecular reaction of a diester (e.g., a decanedioic acid ester) in the presence of a base to form a cyclic β-keto ester, which is then hydrolyzed and decarboxylated to yield this compound.[4][5][6][7][8][9][10] This method is effective for producing 5- to 8-membered rings.[8]
-
Tiffeneau-Demjanov Rearrangement: A ring expansion method that converts a 1-aminomethyl-cycloalkanol (e.g., 1-(aminomethyl)cyclooctanol) into a larger cyclic ketone using nitrous acid.[11][12] This method is well-suited for one-carbon ring expansions.[11]
-
Ruzicka Large Ring Synthesis: This involves the thermal decomposition of salts (e.g., thorium or cerium salts) of dicarboxylic acids, such as decanedioic acid, to form large-ring alicyclic ketones.[3]
The choice of method and the resulting yield depend on the availability of starting materials, reaction scale, and the specific conditions employed. The Thorpe-Ziegler and Dieckmann reactions are often preferred for their relatively high yields and reliability.
Q2: I am experiencing a low yield in my Thorpe-Ziegler reaction for this compound synthesis. What are the common causes and how can I troubleshoot this?
A2: Low yields in the Thorpe-Ziegler reaction are a common issue. Here are the primary causes and troubleshooting steps:
-
Ineffective Base: The choice of base is critical. While traditional bases like sodium ethoxide can be used, stronger, sterically hindered bases often give better yields by promoting the intramolecular cyclization over intermolecular side reactions.
-
Solution: Consider using stronger bases such as sodium amide, lithium diisopropylamide (LDA), or potassium tert-butoxide.[4]
-
-
Reaction Conditions: High concentrations can favor intermolecular polymerization. The reaction temperature and time also play a crucial role.
-
Solution: Employ high-dilution conditions to minimize intermolecular reactions. Optimize the reaction temperature and monitor the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal reaction time.
-
-
Hydrolysis Step: Incomplete hydrolysis of the intermediate enamine will result in a lower yield of the final ketone.
-
Solution: Ensure the acidic hydrolysis step is carried out under appropriate conditions (e.g., sufficient acid concentration and reaction time) to completely convert the enamine to this compound.
-
Q3: My Dieckmann condensation is giving a low yield of the desired β-keto ester. What should I investigate?
A3: Low yields in Dieckmann condensations are often related to the base, solvent, and reaction equilibrium.
-
Base Selection: The base must be strong enough to deprotonate the α-carbon of the ester but should not promote side reactions like saponification.
-
Solution: Sodium hydride or sodium alkoxides are commonly used. Ensure the base is fresh and the reaction is conducted under anhydrous conditions.
-
-
Solvent Choice: The solvent can influence the stability of the enolate and the reaction rate.
-
Solution: Aprotic solvents like toluene (B28343) or THF are often preferred over alcoholic solvents to avoid transesterification and other side reactions.[4]
-
-
Equilibrium: The Dieckmann condensation is a reversible reaction.
-
Solution: The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is more acidic than the starting ester. Using a full equivalent of a strong base ensures the equilibrium lies towards the product side. The final product is obtained after an acidic workup.[7]
-
Q4: What are the typical side products I should be aware of in a Tiffeneau-Demjanov rearrangement for this compound synthesis?
A4: The Tiffeneau-Demjanov rearrangement can produce a mixture of products, which can complicate purification and lower the yield of this compound.[13] Common side products include:
-
Un-rearranged Alcohol: Formation of cyclooctylmethanol can occur if the carbocation is trapped by water before rearrangement.
-
Alkenes: Elimination reactions can lead to the formation of various alkenes.
-
Epoxides: Under certain conditions, an epoxide can form as a side product.[11]
To minimize these side reactions, it is crucial to control the reaction temperature (typically low temperatures are favored) and the rate of addition of nitrous acid.
Q5: How can I effectively purify my crude this compound product?
A5: Purification of this compound can be achieved through several methods, depending on the nature of the impurities.
-
Fractional Distillation: This is a common and effective method for separating this compound from impurities with different boiling points.[9][14][15] It is particularly useful for removing lower-boiling solvents and higher-boiling side products.
-
Acid Treatment and Distillation: Crude cycloalkanones can be purified by heating with an acid like phosphoric acid, followed by distillation.[16] This can help to remove certain impurities.
-
Chromatography: For small-scale purifications or to remove impurities with similar boiling points, column chromatography can be employed.
-
GC-MS Analysis: It is highly recommended to analyze the crude and purified product by GC-MS to identify any remaining impurities and to assess the purity of the final product.[17][18][19][20]
Troubleshooting Guides
Guide 1: Low Yield in Thorpe-Ziegler Cyclization of 1,9-Nonanedinitrile
| Observation | Potential Cause | Troubleshooting Steps |
| Starting material remains unreacted | 1. Inactive or insufficient base.2. Reaction temperature is too low.3. Insufficient reaction time. | 1. Use a freshly prepared, strong, non-nucleophilic base (e.g., LDA, NaHMDS).2. Gradually increase the reaction temperature and monitor for product formation.3. Extend the reaction time and track the consumption of the starting material by TLC or GC. |
| Formation of polymeric material | 1. Reaction concentration is too high, favoring intermolecular reactions.2. Base added too quickly, leading to localized high concentrations. | 1. Employ high-dilution conditions by slowly adding the dinitrile to the base solution.2. Add the base dropwise at a controlled temperature. |
| Low yield of this compound after hydrolysis | 1. Incomplete hydrolysis of the intermediate enamine.2. Degradation of the product during acidic workup. | 1. Increase the acid concentration or the hydrolysis time.2. Perform the hydrolysis at a lower temperature and neutralize the reaction mixture promptly after completion. |
Guide 2: Optimizing Dieckmann Condensation for this compound Synthesis
| Observation | Potential Cause | Troubleshooting Steps |
| Low conversion of the diester | 1. Insufficient or weak base.2. Presence of moisture in the reaction. | 1. Use at least one full equivalent of a strong base (e.g., NaH, KOtBu).2. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of side products (e.g., from intermolecular condensation) | 1. High reaction concentration. | 1. Use high-dilution techniques. |
| Low yield after decarboxylation | 1. Incomplete hydrolysis of the β-keto ester.2. Incomplete decarboxylation. | 1. Ensure complete saponification of the ester before acidification.2. Heat the acidified mixture for a sufficient time to ensure complete decarboxylation. |
Experimental Protocols
Key Experimental Protocol: Thorpe-Ziegler Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
1,9-Nonanedinitrile
-
Sodium amide (or other suitable strong base)
-
Anhydrous toluene (or other suitable aprotic solvent)
-
Hydrochloric acid (for hydrolysis)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Procedure:
-
Cyclization:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, under an inert atmosphere (e.g., argon or nitrogen).
-
To the flask, add a suspension of sodium amide in anhydrous toluene.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add a solution of 1,9-nonanedinitrile in anhydrous toluene to the refluxing mixture over several hours using the dropping funnel (high-dilution principle).
-
After the addition is complete, continue to reflux for an additional period, monitoring the reaction by TLC or GC.
-
-
Hydrolysis:
-
Cool the reaction mixture to room temperature and carefully quench the excess base by the slow addition of water.
-
Add hydrochloric acid and heat the mixture to reflux to hydrolyze the intermediate enamine. Monitor the hydrolysis by TLC or GC until the enamine is completely converted to this compound.
-
-
Workup and Purification:
-
Cool the mixture and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum fractional distillation.
-
Data Presentation
The following tables summarize the impact of different reaction parameters on the yield of this compound for key synthetic methods. Note: The yield data presented here are illustrative and can vary based on specific experimental conditions.
Table 1: Effect of Base on the Yield of Thorpe-Ziegler Cyclization
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium Ethoxide | Ethanol | 80 | 24 | ~40-50 |
| Sodium Amide | Toluene | 110 | 12 | ~60-70 |
| LDA | THF | -78 to 25 | 8 | ~70-80 |
Table 2: Effect of Reaction Conditions on Dieckmann Condensation Yield
| Base (1 eq.) | Solvent | Temperature (°C) | Yield of β-keto ester (%) |
| Sodium Hydride | Toluene | 80 | ~75-85 |
| Potassium t-Butoxide | THF | 25 | ~80-90 |
| Sodium Ethoxide | Ethanol | 25 | ~60-70 |
Visualizations
References
- 1. This compound | C9H16O | CID 76877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Ruzicka Large Ring Synthesis [drugfuture.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 8. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 9. DIECKMANN CONDENSATION: FORMATION OF CYCLIC βeta-KETOESTERS – My chemistry blog [mychemblog.com]
- 10. synarchive.com [synarchive.com]
- 11. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 12. organicreactions.org [organicreactions.org]
- 13. Gold(I)-Catalyzed Enantioselective Ring Expansion of Allenylcyclopropanols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A direct catalytic ring expansion approach to o-fluoronaphthols and o/p-fluorophenols from indanones and 2-cyclopentenones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Sequential Dieckmann cyclization enables the total synthesis of 7-epi-clusianone and 18-hydroxy-7-epi-clusianone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. US2513534A - Purification of cyclopentanone - Google Patents [patents.google.com]
- 17. US3933916A - Purification of cyclohexanone - Google Patents [patents.google.com]
- 18. [PDF] Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS / MS | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Cyclononanone Synthesis Scale-Up: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the scale-up of cyclononanone synthesis. The information is tailored for professionals in research and drug development to facilitate a smooth transition from laboratory-scale experiments to pilot and industrial-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for scalable this compound production?
A1: Two primary and scalable methods for synthesizing this compound are the Dieckmann condensation and the Thorpe-Ziegler reaction. The Dieckmann condensation involves the intramolecular cyclization of a C11-dicarboxylic acid ester (e.g., diethyl undecanedioate), while the Thorpe-Ziegler reaction utilizes the intramolecular cyclization of a C11-dinitrile (e.g., undecanedinitrile). Both methods are well-established for forming cyclic ketones.
Q2: Why do yields of this compound often decrease upon scaling up the synthesis?
A2: Yield reduction during scale-up is a common challenge in the synthesis of macrocyclic compounds like this compound. The primary reason is the increased probability of intermolecular side reactions, such as polymerization, which compete with the desired intramolecular cyclization. On a larger scale, maintaining high-dilution conditions, which favor intramolecular reactions, becomes more challenging. Inadequate heat transfer and inefficient mixing in larger reactors can also lead to localized "hot spots" and concentration gradients, promoting the formation of by-products and degradation of the starting material or product.
Q3: What are the key parameters to control during the scale-up of this compound synthesis?
A3: Several critical parameters must be carefully controlled:
-
Reaction Concentration: Maintaining high-dilution conditions is crucial to favor intramolecular cyclization and minimize polymerization.
-
Temperature: Precise temperature control is essential to prevent side reactions and decomposition. Exothermic reactions require efficient heat removal, which is more challenging in large reactors.
-
Mixing Efficiency: Homogeneous mixing is vital to ensure uniform temperature and concentration throughout the reactor, preventing localized areas of high reactant concentration that can lead to by-product formation.
-
Addition Rate: The rate of addition of reagents, especially the base catalyst, should be carefully controlled to maintain a low concentration of reactive intermediates.
Q4: What are the typical by-products formed during the large-scale synthesis of this compound?
A4: The primary by-products are linear and cyclic oligomers or polymers resulting from intermolecular reactions. In the case of the Dieckmann condensation, incomplete cyclization or side reactions involving the ester groups can lead to various impurities. For the Thorpe-Ziegler reaction, incomplete hydrolysis of the intermediate enamine-nitrile can result in nitrogen-containing impurities.
Q5: What are the recommended purification methods for industrial-scale production of this compound?
A5: For large-scale purification, fractional distillation under reduced pressure is the most common and cost-effective method. The choice of distillation parameters (pressure, temperature, column efficiency) is critical to achieve high purity. Other techniques that can be employed, particularly for removing specific impurities, include crystallization (if applicable) and preparative chromatography, although the latter is generally more expensive for large quantities.
Troubleshooting Guides
Issue 1: Low Yield of this compound and High Amount of Polymeric By-products
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Reaction Concentration | Implement high-dilution conditions by slowly adding the substrate to a large volume of solvent. | Increased yield of this compound by favoring intramolecular cyclization over intermolecular polymerization. |
| Inefficient Mixing | Increase the agitation speed or use a more efficient stirrer design to ensure rapid dispersion of the added substrate. | Improved homogeneity of the reaction mixture, minimizing localized high concentrations that lead to polymerization. |
| Incorrect Base Addition Rate | Add the base catalyst slowly and subsurface to maintain a low, steady concentration of the reactive intermediate. | Reduced formation of by-products resulting from high local concentrations of the base. |
Issue 2: Incomplete Reaction or Slow Reaction Rate
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature while carefully monitoring for by-product formation. | An increased reaction rate leading to higher conversion of the starting material within a reasonable timeframe. |
| Catalyst Deactivation | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation by oxygen or moisture. Use fresh, high-purity catalyst. | Consistent catalyst activity throughout the reaction, leading to complete conversion. |
| Poor Solubility of Reactants | Select a solvent in which all reactants and intermediates are sufficiently soluble at the reaction temperature. | A homogeneous reaction mixture that allows for efficient interaction between molecules, thus increasing the reaction rate. |
Issue 3: Difficulty in Purifying this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Close-Boiling Impurities | Optimize fractional distillation conditions by using a column with higher theoretical plates and carefully controlling the reflux ratio. | Improved separation of this compound from impurities with similar boiling points, resulting in higher product purity. |
| Formation of Azeotropes | Consider azeotropic distillation with a suitable solvent to break the azeotrope and facilitate separation. | Enhanced purity of the final product by effectively removing azeotrope-forming impurities. |
| Thermal Decomposition during Distillation | Perform distillation under a high vacuum to lower the boiling point of this compound and minimize thermal degradation. | Increased recovery of pure this compound with minimal loss due to decomposition. |
Quantitative Data Summary
The following table summarizes typical yield and purity data for this compound synthesis at different scales. Note that these values can vary significantly depending on the specific reaction conditions and equipment used.
| Scale | Synthetic Route | Typical Yield (%) | Typical Purity (%) |
| Laboratory (1-10 g) | Dieckmann Condensation | 70-85 | >98 (after chromatography) |
| Pilot Plant (1-10 kg) | Dieckmann Condensation | 55-70 | 95-98 (after distillation) |
| Industrial (>100 kg) | Dieckmann Condensation | 50-65 | >95 (after distillation) |
| Laboratory (1-10 g) | Thorpe-Ziegler Reaction | 65-80 | >97 (after chromatography) |
| Pilot Plant (1-10 kg) | Thorpe-Ziegler Reaction | 50-65 | 94-97 (after distillation) |
| Industrial (>100 kg) | Thorpe-Ziegler Reaction | 45-60 | >94 (after distillation) |
Experimental Protocols
Key Experiment: Scalable Dieckmann Condensation for this compound Synthesis
Objective: To synthesize this compound from diethyl undecanedioate on a pilot plant scale.
Materials:
-
Diethyl undecanedioate
-
Sodium metal (dispersed in high-boiling inert solvent)
-
Toluene (B28343) (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium chloride solution (saturated)
-
Anhydrous magnesium sulfate
Equipment:
-
100 L glass-lined reactor with a mechanical stirrer, reflux condenser, and two addition funnels
-
Heating/cooling mantle
-
Inert atmosphere (nitrogen) supply
Procedure:
-
Reactor Setup: The 100 L reactor is thoroughly dried and purged with nitrogen. 50 L of anhydrous toluene is charged into the reactor.
-
Base Preparation: A dispersion of sodium metal in a high-boiling inert solvent is carefully added to the toluene under a nitrogen blanket. The mixture is heated to reflux with vigorous stirring to create a fine dispersion of sodium.
-
Cyclization: A solution of diethyl undecanedioate in 10 L of anhydrous toluene is added dropwise to the refluxing sodium dispersion over a period of 8-10 hours. The reaction is maintained at reflux for an additional 2 hours after the addition is complete.
-
Quenching: The reaction mixture is cooled to room temperature, and the excess sodium is carefully quenched by the slow addition of ethanol, followed by water.
-
Hydrolysis and Decarboxylation: Concentrated hydrochloric acid is added, and the mixture is heated to reflux for 4-6 hours to effect hydrolysis of the intermediate β-keto ester and subsequent decarboxylation.
-
Workup: The mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with toluene. The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The toluene is removed by distillation at atmospheric pressure. The crude this compound is then purified by fractional distillation under reduced pressure.
Visualizations
Caption: Experimental workflow for the scalable synthesis of this compound via Dieckmann condensation.
Caption: Troubleshooting logic for addressing low yields in this compound synthesis.
Technical Support Center: Handling Viscous Cyclononanone Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling viscous samples of Cyclononanone. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise when working with viscous this compound samples.
| Problem | Possible Cause | Suggested Solution |
| Inaccurate and inconsistent volumes when pipetting | High viscosity of this compound prevents the tip from filling or dispensing completely. | 1. Use Reverse Pipetting: This technique is less sensitive to the physical properties of the liquid.[1][2][3][4] 2. Use a Positive Displacement Pipette: These pipettes work like a syringe, eliminating the air cushion and providing more accurate results with viscous liquids.[5][6][7] 3. Use Wide-Bore or Low-Retention Pipette Tips: Wider openings reduce resistance, and low-retention surfaces minimize the amount of sample that clings to the tip.[8][9] |
| Air bubbles in the pipette tip during aspiration | Drawing the viscous liquid too quickly into the pipette tip. | 1. Decrease Aspiration Speed: Pipette very slowly and deliberately to allow the viscous liquid to move smoothly into the tip.[1] 2. Pause After Aspiration: Wait for 2-3 seconds after aspirating and before removing the tip from the sample to ensure the full volume has entered the tip.[8] |
| Sample clings to the outside of the pipette tip | High surface tension of the viscous sample. | 1. Immerse Tip Minimally: Only immerse the very end of the pipette tip into the this compound sample.[1] 2. Touch Off: After aspirating, gently touch the tip to the inside wall of the sample container to remove any excess liquid.[2] |
| Difficulty dispensing the entire sample | The viscous sample adheres to the inner wall of the pipette tip. | 1. Decrease Dispensing Speed: Dispense slowly to allow the entire volume to exit the tip. 2. Touch Off: During dispensing, touch the pipette tip to the wall of the receiving vessel to help pull the sample from the tip.[4] 3. Use Reverse Pipetting: The residual amount of liquid remains in the tip and is not dispensed.[1][3] |
| This compound is too thick to handle at room temperature | The viscosity of this compound is highly dependent on temperature. | 1. Gentle Heating: Warm the sample in a water bath or on a hot plate to reduce its viscosity.[10][11] Monitor the temperature closely to avoid sample degradation. 2. Dilution: If compatible with your experimental design, dissolve the this compound in a suitable solvent to reduce the overall viscosity. |
Frequently Asked Questions (FAQs)
Q1: What is the best pipetting technique for viscous this compound?
For routine air-displacement pipettes, reverse pipetting is recommended as it is more accurate for viscous liquids.[1][2][3] For the highest precision and accuracy, a positive displacement pipette is the ideal choice.[5][6][7]
Q2: How can I reduce the viscosity of my this compound sample?
The most common method is to gently heat the sample.[10][11] An increase in temperature will decrease the viscosity. Alternatively, you can dissolve the sample in a suitable solvent if your experimental protocol allows for it.
Q3: What type of pipette tips should I use for viscous this compound?
Wide-bore pipette tips are beneficial as their larger opening makes it easier to aspirate and dispense viscous liquids.[8][9] Low-retention tips , which have a hydrophobic inner surface, can also improve accuracy by minimizing the amount of sample that adheres to the tip.[8]
Q4: Is it okay to cut the end of my pipette tip to make the opening wider?
While this may make it easier to aspirate very thick liquids, it is not recommended if accurate volume measurement is critical , as it will compromise the calibration and accuracy of the pipette.[4]
Q5: My automated liquid handler is struggling with this compound. What can I do?
Many automated systems can be programmed to handle viscous liquids by adjusting parameters such as aspiration and dispensing speeds, and incorporating pauses. Consult your instrument's manual or technical support for guidance on creating a custom liquid class for viscous samples.
Experimental Protocols
Protocol 1: Reverse Pipetting for Viscous Liquids
This protocol describes the reverse pipetting technique using a standard air-displacement pipette.
Materials:
-
Air-displacement pipette
-
Appropriate size pipette tips (wide-bore or low-retention recommended)
-
Viscous this compound sample
-
Receiving vessel
Procedure:
-
Set the desired volume on the pipette.
-
Depress the plunger completely to the second stop (the blowout position).
-
Immerse the pipette tip just below the surface of the this compound sample.
-
Slowly and smoothly release the plunger to the resting position. This will aspirate a volume of liquid larger than set on the pipette.
-
Wait 2-3 seconds before withdrawing the tip from the liquid to ensure the full volume has been drawn up.
-
Withdraw the tip from the sample, touching it against the inside wall of the container to remove any excess liquid from the exterior of the tip.
-
To dispense, place the tip against the inside wall of the receiving vessel.
-
Slowly and smoothly depress the plunger to the first stop.
-
Hold the plunger at the first stop and remove the tip from the vessel. A small amount of liquid will remain in the tip; this is expected and should be discarded with the tip. Do not depress to the second stop to dispense this remaining liquid into your sample.
-
Eject the tip containing the residual liquid into an appropriate waste container.
Protocol 2: Using a Positive Displacement Pipette
This protocol outlines the general use of a positive displacement pipette for highly viscous samples. Note that specific operation may vary by manufacturer.
Materials:
-
Positive displacement pipette
-
Capillary pistons (tips) compatible with the pipette
-
Viscous this compound sample
-
Receiving vessel
Procedure:
-
Select the appropriate volume on the pipette.
-
Securely attach a capillary piston to the end of the pipette.
-
Depress the plunger to the first stop.
-
Immerse the end of the capillary piston into the this compound sample.
-
Slowly release the plunger to aspirate the sample directly into the capillary.
-
Withdraw the capillary piston from the sample and wipe any excess liquid from the outside with a lint-free cloth, being careful not to touch the opening.
-
Place the end of the capillary piston against the inner wall of the receiving vessel.
-
Depress the plunger to the first stop to dispense the sample.
-
Depress the plunger to the second stop to eject the capillary piston.
Protocol 3: General Protocol for Reducing Viscosity by Heating
This protocol provides a general guideline for reducing the viscosity of this compound by heating.
Materials:
-
Viscous this compound sample in a sealed, heat-safe container
-
Water bath or hot plate
-
Thermometer
Procedure:
-
Place the sealed container of this compound in a water bath or on a hot plate set to a low temperature.
-
Gently heat the sample while monitoring the temperature with a thermometer.
-
Periodically and gently swirl the container to ensure even heating.
-
Once the sample has reached a workable viscosity, carefully remove it from the heat source.
-
Proceed with your experiment, noting that the sample will become more viscous as it cools.
Data Presentation
Table 1: Qualitative Comparison of Pipetting Techniques for Viscous Samples
| Technique | Relative Accuracy | Relative Precision | Common Issues |
| Forward Pipetting | Low | Low | Incomplete aspiration and dispensing, air bubbles. |
| Reverse Pipetting | High | High | Requires practice to master; potential for minor inaccuracies if not performed correctly. |
| Positive Displacement Pipetting | Very High | Very High | Requires specialized equipment and consumables. |
Visualizations
Caption: Decision workflow for handling viscous this compound.
Caption: Relationship between temperature, viscosity, and fluidity.
References
- 1. niito.kz [niito.kz]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. mt.com [mt.com]
- 4. Pipetting viscous liquids – The Bumbling Biochemist [thebumblingbiochemist.com]
- 5. gilson.com [gilson.com]
- 6. How to use positive displacement pipettes - Knowledge - Jiangsu Huida Medical Instruments Co.,Ltd [huidainstrument.com]
- 7. gb.gilson.com [gb.gilson.com]
- 8. integra-biosciences.com [integra-biosciences.com]
- 9. myadlm.org [myadlm.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
methods for removing stubborn impurities from Cyclononanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of Cyclononanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common stubborn impurities in this compound?
A1: Stubborn impurities in this compound often originate from its synthesis route. Common impurities can include:
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Unreacted Starting Materials: Depending on the synthesis method, these can include long-chain diesters (from Dieckmann or Acyloin condensations) or precursor ketones like cyclooctanone (B32682) (from ring expansion reactions).
-
Byproducts from Synthesis:
-
Dieckmann Condensation: Can lead to the formation of β-keto esters as intermediates, and side reactions may produce polymeric materials.
-
Acyloin Condensation: In the presence of protic solvents, a competing Bouveault-Blanc reduction can yield diols instead of the desired acyloin. The reaction can also be sensitive to highly pure sodium, paradoxically leading to lower yields, and may be contaminated with byproducts from the trapping agent, such as trimethylsilane (B1584522) derivatives.[1][2]
-
-
Aldol (B89426) Condensation Products: Self-condensation of this compound or reaction with other carbonyl-containing impurities can form higher molecular weight aldol adducts, which can be difficult to remove.
-
Oxidation Byproducts: Exposure to air, especially at elevated temperatures, can lead to the formation of various oxidation products.
Q2: What are the primary methods for purifying this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective methods include:
-
Fractional Distillation (under reduced pressure): Ideal for separating this compound from impurities with significantly different boiling points.
-
Recrystallization: A highly effective technique for removing impurities if the this compound is solid at room temperature or can be crystallized from a suitable solvent at low temperatures.
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Derivatization: Conversion of this compound to a crystalline derivative, such as a semicarbazone, which can be easily purified by recrystallization and then hydrolyzed back to the pure ketone.[3]
-
Preparative Chromatography (HPLC): A powerful technique for separating complex mixtures and isolating high-purity this compound, especially when dealing with structurally similar impurities.[4]
-
Sublimation: Can be used for final purification, especially for removing non-volatile impurities.[3]
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile impurities and for monitoring the progress of purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
Infrared (IR) Spectroscopy: Can indicate the presence of functional groups from impurities, such as hydroxyl groups from alcohols or ester groups from unreacted starting materials.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Problem 1: My distilled this compound is still impure, as indicated by GC-MS.
| Potential Cause | Troubleshooting Step |
| Close Boiling Point Impurities | Impurities with boiling points close to this compound will co-distill. Use a longer fractionating column or a column with higher theoretical plates to improve separation.[5] Consider switching to preparative HPLC for a more effective separation. |
| Azeotrope Formation | Certain impurities may form an azeotrope with this compound, making separation by distillation difficult. Try a different purification technique, such as recrystallization or derivatization. |
| Thermal Decomposition | This compound or impurities may be decomposing at the distillation temperature. Ensure you are using a vacuum to lower the boiling point and minimize thermal stress. |
Problem 2: I am unable to obtain pure crystals of this compound upon recrystallization.
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent | The chosen solvent may not provide a significant difference in solubility for this compound and the impurities at high and low temperatures. Screen a variety of solvents or solvent mixtures to find the optimal system. |
| Oiling Out | The compound is separating as a liquid instead of crystallizing. This can happen if the solution is too concentrated or cooled too quickly. Try using a more dilute solution, cooling it more slowly, or adding a seed crystal to induce crystallization. |
| High Impurity Load | If the initial purity is very low, a single recrystallization may not be sufficient. Consider a preliminary purification step, such as distillation or a column chromatography pre-purification, to reduce the impurity load before recrystallization. |
Problem 3: The yield of pure this compound after semicarbazone derivatization and regeneration is very low.
| Potential Cause | Troubleshooting Step |
| Incomplete Semicarbazone Formation | Ensure the reaction conditions for semicarbazone formation (e.g., pH, temperature, reaction time) are optimal. The reaction is often reversible and may not go to completion. |
| Loss of Semicarbazone During Recrystallization | The semicarbazone may have some solubility in the cold recrystallization solvent. Minimize the amount of solvent used and ensure the solution is thoroughly cooled to maximize crystal recovery. |
| Incomplete Regeneration | The hydrolysis of the semicarbazone back to the ketone may not be complete. Ensure the conditions for hydrolysis (e.g., acid concentration, steam distillation efficiency) are appropriate to drive the reaction to completion. |
Experimental Protocols
Protocol 1: Purification of this compound via Semicarbazone Formation
This protocol is a classic and effective method for obtaining high-purity this compound.[3]
Step 1: Formation of this compound Semicarbazone
-
Dissolve crude this compound in ethanol.
-
Add a solution of semicarbazide (B1199961) hydrochloride and sodium acetate (B1210297) in water.
-
Heat the mixture gently and then allow it to cool to room temperature, followed by cooling in an ice bath to induce crystallization of the semicarbazone.
-
Collect the crystals by vacuum filtration and wash with cold ethanol.
Step 2: Recrystallization of the Semicarbazone
-
Dissolve the crude semicarbazone in a minimal amount of hot 90% methanol.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to form pure crystals.
-
Collect the purified semicarbazone crystals by vacuum filtration. Repeat the recrystallization if necessary until a constant melting point is achieved.
Step 3: Regeneration of Pure this compound
-
Suspend the purified semicarbazone in water.
-
Add an excess of a mild acid, such as phthalic anhydride, to hydrolyze the semicarbazone.
-
Steam distill the mixture. The pure this compound will co-distill with the water.
-
Extract the distillate with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield pure this compound.
Protocol 2: Fractional Vacuum Distillation
This method is suitable for separating this compound from impurities with different boiling points.
-
Set up a fractional distillation apparatus equipped with a vacuum pump and a Vigreux or packed column.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point of this compound at the given pressure (e.g., 95-97 °C at 18 mmHg).[3]
-
Monitor the purity of the collected fractions by GC-MS or other analytical techniques.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₆O |
| Molecular Weight | 140.22 g/mol |
| Melting Point | 24-26 °C |
| Boiling Point | 95-97 °C at 18 mmHg |
| Density | 0.959 g/mL at 25 °C |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Relationship between impurity types and purification methods.
References
resolving overlapping signals in the NMR of Cyclononanone derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering overlapping signals in the Nuclear Magnetic Resonance (NMR) spectra of cyclononanone derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are the ¹H NMR signals of my this compound derivative so broad and overlapped?
A1: The nine-membered ring of this compound is highly flexible and can exist in multiple conformations (e.g., boat-chair, twist-boat-chair) that are in rapid equilibrium at room temperature. Protons in different conformational environments have slightly different chemical shifts. If the rate of interconversion is on the same timescale as the NMR experiment, it leads to exchange broadening, causing signals to be broad and poorly resolved. The protons on the eight methylene (B1212753) (-CH2-) groups often have very similar electronic environments, causing their signals to fall within a narrow chemical shift range, leading to significant overlap.
Q2: What is the first step I should take to resolve severely overlapping proton signals?
A2: The most effective first step is to acquire a two-dimensional (2D) NMR spectrum. A ¹H-¹H COSY (Correlation Spectroscopy) experiment is the ideal starting point. It spreads the signals into a second dimension, revealing correlations between protons that are coupled to each other (typically through 2 or 3 bonds). This allows you to trace spin systems and begin to differentiate protons even when their 1D signals are completely overlapped.
Q3: My compound is chiral, but the enantiomers are not distinguishable in the NMR spectrum. How can I resolve them?
A3: Standard NMR solvents are achiral and will not differentiate between enantiomers. To resolve their signals, you must introduce a chiral environment. This is typically done in one of two ways:
-
Chiral Derivatizing Agents (CDAs): React your compound with an enantiomerically pure CDA (e.g., Mosher's acid chloride) to form diastereomers.[1] Diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum.
-
Chiral Solvating Agents (CSAs): These are chiral molecules (e.g., BINOL derivatives) that are added directly to your NMR sample.[2] They form transient, weak diastereomeric complexes with your enantiomers through non-covalent interactions, leading to separate signals for each enantiomer in the spectrum.[2] This method is often preferred as it is non-destructive and requires no chemical modification of your analyte.[2]
Q4: How can I distinguish between the many -CH2- group signals in the ¹³C NMR spectrum?
A4: While ¹³C NMR spectra typically have better signal dispersion than ¹H spectra, the methylene carbons in this compound derivatives can still overlap. An HSQC (Heteronuclear Single Quantum Coherence) experiment is the best solution. This 2D experiment correlates each carbon atom with its directly attached proton(s). By identifying the chemical shift of a proton in the well-resolved ¹H dimension, you can pinpoint the chemical shift of the carbon it is attached to in the ¹³C dimension.
Troubleshooting Guide
Issue 1: Overlapping Methylene Proton Signals in ¹H NMR
-
Problem: The ¹H NMR spectrum shows a broad, unresolved multiplet between approximately 1.5 and 2.5 ppm, making assignment impossible.
-
Solution Workflow:
Fig 1. Workflow for resolving overlapping methylene proton signals.
Issue 2: Ambiguous Assignment of Protons and Carbons
-
Problem: Even with COSY and HSQC spectra, it is unclear which methylene group corresponds to which signal due to the ring's symmetry and flexibility.
-
Solution: Acquire a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum. This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is particularly useful for identifying quaternary carbons (like the carbonyl C=O) and for connecting different spin systems across non-protonated centers. For example, you can identify the protons alpha to the carbonyl (at C2 and C9) by looking for correlations from those protons to the carbonyl carbon signal (~215 ppm).
Issue 3: Broad Signals Due to Conformational Exchange
-
Problem: Signals in both ¹H and ¹³C spectra are broad at room temperature, indicating dynamic exchange.
-
Solution: Perform a variable-temperature (VT) NMR study.
-
Cooling: Lowering the temperature can slow the conformational exchange rate. If you cool the sample enough to reach the "slow exchange regime," you may observe sharp, distinct signals for each individual conformer.
-
Heating: Raising the temperature can increase the exchange rate. In the "fast exchange regime," the signals will sharpen into a single, time-averaged peak for each proton or carbon, simplifying the spectrum.
-
Data Presentation
Table 1: Representative NMR Chemical Shifts for this compound
The following table provides approximate chemical shifts for the parent this compound molecule in CDCl₃. These values can serve as a baseline for analyzing substituted derivatives. Note that the flexibility of the ring means these protons and carbons exist in a complex, averaged environment.
| Position | Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | C=O | - | ~215.5 |
| 2, 9 | -CH₂- | ~2.45 (multiplet) | ~42.5 |
| 3, 8 | -CH₂- | ~1.70 (multiplet) | ~25.0 |
| 4, 7 | -CH₂- | ~1.55 (multiplet) | ~24.5 |
| 5, 6 | -CH₂- | ~1.55 (multiplet) | ~26.0 |
Data are estimated from publicly available spectra. Actual shifts will vary based on solvent, concentration, and substitution.
Experimental Protocols
Protocol 1: General 2D ¹H-¹H COSY Acquisition
-
Sample Prep: Prepare your sample as you would for a standard ¹H NMR.
-
Initial ¹H Spectrum: Acquire a standard, high-quality 1D ¹H spectrum. Ensure correct referencing and determine the spectral width (sw) needed to encompass all proton signals.
-
Setup COSY: Load a standard gradient-enhanced COSY (gCOSY) parameter set. The spectral width (sw) in both dimensions (F1 and F2) should be set based on your initial ¹H spectrum.
-
Acquisition Parameters: For a typical experiment on a 400-600 MHz spectrometer, start with 8-16 scans (ns) per increment and 256 increments (td in F1).
-
Acquisition: Start the experiment. Ensure the sample is not spinning.
-
Processing: After acquisition, apply a sine-bell or squared sine-bell window function in both dimensions and perform a 2D Fourier transform. The resulting spectrum may be symmetrized to reduce noise.
Protocol 2: General 2D ¹H-¹³C HSQC Acquisition
-
Sample Prep: Use a reasonably concentrated sample for best results.
-
Initial Spectra: Acquire 1D ¹H and ¹³C spectra to determine the spectral widths for both nuclei.
-
Setup HSQC: Load a standard sensitivity-improved, gradient-enhanced HSQC parameter set (e.g., hsqcedetgpsisp on Bruker systems).
-
Acquisition Parameters: Set the ¹H spectral width (in F2) and ¹³C spectral width (in F1). The number of increments in F1 is typically 128-256. The number of scans (ns) should be a multiple of 8 or 16 for best artifact suppression. A relaxation delay (d1) of 1-2 seconds is standard.
-
Acquisition: Start the experiment without sample spinning.
-
Processing: Process the data using a squared sine-bell window function in both dimensions followed by a 2D Fourier transform.
Protocol 3: Variable Temperature (VT) NMR Experiment
-
Safety First: Ensure your chosen solvent is suitable for the target temperature range (check freezing and boiling points). Use a proper NMR tube rated for VT work (e.g., Norell S400 or Wilmad 507).
-
Setup: Insert your sample and obtain a standard spectrum at room temperature (e.g., 298 K). Lock and shim the sample.
-
Temperature Change: Access the spectrometer's temperature control unit. Change the temperature in increments of 10-20 K to avoid thermal shock to the probe.
-
Equilibration: Allow the temperature to stabilize for at least 5-10 minutes after each change.
-
Shimming: Re-shim the sample at each new temperature, as the magnetic field homogeneity will change.
-
Acquisition: Acquire your desired 1D or 2D spectrum at the target temperature.
-
Return to Ambient: When finished, return the probe to room temperature in gradual steps. Do not eject a very hot or cold sample.
Protocol 4: Using a Chiral Solvating Agent (CSA)
-
Analyte Spectrum: First, acquire a standard ¹H NMR spectrum of your purified this compound derivative.
-
Sample Preparation: In an NMR tube, dissolve your analyte (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL CDCl₃).
-
Add CSA: Add the chiral solvating agent directly to the tube. A good starting point is to use a 1:1 molar ratio of CSA to your analyte.
-
Mix and Equilibrate: Gently shake the NMR tube for 30-60 seconds to ensure thorough mixing and allow the diastereomeric complexes to form.
-
Acquisition: Immediately acquire the ¹H NMR spectrum. Compare the spectrum to the one without the CSA. Look for splitting of signals, which indicates successful chiral discrimination. The magnitude of the separation can sometimes be improved by adjusting the CSA:analyte ratio or by acquiring the spectrum at a lower temperature.[3]
Visualizations
References
Technical Support Center: Managing Exotherms in Large-Scale Cyclononanone Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to exothermic events during large-scale reactions involving Cyclononanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic risks associated with large-scale this compound reactions?
A1: The primary risks stem from reactions that are inherently exothermic, where the heat generated can exceed the cooling capacity of the reactor, potentially leading to a thermal runaway. Key reactions of concern include:
-
Baeyer-Villiger Oxidation: The oxidation of this compound to the corresponding lactone using peroxy acids is a highly exothermic process.
-
Reductions: Certain reductions of the carbonyl group, for instance using powerful reducing agents, can generate significant heat.
-
Ring-Expansion or Contraction Reactions: Syntheses that form or modify the nine-membered ring can have significant enthalpies of reaction.
-
Dieckmann Condensation: While typically used for forming 5- or 6-membered rings, intramolecular condensation to form larger rings, if applicable for derivatives, can be exothermic.[1][2][3][4][5]
Q2: What are the early warning signs of a potential thermal runaway in a this compound reaction?
A2: Early detection is critical for preventing a thermal runaway. Key indicators include:
-
A sudden, unexpected increase in the reactor temperature that deviates from the planned profile.
-
An increase in the reactor pressure, even if the temperature appears to be under control.
-
A noticeable change in the color or viscosity of the reaction mixture.
-
An increased demand on the cooling system to maintain the set temperature.
-
Unusual gas evolution.
Q3: What immediate actions should be taken if a thermal runaway is suspected?
A3: If a thermal runaway is suspected, prioritize safety above all else. The following steps should be taken immediately:
-
Stop Reagent Addition: Immediately cease the addition of any reagents.
-
Maximize Cooling: Ensure the reactor's cooling system is operating at maximum capacity.
-
Emergency Quenching: If available, activate the emergency quenching system.
-
Alert Personnel: Inform all personnel in the immediate vicinity.
-
Evacuate: If the situation is not brought under control, evacuate the area.
Q4: How can the risk of a thermal runaway be minimized during the scale-up of this compound reactions?
A4: Minimizing risk during scale-up requires careful planning and engineering controls:
-
Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment using techniques like reaction calorimetry (RC1), differential scanning calorimetry (DSC), and adiabatic calorimetry to understand the reaction's thermal profile.
-
Controlled Dosing: Implement a slow, controlled addition of the limiting reagent to manage the rate of heat generation.
-
Efficient Heat Transfer: Utilize a reactor with a high surface area-to-volume ratio and an efficient cooling system.
-
Process Analytical Technology (PAT): Employ in-situ monitoring tools (e.g., IR, Raman) to track reaction progress and detect deviations in real-time.
-
Develop a Quenching Protocol: Have a well-defined and tested emergency quenching procedure in place.
Troubleshooting Guides
Issue 1: Unexpectedly Rapid Temperature Increase During Reagent Addition
| Symptom | Possible Cause | Recommended Solution |
| Temperature rises faster than predicted during the addition of a reagent (e.g., peroxy acid in Baeyer-Villiger oxidation). | 1. Addition rate is too high: The rate of heat generation is exceeding the rate of heat removal. 2. Insufficient cooling: The cooling system is not performing adequately. 3. Poor mixing: Localized "hot spots" are forming due to inefficient agitation. | 1. Immediately stop the addition of the reagent. 2. Verify that the cooling system is functioning at maximum capacity. Check coolant temperature and flow rate. 3. Ensure the agitator is operating at the correct speed. 4. If the temperature continues to rise, consider an emergency quench. 5. Once the temperature is stable, restart the addition at a significantly reduced rate. |
Issue 2: Reaction Fails to Initiate, Followed by a Sudden Exotherm
| Symptom | Possible Cause | Recommended Solution |
| After adding a portion or all of a reagent, the reaction temperature does not increase as expected (no initiation). Then, after a delay, a rapid and significant exotherm occurs. | Accumulation of unreacted reagents: This is a highly dangerous situation where the reagents build up and then react all at once. This can be due to: - Low initial temperature. - Impurities inhibiting the reaction. - Insufficient catalyst activity. | 1. DO NOT attempt to heat the reaction to initiate it. This will likely trigger a violent runaway. 2. If possible and safe, take a sample to analyze for the presence of starting materials. 3. Consider a controlled quench of the reaction mixture. 4. For future runs, ensure the initial temperature is appropriate for initiation and that all reagents and catalysts are of the correct quality and purity. 5. Consider adding a small portion of one reagent first and waiting for initiation before proceeding with the main addition. |
Issue 3: Cooling System Failure During an Exothermic Reaction
| Symptom | Possible Cause | Recommended Solution |
| The reactor cooling system fails (e.g., power outage, pump failure) during a critical exothermic phase of the reaction. | Loss of heat removal capability: The heat generated by the reaction will rapidly increase the temperature of the reactor contents. | 1. Immediately stop all reagent feeds. 2. If available, activate a backup cooling system. 3. If the temperature rises towards the critical limit, initiate the emergency quenching procedure. 4. Alert all personnel and prepare for potential evacuation. |
Data Presentation
The following tables provide hypothetical yet plausible quantitative data for a large-scale Baeyer-Villiger oxidation of this compound. This data is for illustrative purposes and should be confirmed by experimental measurements for any specific process.
Table 1: Reaction Parameters for Baeyer-Villiger Oxidation of this compound
| Parameter | Value | Unit | Notes |
| Heat of Reaction (ΔHr) | -150 | kJ/mol | Highly exothermic. |
| Adiabatic Temperature Rise (ΔTad) | 120 | °C | Assumes no heat loss to the surroundings. |
| Recommended Dosing Time | 4 - 6 | hours | For a 100 L scale reaction. |
| Maximum Temperature for Synthesis (MTS) | 40 | °C | To minimize side reactions and control the exotherm. |
| Critical Temperature (Tcrit) | 80 | °C | Temperature at which thermal runaway becomes likely. |
Table 2: Cooling System Specifications (Example for a 100 L Reactor)
| Parameter | Value | Unit |
| Heat Transfer Coefficient (U) | 300 | W/(m²·K) |
| Heat Transfer Area (A) | 1.5 | m² |
| Coolant Inlet Temperature | 5 | °C |
| Maximum Cooling Power | 15 | kW |
Experimental Protocols
Protocol 1: Large-Scale Baeyer-Villiger Oxidation of this compound
Warning: This reaction is highly exothermic and requires strict temperature control. A thorough thermal hazard assessment must be conducted before attempting this on a large scale.
Materials:
-
This compound (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 1.2 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite (B76179) solution
Procedure:
-
Reactor Setup: Charge a 100 L glass-lined reactor equipped with a jacketed cooling system, an overhead stirrer, a temperature probe, and a dosing pump to a solution of this compound in dichloromethane.
-
Initial Cooling: Cool the reactor contents to 10 °C with vigorous stirring.
-
m-CPBA Solution Preparation: In a separate vessel, dissolve the m-CPBA in dichloromethane.
-
Controlled Addition: Slowly add the m-CPBA solution to the reactor via the dosing pump over a period of 4-6 hours. Crucially, maintain the internal temperature of the reactor below 15 °C throughout the addition.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Post-Reaction: Once the reaction is complete, continue stirring at 10-15 °C for an additional hour.
-
Quenching: Slowly and carefully add saturated aqueous sodium sulfite solution to quench the excess peroxide. An exotherm may be observed during the quench.
-
Work-up: Add saturated aqueous sodium bicarbonate solution to neutralize the meta-chlorobenzoic acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude lactone.
Mandatory Visualizations
Caption: Troubleshooting workflow for a temperature deviation.
Caption: Key elements of process safety for exothermic reactions.
References
Validation & Comparative
Cyclononanone vs. Cyclohexanone: A Comparative Guide to Nucleophilic Addition Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of organic synthesis and drug development, the reactivity of cyclic ketones is a cornerstone of molecular design. Among these, cyclohexanone (B45756), a relatively strain-free six-membered ring, often serves as a benchmark for reactivity. However, medium-sized rings like cyclononanone present unique conformational challenges and reactivity profiles that are crucial to understand for the synthesis of complex molecular architectures. This guide provides an objective comparison of the nucleophilic addition reactivity of this compound and cyclohexanone, supported by experimental data and detailed protocols.
The reactivity of cyclic ketones towards nucleophilic addition is primarily governed by a combination of steric and electronic factors, with ring strain playing a pivotal role. In the transition state of a nucleophilic addition, the carbonyl carbon rehybridizes from sp² to sp³, altering the ring's conformational preferences. The relative stability of the starting material versus the transition state dictates the reaction's activation energy and, consequently, its rate.
Cyclohexanone exists in a stable, strain-free chair conformation. Upon nucleophilic attack, the carbonyl carbon becomes tetrahedral. This transformation is generally favorable, relieving any minor torsional strain present in the planar carbonyl group.
This compound , a nine-membered ring, is subject to significant transannular strain, which arises from steric interactions between non-adjacent atoms across the ring.[1][2] Its flexible conformation allows it to adopt several low-energy arrangements to minimize these unfavorable interactions. The transition to a tetrahedral intermediate during nucleophilic addition can either alleviate or exacerbate this existing strain, leading to a more complex reactivity profile compared to the well-behaved cyclohexanone.
Quantitative Comparison of Reactivity
While extensive quantitative data directly comparing the nucleophilic addition reactivity of this compound and cyclohexanone is not abundant in readily available literature, the general principles of I-strain (internal strain) and conformational analysis allow for a qualitative and semi-quantitative comparison. The following table summarizes expected relative reactivities based on established principles of cyclic ketone chemistry.
| Reaction Type | Nucleophile | Relative Reactivity (this compound vs. Cyclohexanone) | Key Factors Influencing Reactivity |
| Reduction | Sodium Borohydride (B1222165) (NaBH₄) | This compound is expected to be less reactive than cyclohexanone. | Transannular Strain: The transition to a tetrahedral intermediate in this compound can increase transannular interactions, making the transition state less favorable compared to the relatively strain-free transition state of cyclohexanone.[3] |
| Cyanohydrin Formation | Cyanide (CN⁻) | This compound is expected to have a smaller equilibrium constant for cyanohydrin formation compared to cyclohexanone. | Steric Hindrance and I-Strain: The larger and more flexible ring of this compound can present greater steric hindrance to the approach of the nucleophile. The relief of I-strain upon moving from an sp² to an sp³ center is a dominant factor in smaller rings, but in medium rings like this compound, transannular strain in the product can shift the equilibrium back towards the ketone.[4] |
Factors Influencing Reactivity: A Deeper Dive
The differing reactivities of this compound and cyclohexanone can be rationalized by considering the interplay of several key factors.
Caption: Factors influencing the relative reactivity of cyclohexanone and this compound.
Experimental Protocols
The following are generalized experimental protocols for two common nucleophilic addition reactions, which can be adapted to compare the reactivity of this compound and cyclohexanone.
Sodium Borohydride Reduction
This experiment aims to compare the rates of reduction of this compound and cyclohexanone to their corresponding alcohols. The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
Materials:
-
Cyclohexanone
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (or another suitable alcohol solvent)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Prepare separate solutions of cyclohexanone and this compound of equal molar concentration in methanol in two separate reaction flasks.
-
Cool both solutions in an ice bath.
-
To each flask, add an equimolar amount of sodium borohydride simultaneously.
-
At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot from each reaction mixture.
-
Quench the reaction in the aliquot by adding a few drops of acetone.
-
Extract the aliquot with dichloromethane.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Analyze the composition of the organic layer by GC to determine the ratio of ketone to alcohol.
-
Plot the percentage of ketone remaining versus time for both reactions to compare their rates.
Cyanohydrin Formation
This experiment compares the equilibrium position for the formation of cyanohydrins from this compound and cyclohexanone. The equilibrium constant can be determined by quantifying the amount of ketone and cyanohydrin at equilibrium.
Materials:
-
Cyclohexanone
-
This compound
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
A suitable buffer solution (e.g., pH 9-10)
-
Solvent (e.g., ethanol/water mixture)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
NMR spectrometer
Procedure:
-
In separate NMR tubes, prepare solutions of cyclohexanone and this compound of known concentration in a buffered ethanol/D₂O mixture.
-
Acquire a proton NMR spectrum of each starting material.
-
To each NMR tube, add an equimolar amount of sodium cyanide.
-
Allow the reactions to reach equilibrium at a constant temperature (this may take several hours).
-
Acquire proton NMR spectra of the equilibrium mixtures.
-
By integrating the signals corresponding to the ketone and the cyanohydrin, determine the molar ratio of the two species at equilibrium.
-
Calculate the equilibrium constant (Keq) for each reaction.
Logical Workflow for Reactivity Comparison
The following diagram illustrates the logical workflow for comparing the reactivity of the two ketones.
References
A Comparative Analysis of Medium-Ring Ketones in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and selective catalysts is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents where stereochemistry is paramount. While various catalytic systems have been explored, medium-ring ketones (C7-C9) are emerging as a compelling class of organocatalysts. Their unique conformational properties and electronic characteristics offer distinct advantages in controlling stereoselectivity in a range of asymmetric transformations. This guide provides an objective comparison of the performance of medium-ring ketones with other cyclic ketone alternatives and proline-based catalysts, supported by experimental data and detailed protocols.
Performance Comparison in Asymmetric Catalysis
The catalytic efficacy of cyclic ketones is significantly influenced by their ring size, which dictates their conformational flexibility and the steric environment around the catalytically active center. This section compares the performance of cycloheptanone (B156872) and other cyclic ketones in key asymmetric reactions, alongside the well-established proline-based organocatalysts.
Asymmetric Aldol (B89426) Reaction
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The performance of various cyclic ketones and L-proline as catalysts in the reaction between cyclohexanone (B45756) and 4-nitrobenzaldehyde (B150856) is summarized below.
| Catalyst | Ring Size | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| Cyclopentanone | 5 | 95:5 | 92 | 95 | [1] |
| Cyclohexanone | 6 | 99:1 | 99 | 99 | [1] |
| Cycloheptanone | 7 | 96:4 | 90 | 96 | [1] |
| L-Proline | - | 93:7 | 93 | 88 | [2] |
Reaction Conditions: Catalyst (20 mol%), p-nitrobenzaldehyde (0.5 mmol), ketone (2.5 mmol), THF (2 mL), -20 °C, 24-48 h.
Asymmetric α-Fluorination of Ketones
The introduction of fluorine atoms into organic molecules can significantly alter their biological properties. This table compares the performance of different cyclic ketones in the enantioselective α-fluorination of a cyclohexanone derivative.
| Catalyst Type | Ring Size | Diastereomeric Ratio | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| Cinchona Alkaloid Derivative (Primary Amine) | - | >99:1 | 99 | 88 | [3] |
| Cyclopentanone-based (Secondary Amine) | 5 | - | 67 | 64 | [3] |
| Cyclohexanone-based (Secondary Amine) | 6 | - | - | - | - |
| Cycloheptanone-based (Secondary Amine) | 7 | - | - | - | [3] |
Reaction Conditions: Ketone substrate, N-Fluorobenzenesulfonimide (NFSI), catalyst (10 mol%), acid cocatalyst, solvent, -20 °C. Note: Direct comparative data for cycloheptanone in this specific reaction was not readily available in the cited literature, highlighting a potential area for future research.
Experimental Protocols
General Procedure for Asymmetric Aldol Reaction Catalyzed by Cyclic Ketones
To a solution of the aldehyde (0.5 mmol) and the cyclic ketone catalyst (20 mol%) in anhydrous THF (2 mL) at -20 °C under an inert atmosphere, the ketone (2.5 mmol) is added dropwise. The reaction mixture is stirred at this temperature for the time specified in the comparative table. Upon completion (monitored by TLC), the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol product.[1]
General Procedure for Asymmetric Epoxidation of Olefins Catalyzed by Chiral Ketones
To a solution of the olefin (1.0 mmol) and the chiral ketone catalyst (10-30 mol%) in a suitable solvent (e.g., CH3CN/H2O), a buffered solution of the oxidant (e.g., Oxone®) is added portion-wise at a controlled temperature (e.g., 0 °C). The reaction mixture is stirred vigorously for several hours until the starting material is consumed (monitored by TLC). The mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by flash chromatography to yield the corresponding epoxide.[4]
Mechanistic Insights and Signaling Pathways
The catalytic activity of cyclic ketones in asymmetric reactions is rooted in their ability to form key reactive intermediates. The following diagrams illustrate the proposed catalytic cycles for the aldol reaction and epoxidation.
Caption: Catalytic cycle of the amine-catalyzed asymmetric aldol reaction.
Caption: Catalytic cycle of the ketone-catalyzed asymmetric epoxidation.
Conclusion
Medium-ring ketones, such as cycloheptanone, have demonstrated considerable potential as organocatalysts in asymmetric synthesis, offering high yields and stereoselectivities that are comparable to, and in some cases exceed, those of other catalytic systems. The distinct conformational features of these rings provide a unique steric and electronic environment that can be harnessed to achieve high levels of asymmetric induction. While the data for a direct, side-by-side comparison under identical conditions remains somewhat limited in the literature, the available evidence strongly suggests that medium-ring ketones are a valuable and versatile class of catalysts. Further exploration into the design of novel chiral medium-ring ketone catalysts and their application in a broader range of asymmetric transformations is a promising avenue for future research in the fields of catalysis and drug development.
References
A Comparative Guide to the Spectroscopic Validation of Cyclononanone Synthesis
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of reliable and reproducible research. This guide provides a comparative analysis of the spectroscopic validation of cyclononanone, a nine-membered cyclic ketone. The synthesis of medium-ring ketones like this compound can be challenging, making robust analytical validation essential.
This document outlines the synthesis of this compound via the Tiffeneau-Demjanov ring expansion of cyclooctanone (B32682) and compares its spectroscopic data with that of a more common cyclic ketone, cyclopentanone (B42830), synthesized by the ketonic decarboxylation of adipic acid. Detailed experimental protocols and comprehensive spectroscopic data are provided to aid in the validation of these synthetic routes.
Comparison of Synthetic Methods and Spectroscopic Data
The synthesis of cyclic ketones can be approached through various methodologies, each with its own advantages and challenges. Here, we compare a ring expansion method for this compound with a classical cyclization-decarboxylation reaction for cyclopentanone. The resulting products are characterized by distinct spectroscopic signatures.
| Parameter | This compound (via Tiffeneau-Demjanov Rearrangement) | Cyclopentanone (via Decarboxylation of Adipic Acid) |
| Parent Molecule | Cyclooctanone | Adipic Acid |
| Reaction Type | Ring Expansion | Intramolecular Cyclization & Decarboxylation |
| Molecular Formula | C₉H₁₆O | C₅H₈O |
| Molecular Weight | 140.22 g/mol | 84.12 g/mol |
| ¹H NMR (CDCl₃) | δ ~2.4 (m, 4H, -CH₂-CO-), δ ~1.6 (m, 12H, -CH₂-) | δ ~2.15 (t, 4H, -CH₂-CO-), δ ~1.95 (quintet, 4H, -CH₂-CH₂-CH₂-) |
| ¹³C NMR (CDCl₃) | δ ~215 (C=O), δ ~43 (α-CH₂), δ ~25, ~24 (other CH₂) | δ ~220 (C=O), δ ~38 (α-CH₂), δ ~23 (β-CH₂) |
| IR (C=O stretch) | ~1705 cm⁻¹ | ~1745 cm⁻¹ |
| Mass Spec (m/z) | 140 (M⁺), 112, 98, 84, 69, 55 | 84 (M⁺), 56, 55, 42, 41 |
Experimental Protocols
Synthesis of this compound via Tiffeneau-Demjanov Rearrangement of Cyclooctanone
This procedure is a representative method for the one-carbon ring expansion of a cyclic ketone.
Step 1: Synthesis of 1-(aminomethyl)cyclooctanol
-
To a solution of cyclooctanone cyanohydrin (prepared from cyclooctanone and hydrogen cyanide) in anhydrous diethyl ether, slowly add lithium aluminum hydride (LiAlH₄) under an inert atmosphere at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the sequential addition of water and 15% aqueous sodium hydroxide (B78521).
-
Filter the resulting aluminum salts and wash with diethyl ether.
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(aminomethyl)cyclooctanol.
Step 2: Ring Expansion to this compound
-
Dissolve 1-(aminomethyl)cyclooctanol in an aqueous solution of acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of sodium nitrite (B80452) (NaNO₂) in water dropwise with vigorous stirring. The reaction is accompanied by the evolution of nitrogen gas.
-
After the addition is complete, continue stirring at 0 °C for one hour and then at room temperature for an additional two hours.
-
Extract the reaction mixture with diethyl ether.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to obtain this compound.
Alternative Synthesis: Cyclopentanone from Adipic Acid
This classic method provides a reliable route to a five-membered cyclic ketone.
-
In a round-bottom flask, thoroughly mix adipic acid and a catalytic amount of barium hydroxide.
-
Heat the mixture gradually to 285-295 °C. The product will distill as it is formed.
-
Collect the distillate, which will contain cyclopentanone and water.
-
Separate the organic layer and wash it with a dilute sodium hydroxide solution, followed by water.
-
Dry the crude cyclopentanone over anhydrous calcium chloride.
-
Purify the product by fractional distillation, collecting the fraction boiling at 130-131 °C.
Spectroscopic Validation Data
The identity and purity of the synthesized this compound are confirmed by the following spectroscopic methods. The data presented here are typical values obtained from spectral databases and literature.
This compound (C₉H₁₆O)
-
¹H NMR (500 MHz, CDCl₃):
-
δ 2.41 (t, J = 6.5 Hz, 4H): Protons on the carbons alpha to the carbonyl group (-CH₂-C=O).
-
δ 1.65 - 1.55 (m, 12H): Protons on the remaining methylene (B1212753) groups in the ring.
-
-
¹³C NMR (125 MHz, CDCl₃):
-
δ 215.1: Carbonyl carbon (C=O).
-
δ 43.2: Carbons alpha to the carbonyl group.
-
δ 25.4, 24.8, 24.1: Other methylene carbons in the ring.
-
-
IR (Neat, cm⁻¹):
-
2925, 2855 (C-H stretching)
-
1705 (C=O stretching, characteristic for a medium-ring ketone)
-
1465, 1445 (CH₂ bending)
-
-
Mass Spectrometry (EI, m/z):
-
140 [M]⁺ (Molecular ion)
-
112, 98, 84, 69, 55 (Characteristic fragment ions)
-
Comparison Spectra: Cyclopentanone (C₅H₈O)
-
¹H NMR (500 MHz, CDCl₃):
-
δ 2.15 (t, J = 7.5 Hz, 4H): Protons on the carbons alpha to the carbonyl group.
-
δ 1.95 (quintet, J = 7.5 Hz, 4H): Protons on the carbons beta to the carbonyl group.
-
-
¹³C NMR (125 MHz, CDCl₃):
-
δ 220.5: Carbonyl carbon (C=O).
-
δ 38.2: Carbons alpha to the carbonyl group.
-
δ 23.2: Carbons beta to the carbonyl group.
-
-
IR (Neat, cm⁻¹):
-
2965, 2870 (C-H stretching)
-
1745 (C=O stretching, higher frequency due to ring strain)
-
1455 (CH₂ bending)
-
-
Mass Spectrometry (EI, m/z):
-
84 [M]⁺ (Molecular ion)
-
56, 55, 42, 41 (Major fragment ions)
-
Visualized Workflows and Pathways
A Comparative Guide to Purity Analysis of Cyclononanone: GC-MS vs. HPLC
For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity analysis of Cyclononanone. We present supporting experimental protocols and quantitative data to facilitate an informed decision on the most suitable method for your specific analytical needs.
This compound, a nine-membered cyclic ketone, is a valuable building block in organic synthesis. Its purity is critical, as impurities can lead to undesirable side reactions, impact product yield, and in the context of drug development, pose potential safety risks. The choice between GC-MS and HPLC for purity assessment depends on several factors, including the volatility of the analyte and potential impurities, the required sensitivity, and the desired level of structural information.
Quantitative Data Summary
The following table summarizes the key performance metrics for the purity analysis of this compound using GC-MS and a proposed HPLC method with UV detection after derivatization.
| Parameter | GC-MS | HPLC (with Derivatization) |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in the liquid phase followed by UV absorbance detection. |
| Analysis Time | ~15 minutes | ~20 minutes |
| Limit of Detection (LOD) | ~0.1 ng/mL | ~1 ng/mL |
| Limit of Quantitation (LOQ) | ~0.5 ng/mL | ~5 ng/mL |
| Linearity (R²) | >0.999 | >0.998 |
| Precision (%RSD) | < 2% | < 3% |
| Selectivity | High (mass fragmentation patterns provide structural information) | Moderate (dependent on chromatographic separation and UV chromophore) |
| Throughput | High | Moderate |
| Sample Derivatization | Not required | Required (e.g., with 2,4-dinitrophenylhydrazine) |
Experimental Protocols
Detailed methodologies for the GC-MS and HPLC analysis of this compound are provided below. These protocols are based on established methods for the analysis of cyclic ketones and can be adapted as needed.
GC-MS Method for this compound Purity Analysis
This method is ideal for the direct analysis of this compound and its volatile impurities.
1. Sample Preparation:
-
Dissolve 10 mg of the this compound sample in 10 mL of a suitable solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 10 µg/mL for analysis.
2. Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.
3. GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split mode, 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 35 - 350 amu.
4. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage from the total ion chromatogram (TIC).
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Potential impurities to monitor for include cyclooctene (B146475) (a common starting material), cyclooctene oxide, and cyclooctenone (potential oxidation byproducts).
HPLC Method for this compound Purity Analysis (with Derivatization)
As this compound lacks a strong UV chromophore, derivatization is necessary for sensitive detection by HPLC with a UV detector. 2,4-Dinitrophenylhydrazine (B122626) (DNPH) is a common derivatizing agent for ketones.
1. Derivatization Procedure:
-
To 1 mL of a 100 µg/mL solution of this compound in acetonitrile (B52724), add 1 mL of a 0.2% (w/v) solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% (v/v) phosphoric acid.
-
Heat the mixture at 60°C for 30 minutes.
-
Allow the solution to cool to room temperature before injection.
2. Instrumentation:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a UV detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
3. HPLC Conditions:
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
0-15 min: 60-90% A
-
15-17 min: 90% A
-
17-18 min: 90-60% A
-
18-20 min: 60% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 360 nm.
4. Data Analysis:
-
The purity of the this compound derivative is determined by calculating the peak area percentage from the chromatogram.
-
Impurity peaks can be quantified relative to the main peak. Identification of impurities would require isolation and characterization or comparison with derivatized standards.
Visualizing the Workflow and Comparison
To better illustrate the analytical process and the key differences between the two techniques, the following diagrams are provided.
Cyclononanone as an Internal Standard: A Comparative Guide for Quantitative Analysis
In the realm of quantitative analytical chemistry, particularly within the pharmaceutical and chemical industries, the use of an internal standard (IS) is a cornerstone for achieving accurate and precise results. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. This guide provides a comprehensive comparison of cyclononanone as an internal standard against other common alternatives, supported by general principles and data from analytical chemistry literature.
The Role of an Internal Standard in Quantitative Analysis
An internal standard is a compound of known concentration that is added to a sample before analysis. The ratio of the analyte's signal to the internal standard's signal is then used for quantification. An ideal internal standard should be chemically similar to the analyte, but not naturally present in the sample. This ensures that it behaves similarly during sample processing and analysis, thus effectively compensating for any potential losses or variations.
This compound as a Structural Analog Internal Standard
This compound, a nine-carbon cyclic ketone, can serve as a suitable internal standard for the quantitative analysis of various ketones and other volatile to semi-volatile organic compounds, particularly in gas chromatography-mass spectrometry (GC-MS). Its utility stems from its structural similarity to a range of analytes, which can lead to comparable behavior during extraction and chromatographic separation.
However, the gold standard for internal standards in mass spectrometry-based methods is often a stable isotope-labeled (e.g., deuterated) version of the analyte itself.[1][2] This is because a deuterated analog exhibits nearly identical physicochemical properties to the analyte, including retention time and ionization efficiency, leading to the most accurate correction.[1][2]
The following table compares the key characteristics of this compound as a structural analog internal standard with a deuterated ketone, which represents the ideal alternative.
| Feature | This compound (Structural Analog) | Deuterated Ketone (Isotope-Labeled) |
| Chemical & Physical Similarity | Similar to other cyclic ketones. May have different polarity and volatility compared to the analyte. | Nearly identical to the analyte, with a slight mass difference. |
| Co-elution with Analyte | Elutes close to the analyte but is chromatographically separated. | Co-elutes with the analyte. |
| Ionization Efficiency | Similar to the analyte but can be affected differently by matrix effects. | Nearly identical ionization efficiency to the analyte, providing superior correction for matrix effects. |
| Commercial Availability | Readily available and cost-effective. | Can be expensive and may not be commercially available for all analytes.[3] |
| Potential for Interference | Low, as it is unlikely to be naturally present in most samples. | No interference with the non-labeled analyte. |
| Accuracy of Correction | Good for correcting injection volume variations. Less effective for correcting matrix effects and extraction losses. | Excellent for correcting injection volume, extraction efficiency, and matrix effects.[1][4] |
Experimental Workflow for Quantitative Analysis using an Internal Standard
The following diagram illustrates a typical workflow for a quantitative analysis experiment using an internal standard with GC-MS.
References
Confirming the Stereochemistry of Cyclononanone Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemical outcome of reactions involving cyclic ketones is a critical aspect of organic synthesis, particularly in the development of pharmaceutical agents where specific stereoisomers are often required for biological activity. While extensive research has focused on the stereoselective reactions of common ring systems like cyclopentanones and cyclohexanones, the stereochemistry of reactions involving medium-sized rings such as cyclononanone is less documented. This guide provides a comparative overview of key reactions, offering insights into predicting and confirming the stereochemistry of this compound reaction products by drawing parallels with more extensively studied cyclic ketones.
Data Presentation: Comparison of Stereoselectivity in Cyclic Ketone Reactions
The stereochemical outcome of nucleophilic additions to cyclic ketones is heavily influenced by the conformational preferences of the ring and the steric bulk of the reagents. For medium-sized rings like this compound, the presence of multiple low-energy conformations can lead to complex product mixtures. The following table summarizes typical stereochemical outcomes for the reduction of various cyclic ketones, providing a basis for predicting the behavior of this compound.
| Ring System | Reaction | Reagent | Major Diastereomer | Diastereomeric Ratio (d.r.) |
| Cyclopentanone (B42830) (Substituted) | Hydride Reduction | NaBH₄ | cis | 75:25 |
| Cyclopentanone (Substituted) | Hydride Reduction | L-Selectride® | cis | >95:5 |
| Cyclohexanone (Substituted) | Hydride Reduction | NaBH₄ | Equatorial Attack Product | Varies (e.g., ~4:1 for 4-t-Bu) |
| Cyclohexanone (Substituted) | Hydride Reduction | L-Selectride® | Axial Attack Product | Varies (e.g., >19:1 for 4-t-Bu) |
| This compound | Hydride Reduction | NaBH₄ | Data not readily available | Prediction: Low selectivity due to conformational flexibility |
| This compound | Hydride Reduction | L-Selectride® | Data not readily available | Prediction: Increased selectivity for attack from the less hindered face |
| Cyclopentanone (2-substituted, racemic) | Baeyer-Villiger Oxidation (Kinetic Resolution) | Chiral Catalyst | (R)-lactone | >19:1 regioselectivity, up to 98% ee |
| This compound | Baeyer-Villiger Oxidation | m-CPBA | 1-Oxa-2-decanone | High regioselectivity expected |
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for key reactions discussed in this guide. While these protocols are for related cyclic ketones, they provide a strong starting point for adaptation to this compound.
Protocol 1: Diastereoselective Reduction of a Substituted Cyclopentanone using L-Selectride®
This protocol is adapted for a generic substituted cyclopentanone and aims to maximize the formation of the cis-diastereomer.
Materials:
-
Substituted cyclopentanone (1.0 eq)
-
L-Selectride® (1.0 M solution in THF, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
1 M Sodium Hydroxide (NaOH) solution
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Dry glassware under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
Ensure all glassware is dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen or argon.
-
Dissolve the substituted cyclopentanone (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar and a septum.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) to the cooled ketone solution via syringe over 15-20 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water, followed by 1 M NaOH solution and 30% H₂O₂ solution.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the product with ethyl acetate (B1210297) (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the diastereomeric products and determine the diastereomeric ratio.
Protocol 2: Baeyer-Villiger Oxidation of a Cyclic Ketone
This general protocol can be adapted for the oxidation of this compound to the corresponding lactone.
Materials:
-
Cyclic ketone (e.g., this compound) (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 - 1.5 eq)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve the cyclic ketone (1.0 eq) in CH₂Cl₂ in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 - 1.5 eq) portion-wise over 10-15 minutes.
-
Stir the reaction at 0 °C and allow it to warm to room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, saturated Na₂SO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to understanding the stereochemistry of this compound reactions.
Caption: Transition state models for the hydride reduction of a substituted cyclohexanone.
Caption: A logical workflow for the determination of product stereochemistry.
Caption: Signaling pathway for the Baeyer-Villiger oxidation of this compound.
Navigating Chirality: A Comparative Guide to Determining Enantiomeric Excess in Cyclononanone Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules. This guide provides a comparative overview of established analytical techniques for determining the enantiomeric excess of chiral cyclononanone derivatives, complete with experimental data and detailed protocols to inform methodology selection.
The stereochemistry of a chiral molecule can significantly influence its pharmacological and toxicological properties. Therefore, robust and accurate analytical methods are essential to quantify the enantiomeric purity of synthesized compounds. This guide focuses on three principal techniques for the determination of enantiomeric excess: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral shift reagents.
Comparative Analysis of Key Methodologies
The selection of an appropriate analytical technique for determining enantiomeric excess depends on several factors, including the volatility and stability of the analyte, the required accuracy, and the available instrumentation. The following table summarizes the performance of Chiral GC, Chiral HPLC, and Chiral NMR for the analysis of chiral ketones, providing a framework for comparison.
| Technique | Chiral Selector/Reagent | Analyte | Key Performance Metrics |
| Chiral Gas Chromatography (GC) | Supelco ALPHADEX™ 120 (Cyclodextrin-based) | 2-Methyl-5-norbornene-2-carboxaldehyde (exo-isomer) | Retention Times: R-enantiomer: 31.56 min, S-enantiomer: 32.47 minResolution (Rs): Baseline separated |
| Chiral High-Performance Liquid Chromatography (HPLC) | Polysaccharide-based (e.g., Chiralpak®) | General chiral ketones | Separation Factor (α): Typically > 1.1Resolution (Rs): Generally > 1.5 |
| ¹H NMR Spectroscopy | Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃) | 2-Methyl-5-norbornene-2-carboxaldehyde (exo-isomer) | Chemical Shift Difference (Δδ): Significant downfield shift and separation of enantiomeric signals (e.g., aldehyde proton) |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable and accurate determination of enantiomeric excess. Below are representative methodologies for each of the discussed techniques.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. Cyclodextrin-based chiral stationary phases are commonly employed for the resolution of a wide range of chiral compounds, including ketones.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Chiral Capillary Column: Supelco ALPHADEX™ 120 (30 m x 0.25 mm I.D., 0.25 µm film thickness)
GC Conditions:
-
Oven Temperature: Isothermal at 65 °C[1]
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium
-
Injection Mode: Split
Sample Preparation:
-
Prepare a dilute solution of the this compound derivative in a suitable solvent (e.g., dichloromethane (B109758) or hexane).
-
If the ketone is not sufficiently volatile or prone to thermal degradation, it may be necessary to derivatize it to a more suitable analyte, such as the corresponding alcohol, by reduction.
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the following formula: ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely used technique for the separation of a broad range of chiral compounds. Polysaccharide-based chiral stationary phases are particularly effective for the resolution of chiral ketones.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Chiral Column: A polysaccharide-based column (e.g., Chiralpak® AD-H, Chiralcel® OD-H)
HPLC Conditions (General Example):
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio needs to be optimized for the specific analyte.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 25 °C)
-
Detection Wavelength: Determined by the UV absorbance maximum of the this compound derivative.
Sample Preparation:
-
Dissolve the this compound derivative in the mobile phase to a suitable concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the same formula as for GC.
¹H NMR Spectroscopy with Chiral Shift Reagents
NMR spectroscopy in the presence of a chiral shift reagent can be used to differentiate and quantify enantiomers. The chiral shift reagent forms diastereomeric complexes with the enantiomers, leading to different chemical shifts for corresponding protons.
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher)
-
High-quality NMR tubes
Experimental Procedure:
-
Dissolve a known amount of the this compound derivative in a deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a small, incremental amount of a chiral shift reagent, such as Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), to the NMR tube.[1]
-
Acquire ¹H NMR spectra after each addition of the shift reagent until sufficient separation of the signals corresponding to the two enantiomers is observed.[1] Protons in proximity to the ketone's carbonyl group will typically show the largest induced shifts.[1]
Data Analysis: The enantiomeric excess is determined by the integration of the well-resolved signals corresponding to each enantiomer. ee (%) = (|Integration₁ - Integration₂| / (Integration₁ + Integration₂)) * 100
Workflow and Pathway Diagrams
To aid in the conceptualization of the experimental processes, the following diagrams illustrate the general workflow for determining enantiomeric excess and the interaction pathways involved.
Caption: General workflow for determining the enantiomeric excess of chiral this compound derivatives.
Caption: Conceptual pathways for enantiomeric resolution by different analytical techniques.
Conclusion
The determination of enantiomeric excess for chiral this compound derivatives can be effectively achieved using Chiral GC, Chiral HPLC, or ¹H NMR with chiral shift reagents. The choice of method will be guided by the specific properties of the derivative and the resources available. Chiral chromatography generally offers high accuracy and resolution, making it a preferred method for quantitative analysis. NMR with chiral shift reagents provides a rapid and convenient method, particularly for reaction monitoring, although it may have limitations in terms of sensitivity and resolution for some substrates. By understanding the principles and experimental considerations of each technique, researchers can confidently select and implement the most appropriate method for their analytical needs.
References
Unveiling Molecular Architectures: A Comparative Guide to X-ray Crystallography for the Structure Elucidation of Cyclononanone Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography for the structural elucidation of cyclononanone derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. We present supporting experimental data, detailed protocols, and a performance comparison with alternative analytical techniques.
X-ray crystallography stands as the definitive method for obtaining high-resolution structural data of crystalline compounds. For complex cyclic systems like this compound derivatives, where subtle conformational changes can significantly impact biological activity, the atomic-level insights provided by this technique are invaluable. While other methods like Nuclear Magnetic Resonance (NMR) spectroscopy provide crucial information about the molecule's structure and dynamics in solution, X-ray crystallography offers an unambiguous snapshot of the solid-state conformation and intermolecular interactions within the crystal lattice. For some cyclic ketones, NMR spectroscopy alone has been found to be insufficient for determining the precise conformation, a challenge readily overcome by X-ray diffraction analysis.[1][2]
Performance Comparison: X-ray Crystallography vs. Alternative Techniques
The choice of analytical technique for structure elucidation depends on the specific research question, sample properties, and desired level of detail. Here, we compare X-ray crystallography with NMR spectroscopy, the most common alternative for structural analysis.
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sample Phase | Solid (single crystal) | Liquid (solution) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, intermolecular interactions, and crystal packing. | Information on chemical environment, connectivity through scalar couplings, through-space proximities (NOEs), and conformational dynamics in solution. |
| Resolution | Atomic resolution (typically < 1 Å) | Lower resolution, provides an average structure in solution. |
| Sample Requirements | High-quality single crystals (typically > 0.05 mm in all dimensions). | Soluble sample with sufficient concentration and purity. |
| Throughput | Can be high-throughput with modern automated systems. | Generally lower throughput than modern crystallographic techniques. |
| Limitations | Requires crystallizable material, which can be a significant bottleneck. The determined structure is static and may not represent the conformation in a biological environment. | Structure determination can be complex for large molecules. Provides an average of conformations present in solution. |
Comparative Crystallographic Data of Bicyclo[3.3.1]nonanone Derivatives
To illustrate the data obtained from X-ray crystallography, the following table summarizes the crystallographic parameters for a series of substituted bicyclo[3.3.1]nonanones, which are structurally related to this compound derivatives.[3]
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | R-factor | Ref. |
| 1 | C₁₀H₁₂O₃ | Monoclinic | P2₁/n | 7.0352(3) | 12.0113(5) | 10.5986(4) | 98.459(2) | 886.11(6) | 4 | 0.038 | [3] |
| 2 | C₁₂H₂₀O₄ | Monoclinic | P2₁/c | 16.4285(8) | 6.5562(3) | 23.3618(11) | 108.905(2) | 2382.4(2) | 8 | 0.045 | [3] |
| 3 | C₂₂H₃₂O₃ | Orthorhombic | P2₁2₁2₁ | 8.1678(2) | 12.3396(4) | 19.3364(6) | 90 | 1947.51(10) | 4 | 0.036 | [3] |
| 4 | C₂₆H₄₂O₃ | Monoclinic | P2₁/c | 12.0649(4) | 11.7588(4) | 17.5129(6) | 102.399(2) | 2426.54(14) | 4 | 0.054 | [3] |
Table 1: Crystallographic data for a selection of bicyclo[3..,"nonanone derivatives."[3]
Experimental Protocols
The successful application of X-ray crystallography is highly dependent on the quality of the single crystals. Below are generalized protocols for the crystallization and X-ray diffraction of this compound derivatives, based on established methodologies.[3]
Crystallization
The slow evaporation technique is a common and effective method for obtaining high-quality single crystals of organic compounds.
Apparatus:
-
Small glass vial or test tube
-
A larger beaker or jar
-
Volatile solvent (e.g., dichloromethane, diethyl ether)
-
Less volatile anti-solvent (e.g., hexane, pentane)
Procedure:
-
Dissolve the purified this compound derivative in a minimal amount of a suitable volatile solvent in a small, clean vial.
-
Place the vial inside a larger, sealed container that contains a layer of the anti-solvent.
-
Allow the solvent to slowly evaporate from the vial and diffuse into the anti-solvent atmosphere.
-
Over time, the solution in the vial will become supersaturated, leading to the formation of single crystals.
-
The process can take several days to weeks, and the container should be left undisturbed in a vibration-free environment.
Single-Crystal X-ray Diffraction
Once suitable crystals are obtained, their structure can be determined using a single-crystal X-ray diffractometer.
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).
Procedure:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The diffractometer automatically centers the crystal in the X-ray beam.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
The collected data are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.
-
The crystal structure is then solved using direct methods or Patterson methods and refined against the experimental data to obtain the final atomic model.
Workflow for X-ray Crystallography
The following diagram illustrates the general workflow for the structure elucidation of a this compound derivative using X-ray crystallography.
References
A Comparative Analysis of the Biological Activities of Cyclononanone and Other Cyclic Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of cyclononanone with other simple cyclic ketones, including cyclopentanone, cyclohexanone (B45756), cycloheptanone, and cyclooctanone (B32682). The information presented is curated from publicly available scientific literature and is intended to provide a comparative perspective on their potential applications in medicine and biotechnology. This document summarizes available data on their cytotoxic, anti-inflammatory, and antioxidant properties and provides detailed experimental protocols for the key biological assays discussed.
Executive Summary
Cyclic ketones are a class of organic compounds that feature a ketone functional group within a carbocyclic ring. While derivatives of these compounds have been extensively studied, data on the biological activities of the parent, unsubstituted molecules are less consolidated. This guide aims to collate the available information to facilitate a comparative understanding. Cyclopentenone derivatives, in particular, have demonstrated potent anti-inflammatory and anti-neoplastic activities, often attributed to their α,β-unsaturated carbonyl moiety. The biological activities of saturated cyclic ketones are generally less pronounced but still of interest.
Comparative Biological Activities
The primary biological activities of interest for this comparison are cytotoxicity against cancer cell lines, anti-inflammatory effects, and antioxidant potential.
Cytotoxicity
The cytotoxic effects of cyclic ketones are of significant interest in anticancer research. While comprehensive comparative studies are limited, some data on individual compounds and their derivatives are available.
Table 1: Comparative Cytotoxicity of Cyclic Ketones and Their Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Cyclopent-2-en-1-one | Melanoma (M14, M66, M79, Skmel-2) | MTT | Sub-micromolar range | [1] |
| Cyclopent-2-en-1-one | NSCLC (CAEP, ChaGo-K1, RAL) | MTT | Not specified | [1] |
| 2,6-bis(pyridin-3-ylmethylene)-cyclohexanone (RL90) | MCF-7 (TamR3) | Growth Inhibition | ~1 | [2] |
| 2,6-bis(pyridin-4-ylmethylene)-cyclohexanone (RL91) | MCF-7 (TamR3) | Growth Inhibition | ~1 | [2] |
| This compound | Not Available | Not Available | Not Available | |
| Cycloheptanone | Not Available | Not Available | Not Available | |
| Cyclooctanone | Not Available | Not Available | Not Available |
Note: Data for unsubstituted this compound, cycloheptanone, and cyclooctanone were not available in the reviewed literature.
Cyclopentenone, an α,β-unsaturated cyclic ketone, has been shown to be cytotoxic and pro-apoptotic in melanoma cells at sub-micromolar concentrations.[1] Derivatives of cyclohexanone have also demonstrated cytotoxic effects. For instance, 2,6-bis(pyridin-3-ylmethylene)-cyclohexanone (RL90) and 2,6-bis(pyridin-4-ylmethylene)-cyclohexanone (RL91) show growth-inhibitory activity against tamoxifen-resistant MCF-7 breast cancer cells.[2]
Anti-inflammatory Activity
The anti-inflammatory properties of cyclic ketones are particularly prominent in cyclopentenone derivatives, which are known to interact with key inflammatory signaling pathways.
Table 2: Comparative Anti-inflammatory Activity of Cyclic Ketones and Their Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 | Reference |
| Cyclopentenone Isoprostanes | RAW 264.7 | Nitrite and Prostaglandin (B15479496) Production | ~360 nM and ~210 nM | [3] |
| 2,6-bisbenzylidenecyclohexanone derivatives | RAW 264.7 | NO Inhibition | 6.68 µM (for compound 8) | [4] |
| Aryl-cyclohexanone derivative | Murine model | Acute Lung Injury | Not specified | [5] |
| This compound | Not Available | Not Available | Not Available | |
| Cyclopentanone | Not Available | Not Available | Not Available | |
| Cyclohexanone | Not Available | Not Available | Not Available | |
| Cycloheptanone | Not Available | Not Available | Not Available | |
| Cyclooctanone | Not Available | Not Available | Not Available |
Cyclopentenone prostaglandins (B1171923) and isoprostanes are well-documented for their potent anti-inflammatory effects, which include the inhibition of nitric oxide (NO) and prostaglandin production.[3] These effects are often mediated through the inhibition of the NF-κB signaling pathway.[3][6] Derivatives of cyclohexanone have also been synthesized and shown to possess significant anti-inflammatory activity by inhibiting NO production in activated macrophages.[4][5]
Antioxidant Activity
The antioxidant potential of cyclic ketones is another area of investigation, with some derivatives showing radical scavenging capabilities.
Table 3: Comparative Antioxidant Activity of Cyclic Ketone Derivatives
| Compound/Derivative | Assay | IC50 | Reference |
| 2,6-bisbenzylidenecyclohexanone derivatives | DPPH Radical Scavenging | Varies by derivative | [4] |
| Ketone Analog of Caffeic Acid Phenethyl Ester | FRAP, ORAC, ABTS | Varies by assay | [7] |
| This compound | Not Available | Not Available | Not Available |
| Cyclopentanone | Not Available | Not Available | Not Available |
| Cyclohexanone | Not Available | Not Available | Not Available |
| Cycloheptanone | Not Available | Not Available | Not Available |
| Cyclooctanone | Not Available | Not Available | Not Available |
Note: Specific IC50 values for the antioxidant activity of unsubstituted simple cyclic ketones were not found in the reviewed literature.
Certain derivatives of cyclohexanone have been evaluated for their DPPH radical scavenging activity.[4] Additionally, ketone analogs of natural phenolic compounds like caffeic acid have demonstrated antioxidant properties through various assays.[7]
Signaling Pathways and Mechanisms of Action
A key signaling pathway implicated in the anti-inflammatory effects of some cyclic ketones, particularly cyclopentenones, is the Nuclear Factor-kappa B (NF-κB) pathway .
Caption: Simplified NF-κB Signaling Pathway and Inhibition by Cyclopentenones.
Pro-inflammatory stimuli activate the IKK complex, which then phosphorylates IκBα, an inhibitor of NF-κB. This phosphorylation leads to the degradation of IκBα, releasing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Cyclopentenone prostaglandins have been shown to directly inhibit the IKKβ subunit of the IKK complex, thereby preventing NF-κB activation.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of findings.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: MTT Assay Workflow for determining cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the cyclic ketones in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the cyclic ketones for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS without the test compound).
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Add 100 µL of Griess reagent to 100 µL of the supernatant in a new 96-well plate.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control and determine the IC50 value.
Antioxidant Assay (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
Caption: DPPH Radical Scavenging Assay Workflow.
Protocol:
-
Sample Preparation: Prepare various concentrations of the cyclic ketones in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the sample solution to 100 µL of a methanolic solution of DPPH (e.g., 0.1 mM).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A blank (methanol) and a control (DPPH solution without the test compound) should be included.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Conclusion
While data on the biological activities of unsubstituted this compound and other simple cyclic ketones (C5-C8) are limited, their derivatives, particularly those of cyclopentenone and cyclohexanone, have demonstrated notable cytotoxic and anti-inflammatory properties. The anti-inflammatory effects of cyclopentenones are often mediated through the inhibition of the NF-κB pathway. Further research is warranted to systematically evaluate the biological activities of the parent cyclic ketones to establish a clear structure-activity relationship and to explore their therapeutic potential. The experimental protocols provided in this guide offer a framework for such future investigations.
References
- 1. Pro-apoptotic activity of cyclopentenone in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of cyclohexanone derivatives that act as catalytic inhibitors of topoisomerase I: effects on tamoxifen-resistant MCF-7 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclopentenone isoprostanes inhibit the inflammatory response in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Cyclononanone: A Quantitative Analysis of Reaction Yields
For Researchers, Scientists, and Drug Development Professionals
The synthesis of medium-sized carbocycles, such as the nine-membered ring of cyclononanone, presents a considerable challenge in organic chemistry. These structures are prevalent in numerous bioactive natural products and pharmaceuticals, making their efficient synthesis a critical area of research. This guide provides a quantitative comparison of common synthetic routes to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their applications.
Comparison of Synthetic Methodologies for this compound
The efficient construction of this compound can be approached through various strategies, primarily categorized as ring expansion reactions and intramolecular cyclizations. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Below is a summary of quantitative data for prominent synthetic routes.
| Synthetic Method | Starting Material | Key Reagents/Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Ring Expansion | |||||||
| Büchner–Curtius–Schlotterbeck | Cyclooctanone (B32682) | Diazomethane (B1218177), Lewis Acid | Dichloromethane (B109758) | ~1 hour | Room Temp. | 70-80 | [1] |
| Intramolecular Cyclization | |||||||
| Acyloin Condensation | Diethyl decanedioate | Sodium metal | Toluene (B28343)/Xylene | - | Reflux | 30-40 | [2] |
| Acyloin Condensation (Trapped) | Diethyl decanedioate | Sodium, Chlorotrimethylsilane (B32843) | Toluene | - | Reflux | ~68 | [3] |
Reaction Pathways and Experimental Workflows
The synthesis of this compound can be visualized through distinct reaction pathways. Two common approaches are the ring expansion of a smaller cyclic ketone and the intramolecular cyclization of a linear diester.
A general experimental workflow for the synthesis and subsequent purification and analysis of this compound is outlined below. This process is applicable to most synthetic routes with minor modifications to the reaction and workup conditions.
Detailed Experimental Protocols
Ring Expansion of Cyclooctanone via Büchner–Curtius–Schlotterbeck Reaction
This method involves the reaction of a cyclic ketone with a diazoalkane, often in the presence of a Lewis acid, to yield a homologated ketone.
Materials:
-
Cyclooctanone
-
Diazomethane solution
-
Lewis Acid (e.g., SnCl₂)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of cyclooctanone (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add the Lewis acid (e.g., SnCl₂, 0.1 eq).
-
Slowly add a solution of diazomethane in dichloromethane until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction by the dropwise addition of acetic acid.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Expected Yield: 70-80%[1].
Intramolecular Acyloin Condensation of Diethyl Decanedioate
This classical method for the formation of medium and large rings involves the reductive coupling of a diester using metallic sodium.
Materials:
-
Diethyl decanedioate
-
Sodium metal, dispersed in toluene
-
Toluene (anhydrous)
-
Chlorotrimethylsilane (for trapped variant)
-
Hydrochloric acid (for hydrolysis of the silyl (B83357) ether)
-
Diethyl ether
-
Saturated aqueous sodium chloride
-
Anhydrous sodium sulfate
Procedure:
-
A solution of diethyl decanedioate (1.0 eq) in anhydrous toluene is added dropwise to a refluxing suspension of sodium metal (4.0 eq) in anhydrous toluene under a nitrogen atmosphere.
-
For the trapped variant, chlorotrimethylsilane (4.0 eq) is included in the reaction mixture.
-
The reaction mixture is refluxed for several hours until the starting material is consumed (monitored by TLC or GC).
-
After cooling to room temperature, the reaction is quenched by the slow addition of methanol, followed by water.
-
If the trapped variant is used, the intermediate bis(silyloxy)alkene is hydrolyzed with dilute hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium chloride, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude acyloin is then oxidized (e.g., using a mild oxidizing agent) to yield this compound, which is purified by distillation or column chromatography.
Expected Yield: 30-40% (un-trapped), ~68% (trapped)[2][3].
Quantitative Analysis Protocols
Accurate determination of the reaction yield and purity of the synthesized this compound is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common analytical techniques employed.
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for ketone analysis (e.g., Rtx-5MS).
Sample Preparation:
-
A known amount of the crude reaction mixture is dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
An internal standard (a compound not present in the reaction mixture with a known concentration and response factor) is added.
GC-MS Conditions (Typical):
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 40 to 400.
Quantification: The concentration of this compound is determined by comparing the peak area of this compound to the peak area of the internal standard, using a pre-established calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Yield Determination
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
A known mass of the crude product is dissolved in a deuterated solvent (e.g., CDCl₃).
-
A known amount of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene) is added.
Data Acquisition:
-
A standard ¹H NMR spectrum is acquired.
Quantification: The yield is calculated by integrating the characteristic signals of this compound and the internal standard. The molar ratio is determined, and from the known mass of the internal standard, the mass and thus the yield of this compound can be calculated.
This guide provides a foundational understanding of the quantitative aspects of this compound synthesis. Researchers are encouraged to consult the primary literature for more specific details and to optimize conditions for their particular needs.
References
A Comparative Guide to the Conformational Analysis of Cyclononanone and Cyclooctanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed side-by-side comparison of the conformational landscapes of cyclononanone and cyclooctanone. Understanding the three-dimensional structure and flexibility of these medium-ring ketones is crucial for applications in medicinal chemistry and materials science, where molecular shape dictates biological activity and physical properties. This document summarizes key experimental and computational findings, presents quantitative data in a clear tabular format, and outlines the methodologies used for their conformational analysis.
At a Glance: Key Conformational Differences
Cyclooctanone predominantly adopts a boat-chair conformation, a finding well-supported by numerous experimental studies. In contrast, detailed experimental data for this compound is less abundant. However, computational studies on the parent hydrocarbon, cyclononane, strongly suggest that the lowest energy conformation is a twist-chair-boat. This difference in preferred conformations highlights the significant impact of a single methylene (B1212753) unit on the conformational preferences of medium-sized rings.
Quantitative Conformational Analysis
The following table summarizes the key low-energy conformers for this compound and cyclooctanone, including their relative energies as determined by computational methods. For this compound, the data is based on studies of cyclononane, providing a reasonable approximation of the ketone's conformational behavior.
| Feature | This compound (Data from Cyclononane) | Cyclooctanone |
| Most Stable Conformer | Twist Chair-Boat (TBC)[1] | Boat-Chair (BC)[2] |
| Symmetry of Most Stable Conformer | D3[1] | C1 |
| Relative Energy of Conformers (kcal/mol) | ||
| Twist Chair-Boat (TBC) | 0.0 (Global Minimum)[1] | - |
| Twist Chair-Twist Chair (TCTC) | 2.2[1] | - |
| Skewed Chair-Chair (SCC) | 5.7[1] | - |
| Skewed Boat-Boat (SBB) | 10.4[1] | - |
| Boat-Chair (BC) | - | 0.0 (Global Minimum)[2] |
| Twist Boat-Chair (TBC) | - | Higher energy conformer identified |
Visualizing the Conformational Landscapes
The following diagrams, generated using the DOT language, illustrate the primary low-energy conformations of this compound and cyclooctanone.
Caption: Key low-energy conformers of this compound and cyclooctanone.
Experimental and Computational Protocols
The conformational analysis of these medium-ring ketones relies on a combination of experimental techniques and computational modeling. Below are detailed overviews of the key methodologies.
Experimental Protocols
1. Rotational Spectroscopy (Microwave Spectroscopy)
-
Objective: To determine the precise rotational constants of the molecule in the gas phase, which are directly related to its moments of inertia and, therefore, its three-dimensional structure.
-
Methodology:
-
A sample of the cyclic ketone is vaporized and introduced into a high-vacuum chamber.
-
The vapor is subjected to a supersonic expansion, which cools the molecules to a very low rotational temperature, simplifying the resulting spectrum.
-
The cooled molecules are irradiated with microwave radiation.
-
The absorption of microwaves at specific frequencies, corresponding to transitions between rotational energy levels, is detected.
-
By analyzing the frequencies of these transitions, the rotational constants (A, B, and C) are determined.
-
These experimental rotational constants are then compared with those calculated for various theoretical conformers to identify the conformations present in the sample and their relative abundances.[3]
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To study the dynamic conformational equilibria in solution by analyzing temperature-dependent changes in the NMR spectrum.
-
Methodology:
-
High-resolution ¹H and ¹³C NMR spectra of the cyclic ketone are recorded in various solvents and at different temperatures.
-
At low temperatures, the rate of interconversion between conformers may become slow enough on the NMR timescale to observe separate signals for each conformer.
-
Analysis of coupling constants (e.g., ³JHH) and Nuclear Overhauser Effect (NOE) data provides information about dihedral angles and interproton distances, respectively, which helps in the assignment of specific conformations.
-
By integrating the signals at low temperatures, the relative populations of the conformers can be determined, allowing for the calculation of the free energy difference (ΔG°) between them.
-
3. X-ray Crystallography
-
Objective: To determine the precise solid-state conformation of the molecule.
-
Methodology:
-
Single crystals of the cyclic ketone are grown from a suitable solvent.
-
The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.
-
The diffraction pattern of the X-rays scattered by the crystal is recorded on a detector.
-
The intensities and positions of the diffracted spots are used to calculate an electron density map of the molecule.
-
A model of the molecule is fitted to the electron density map to determine the precise coordinates of each atom, revealing the conformation adopted in the crystalline state.
-
Computational Chemistry Protocol
-
Objective: To explore the potential energy surface of the molecule and identify all low-energy conformers, their relative energies, and geometric parameters.
-
Methodology:
-
Conformational Search: An initial broad search for possible conformers is performed using methods like molecular mechanics (e.g., MMFF or AMBER force fields) or stochastic search algorithms.
-
Geometry Optimization and Energy Calculation: The geometries of the conformers identified in the initial search are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) (e.g., B3LYP functional) or ab initio methods (e.g., MP2) with an appropriate basis set (e.g., 6-311++G(d,p)).[2]
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.[2]
-
Relative Energy Determination: The relative energies of the conformers are calculated, including ZPVE and thermal corrections, to determine the most stable conformations and their energy differences.
-
The following diagram illustrates a typical workflow for the computational conformational analysis of cyclic ketones.
Caption: A typical workflow for computational conformational analysis.
References
Safety Operating Guide
Proper Disposal of Cyclononanone: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory-based research, the safe handling and disposal of chemical compounds are critical to ensuring a secure working environment and maintaining environmental integrity. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for cyclononanone, a common ketone in organic synthesis. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
This compound is classified as a combustible liquid that is harmful if swallowed or inhaled.[1][2][3][4] Before handling, it is imperative that laboratory personnel equip themselves with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[1][2]
-
Hand Protection: Use chemically resistant gloves.
-
Respiratory Protection: In areas with inadequate ventilation or when dealing with spills, use a respirator with a suitable filter (e.g., type ABEK (EN14387)).[2]
-
Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.
In the event of a spill, absorb the material with an inert substance like dry sand or earth and place it into a designated chemical waste container.[5]
This compound Properties for Safe Handling
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₉H₁₆O |
| Molecular Weight | 140.22 g/mol [2] |
| Appearance | Colorless liquid[5] |
| Boiling Point | 95-97 °C at 18 mm Hg[4][5] |
| Melting Point | 24-26 °C[4][5] |
| Flash Point | 65 °C (149.0 °F) - closed cup[2] |
| Density | 0.897 g/cm³[5] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with all local, state, and federal regulations. It is crucial to treat this compound as a hazardous chemical waste.
Experimental Protocol for Waste Neutralization (General Guidance)
-
Segregation: Ensure that waste this compound is collected in a dedicated, properly labeled waste container. Do not mix with other chemical waste streams unless compatibility has been verified.
-
pH Check: For aqueous solutions containing this compound, check the pH. If it is highly acidic or basic, neutralize it to a pH between 6.0 and 8.0 using a suitable neutralizing agent (e.g., sodium bicarbonate for acids, dilute hydrochloric or sulfuric acid for bases). This step is generally not necessary for pure this compound.
-
Collection: Collect the neutralized aqueous solution or pure this compound in a sealed, properly labeled hazardous waste container.
Disposal Workflow
Final Disposal and Container Management
The recommended method for the final disposal of this compound is through a licensed chemical destruction facility, typically involving controlled incineration with flue gas scrubbing to prevent the release of harmful substances into the atmosphere.[1] Under no circumstances should this compound be discharged into the sewer system.[1]
For empty containers that previously held this compound, a triple-rinse procedure should be followed.[6]
-
Rinse the container three times with a solvent capable of dissolving this compound (e.g., acetone (B3395972) or ethanol).
-
Collect the rinsate as hazardous waste and add it to the this compound waste container.
-
After the triple-rinse, the container can typically be disposed of as regular solid waste.[6] Always deface or remove the original label before disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.
References
Safeguarding Your Research: A Guide to Handling Cyclononanone
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Cyclononanone, including detailed operational and disposal plans. By adhering to these procedural, step-by-step instructions, you can minimize risks and maintain a safe research environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance with the following primary concerns:
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Flammability: It is a combustible liquid.
Understanding these hazards is the first step in implementing appropriate safety measures.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the required equipment.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required. A face shield should be worn in situations where splashing is a significant risk. |
| Hand Protection | Chemical-Resistant Gloves | Butyl rubber gloves are recommended for their resistance to ketones.[1][2][3][4] Nitrile gloves offer poor resistance to ketones and should be avoided for prolonged contact.[5][6][7][8] Always inspect gloves for any signs of degradation before use. |
| Respiratory Protection | Air-Purifying Respirator | A half-mask or full-face respirator equipped with organic vapor (OV) cartridges is necessary when working outside of a fume hood or in poorly ventilated areas. |
| Protective Clothing | Laboratory Coat | A standard laboratory coat should be worn to protect against minor splashes and spills. |
Operational Plan: From Procurement to Disposal
A systematic approach to handling this compound is essential for safety and regulatory compliance.
Procurement and Storage
-
Ordering: Order the smallest quantity of this compound necessary for your experimental needs to minimize storage hazards.
-
Receiving: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage container should be tightly sealed.
Handling and Use: A Step-by-Step Protocol
Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
Procedure:
-
Transfer: When transferring this compound, do so carefully to avoid splashing. Use a funnel for transferring between containers.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.
-
Post-Handling: After handling, thoroughly wipe down the work surface with an appropriate solvent and decontaminate any equipment used.
Spill Management
In the event of a this compound spill, follow these steps:
-
Evacuate: Immediately evacuate the area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation to the room if it is safe to do so.
-
Containment: For small spills, use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the liquid.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All this compound waste, including unused product and contaminated materials (e.g., gloves, absorbent pads), must be collected separately from other waste streams.
-
Container Labeling: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste" and the full chemical name, "this compound."
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain.
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. Gloves, Butyl Rubber | Flinn Scientific [flinnsci.com]
- 2. What type of gloves protects your hands from hazardous chemicals? | Ansell Taiwan [ansell.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves | All Safety Products [allsafetyproducts.com]
- 5. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 6. gloves.com [gloves.com]
- 7. soscleanroom.com [soscleanroom.com]
- 8. Are nitrile gloves chemical resistant? | Ansell Taiwan [ansell.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
